molecular formula C11H20O6 B15587035 Crenulatin

Crenulatin

Cat. No.: B15587035
M. Wt: 248.27 g/mol
InChI Key: ZEGGZNOPAPRAIG-SPFKKGSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crenulatin is a glycoside.
This compound has been reported in Rhodiola sacra, Rhodiola crenulata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGGZNOPAPRAIG-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crenulatin: A Technical Guide on its Natural Source, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenulatin (1-isopentenyl-3-O-beta-D-glucopyranoside) is a naturally occurring terpenoid glycoside found in the roots of Rhodiola crenulata. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its natural source, a proposed biosynthetic pathway, and a summary of the biological activities associated with Rhodiola crenulata extracts and its constituents. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating available data, presenting detailed experimental protocols, and visualizing complex biological pathways. While specific quantitative data and mechanistic studies on pure this compound are limited, this guide synthesizes related findings to facilitate future research and exploration of its therapeutic potential.

Natural Source of this compound

This compound has been identified as a chemical constituent of the roots of Rhodiola crenulata, a perennial plant belonging to the Crassulaceae family. Rhodiola crenulata is found in high-altitude regions and is used in traditional medicine. The roots of this plant are a rich source of various bioactive compounds, including phenylpropanoids, phenylethanoids, flavonoids, and terpenoids.

Proposed Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been explicitly elucidated, a putative pathway can be proposed based on the well-established biosynthesis of terpenoid glycosides in plants. The pathway likely involves the convergence of the plastidial methylerythritol phosphate (MEP) pathway for the synthesis of the isopentenyl pyrophosphate (IPP) precursor and subsequent glycosylation steps.

The biosynthesis of terpenoids in plants originates from two primary pathways for the formation of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. The isopentenyl moiety of this compound is likely derived from the MEP pathway.

The proposed biosynthetic pathway for this compound can be summarized as follows:

  • Formation of Isopentenyl Pyrophosphate (IPP): The MEP pathway, starting from pyruvate and glyceraldehyde-3-phosphate, generates IPP.

  • Formation of the Aglycone: The specific enzyme responsible for the formation of the 1-isopentenyl alcohol aglycone of this compound is currently unknown. It is hypothesized that a prenyltransferase-like enzyme may catalyze the attachment of an isopentenyl group to a precursor molecule.

  • Glycosylation: The final step involves the glycosylation of the aglycone. A UDP-glycosyltransferase (UGT) enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of the 1-isopentenyl alcohol, forming this compound (1-isopentenyl-3-O-beta-D-glucopyranoside).

Crenulatin_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_pathway Methylerythritol Phosphate (MEP) Pathway Pyruvate->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP Prenyltransferase Prenyltransferase (Hypothesized) IPP->Prenyltransferase Aglycone_precursor Aglycone Precursor Aglycone_precursor->Prenyltransferase Isopentenyl_alcohol 1-Isopentenyl Alcohol (Aglycone) UGT UDP-Glycosyltransferase (UGT) Isopentenyl_alcohol->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT This compound This compound (1-isopentenyl-3-O-beta-D-glucopyranoside) UGT->this compound Prenyltransferase->Isopentenyl_alcohol

A proposed biosynthetic pathway for this compound.

Biological Activities and Signaling Pathways

Direct studies on the biological activities of isolated this compound are limited. However, extracts of Rhodiola crenulata and some of its other constituents have been investigated for various pharmacological effects, including antioxidant, anti-inflammatory, and metabolic regulatory activities. It is plausible that this compound contributes to the overall therapeutic effects of the plant extract.

Antioxidant Activity

Extracts of Rhodiola crenulata have demonstrated significant antioxidant properties. While specific data for this compound is not available, the antioxidant activities of related compounds and extracts are summarized below.

Compound/Extract Assay IC50 / Activity Reference
Rhodiola crenulata Ethanolic ExtractDPPH Radical Scavenging-[1]
Rhodiola crenulata Ethyl Acetate ExtractDPPH Radical ScavengingStrong Activity[1]
Ethyl Gallate (from R. crenulata)DPPH Radical ScavengingIC50 = 5.3 µg/mL[1]
Rosavin (from R. crenulata)DPPH Radical ScavengingIC50 = 5.9 µg/mL[1]
Anti-inflammatory Activity

The anti-inflammatory potential of Rhodiola crenulata has been suggested, though quantitative data for this compound is lacking. The general anti-inflammatory activity of creatine, a compound with a similar sounding name but different structure and origin, has been documented and is presented here for informational purposes only, as it is not directly related to this compound.

Compound Model Effect Reference
CreatineCarrageenan-induced paw edemaAnti-inflammatory activity[2]
Regulation of Metabolic Signaling Pathways

Extracts from Rhodiola crenulata have been shown to influence metabolic pathways, particularly by activating AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to beneficial effects in metabolic disorders. While the direct effect of this compound on AMPK is unknown, isorhamnetin 3-O-β-D-glucopyranoside, another plant-derived glucoside, has been shown to exert its antiadipogenic activity through AMPK activation.

AMPK_Signaling R_crenulata Rhodiola crenulata Extract (Containing this compound - Hypothesized) AMPK AMPK R_crenulata->AMPK Activates Glycogen_Synthesis Glycogen Synthesis (Increase) AMPK->Glycogen_Synthesis Lipogenesis Lipogenesis (Decrease) AMPK->Lipogenesis Gluconeogenesis Gluconeogenesis (Decrease) AMPK->Gluconeogenesis Metabolic_Stress Metabolic Stress (e.g., high glucose) Metabolic_Stress->AMPK Activates

Potential role of R. crenulata extract on the AMPK signaling pathway.

Experimental Protocols: Isolation of this compound

The following is a representative experimental protocol for the isolation of this compound from the roots of Rhodiola crenulata, adapted from general methodologies for the separation of natural products from this plant.

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Rhodiola crenulata.

  • Extraction:

    • Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

    • Filter the extracts and combine the filtrates.

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

Chromatographic Purification
  • Column Chromatography:

    • Subject the n-butanol fraction, which is likely to contain the polar glycoside this compound, to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol.

    • Collect fractions and monitor by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing this compound and subject them to further purification by preparative HPLC on a C18 column.

    • Use a mobile phase of methanol-water or acetonitrile-water in an isocratic or gradient elution mode.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound and concentrate to yield the pure compound.

Structure Elucidation

Confirm the structure of the isolated this compound using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the detailed chemical structure and stereochemistry.

Isolation_Workflow Start Dried Rhodiola crenulata Roots Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) Crude_Extract->Fractionation n_BuOH_Fraction n-Butanol Fraction Fractionation->n_BuOH_Fraction Column_Chromatography Silica Gel Column Chromatography n_BuOH_Fraction->Column_Chromatography Semi_pure_Fractions Semi-pure this compound Fractions Column_Chromatography->Semi_pure_Fractions Prep_HPLC Preparative HPLC (C18) Semi_pure_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_this compound->Structure_Elucidation

A general workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a promising natural product from Rhodiola crenulata. While its natural source is well-established, further research is required to fully elucidate its biosynthetic pathway and to comprehensively evaluate its biological activities and mechanism of action as a pure compound. The information compiled in this technical guide provides a solid foundation for future investigations into the therapeutic potential of this compound. Key areas for future research include:

  • Isolation and large-scale production of pure this compound.

  • Detailed investigation of its antioxidant, anti-inflammatory, and metabolic regulatory effects in vitro and in vivo.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Identification and characterization of the enzymes involved in its biosynthesis.

Such studies will be instrumental in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals and nutraceuticals.

References

The Discovery, Isolation, and Biological Potential of Crenulatin from Naringi crenulata

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Crenulatin, a naturally occurring coumarin identified as 6-formyl-7-methoxycoumarin, represents a promising lead compound in the exploration of novel therapeutics. First isolated from the roots of Naringi crenulata (syn. Hesperethusa crenulata), this phytochemical belongs to a class of compounds renowned for their diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological activities of this compound, with a focus on its relevance to drug development. While direct experimental data on the specific signaling pathways modulated by this compound is emerging, this document extrapolates potential mechanisms based on the well-documented activities of structurally related coumarins, particularly in the realms of anti-inflammatory and anticancer effects.

Discovery and Structural Elucidation

This compound was first reported in 1975 by S. C. Basa, who isolated the novel coumarin from the roots of Hesperethusa crenulata.[1] Through spectroscopic data and chemical degradation, the structure was unequivocally identified as 6-formyl-7-methoxycoumarin.[1]

Experimental Protocols: Isolation of this compound

While the full, detailed protocol from the original 1975 publication is not widely available, a general methodology for the isolation of coumarins from plant material can be described. This protocol is based on standard phytochemical extraction and purification techniques.

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy roots of Naringi crenulata.

  • Wash the roots thoroughly with distilled water to remove any soil and debris.

  • Air-dry the roots in the shade for several weeks or use a mechanical dryer at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

  • Perform successive solvent extraction using a Soxhlet apparatus to separate compounds based on polarity.

  • Begin with a non-polar solvent, such as petroleum ether or hexane, to remove lipids and other non-polar constituents.

  • Follow with a solvent of intermediate polarity, like chloroform or dichloromethane, which is often effective for extracting coumarins.

  • Finally, use a polar solvent, such as methanol or ethanol, to extract more polar compounds.

  • The this compound-containing fraction is anticipated to be in the chloroform or dichloromethane extract.

  • Concentrate the respective extracts under reduced pressure using a rotary evaporator.

3. Purification:

  • Subject the concentrated chloroform/dichloromethane extract to column chromatography over silica gel.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent.

  • Pool the fractions containing the compound of interest (this compound).

  • Further purify the pooled fractions by recrystallization from a suitable solvent or by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using modern spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Quantitative Data

Due to the unavailability of the full text of the original discovery paper, specific quantitative data such as the yield of this compound from Naringi crenulata roots and its purity post-isolation are not available in the current literature. However, the following table outlines the key spectroscopic data that would be expected for the characterization of 6-formyl-7-methoxycoumarin.

Parameter Description Expected Values/Observations
Molecular Formula Chemical formula of this compound.C₁₁H₈O₄
Molecular Weight Mass of one mole of this compound.204.18 g/mol
¹H NMR Proton nuclear magnetic resonance spectral data.Signals corresponding to aromatic protons, a methoxy group proton, an aldehyde proton, and coumarin ring protons.
¹³C NMR Carbon-13 nuclear magnetic resonance spectral data.Signals corresponding to carbonyl carbons, aromatic carbons, a methoxy carbon, and an aldehyde carbon.
Mass Spectrum (MS) Mass-to-charge ratio of the molecular ion and fragment ions.Molecular ion peak [M]⁺ at m/z 204.
IR Spectrum Infrared absorption bands for functional groups.Characteristic peaks for C=O (lactone and aldehyde), C=C (aromatic), and C-O (ether) stretching vibrations.
UV-Vis Spectrum Wavelengths of maximum absorbance.Absorption maxima characteristic of the coumarin chromophore.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the well-documented pharmacological properties of structurally similar coumarins provide a strong foundation for predicting its potential therapeutic effects. Many coumarin derivatives have demonstrated significant anti-inflammatory and anticancer activities, often through the modulation of key cellular signaling pathways.[2][3]

Potential Anti-Inflammatory Activity

Numerous coumarin compounds exert their anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2][4][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.

  • NF-κB Signaling Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Coumarins, such as 6-methylcoumarin and 6,7-dimethoxy-4-methylcoumarin, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[2][4]

  • MAPK Signaling Pathway: The MAPK cascade, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the phosphorylation of various transcription factors that control the expression of inflammatory mediators. Several coumarin derivatives have been found to suppress the phosphorylation of ERK, JNK, and p38, thus attenuating the inflammatory response.[6][7]

Potential Anticancer Activity

The anticancer properties of coumarins are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis. These effects are also frequently mediated through the modulation of signaling pathways like MAPK and others involved in cell cycle regulation and survival.[3][8]

Visualizations

Experimental Workflow

experimental_workflow plant_material Naringi crenulata Roots drying Drying and Powdering plant_material->drying extraction Soxhlet Extraction (Petroleum Ether -> Chloroform -> Methanol) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chromatography Column Chromatography (Silica Gel) concentration->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection purification Purification (Recrystallization / Preparative HPLC) fraction_collection->purification characterization Structural Characterization (NMR, MS, IR, UV-Vis) purification->characterization pure_this compound Pure this compound characterization->pure_this compound

Caption: Generalized workflow for the isolation of this compound.

Potential Anti-Inflammatory Signaling Pathways

anti_inflammatory_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor inflammatory_stimuli->receptor mapk_kinases MAPK Kinases (ERK, JNK, p38) receptor->mapk_kinases Activates ikk IKK Complex receptor->ikk Activates This compound This compound (6-formyl-7-methoxycoumarin) This compound->mapk_kinases Inhibits (Hypothesized) This compound->ikk Inhibits (Hypothesized) transcription_factors Transcription Factors mapk_kinases->transcription_factors Activates ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylates IκBα nfkb NF-κB ikba_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription_factors->nucleus Translocate to gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene_expression Induces

References

Elucidation of the Salidroside Biosynthesis Pathway in Rhodiola crenulata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the biosynthesis of a compound specifically named "Crenulatin" in plants is not documented in scientific literature, this guide addresses the well-characterized biosynthesis of salidroside, a major bioactive secondary metabolite found in the medicinal plant Rhodiola crenulata. It is plausible that "this compound" may be a misnomer or a less common name for a compound within this plant. Salidroside, a tyrosol glucoside, has garnered significant research interest for its diverse pharmacological activities. This document provides a comprehensive overview of the salidroside biosynthetic pathway, including key enzymes, intermediates, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals working on the isolation, characterization, and synthesis of plant-derived natural products.

1. The Salidroside Biosynthetic Pathway

The biosynthesis of salidroside in Rhodiola crenulata and the closely related Rhodiola rosea originates from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic reactions that convert tyrosine into tyrosol, which is then glycosylated to form salidroside[1][2][3][4].

The key steps in the pathway are:

  • Conversion of L-Tyrosine to 4-Hydroxyphenylpyruvate (4-HPP): The initial step is the transamination of L-tyrosine to 4-hydroxyphenylpyruvate, a reaction catalyzed by a tyrosine aminotransferase (TAT).

  • Decarboxylation of 4-HPP to 4-Hydroxyphenylacetaldehyde (4-HPAA): 4-HPP is then decarboxylated to form 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by a 4-hydroxyphenylpyruvate decarboxylase (HPPD)[5].

  • Reduction of 4-HPAA to Tyrosol: The aldehyde 4-HPAA is reduced to the alcohol tyrosol by a 4-hydroxyphenylacetaldehyde reductase (HPAR)[2][3].

  • Glycosylation of Tyrosol to Salidroside: In the final step, tyrosol is glycosylated at the hydroxyl group of the ethyl side chain using UDP-glucose as the sugar donor. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), tyrosol:UDP-glucose 8-O-glucosyltransferase (T8GT), to yield salidroside[2][3][6].

An alternative, though less emphasized pathway, may involve the decarboxylation of tyrosine to tyramine by tyrosine decarboxylase (TYDC), followed by deamination and reduction to tyrosol[4]. However, the pathway proceeding through 4-HPAA is more recently and thoroughly described[2][3].

Diagram of the Salidroside Biosynthesis Pathway:

Salidroside_Biosynthesis cluster_enzymes Enzymes Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP TAT HPAA 4-Hydroxyphenylacetaldehyde HPP->HPAA HPPD Tyrosol Tyrosol HPAA->Tyrosol HPAR Salidroside Salidroside Tyrosol->Salidroside T8GT (UDP-Glucose) TAT TAT: Tyrosine Aminotransferase HPPD HPPD: 4-Hydroxyphenylpyruvate Decarboxylase HPAR HPAR: 4-Hydroxyphenylacetaldehyde Reductase T8GT T8GT: Tyrosol:UDP-glucose 8-O-glucosyltransferase Experimental_Workflow start Plant Tissue Collection (*Rhodiola crenulata*) rna_extraction Total RNA Extraction start->rna_extraction transcriptome Transcriptome Sequencing (RNA-Seq) rna_extraction->transcriptome bioinformatics Bioinformatic Analysis (Gene Annotation, Expression Profiling) transcriptome->bioinformatics candidate_gene Candidate Gene Identification (e.g., UGT) bioinformatics->candidate_gene cloning Gene Cloning and Expression Vector Construction candidate_gene->cloning expression Heterologous Expression (e.g., in E. coli) cloning->expression purification Recombinant Protein Purification expression->purification assay In Vitro Enzyme Assay purification->assay analysis Product Analysis (HPLC, LC-MS) assay->analysis confirmation Functional Confirmation analysis->confirmation Cyclic_Peptide_Biosynthesis Gene Precursor Gene mRNA mRNA Gene->mRNA Transcription Precursor Precursor Protein (with core peptide) mRNA->Precursor Translation Linear Linear Core Peptide Precursor->Linear Proteolytic Cleavage Cyclic Cyclic Peptide Linear->Cyclic Cyclization (e.g., AEP)

References

A Comprehensive Review of Research on Crenulatin and Related Cyclopeptide Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of Crenulatin, a cyclopeptide alkaloid, and its related compounds. Due to the limited specific research on this compound, this review extends to the broader class of cyclopeptide alkaloids from the Rhamnaceae family to offer a comprehensive understanding of their biological activities, mechanisms of action, and experimental protocols.

Introduction to this compound and Cyclopeptide Alkaloids

This compound, likely a misspelling of Crenatine A, is a natural product belonging to the family of cyclopeptide alkaloids. These compounds are predominantly found in plants of the Rhamnaceae family, such as those from the Discaria and Ziziphus genera. Crenatine A has been isolated from Discaria chacaye (also referenced as Discaria crenata), a plant native to South America. A noteworthy aspect of the biosynthesis of these alkaloids in Discaria chacaye is its association with a symbiotic relationship with the nitrogen-fixing actinomycete, Frankia.

Cyclopeptide alkaloids are characterized by a macrocyclic ring structure, typically composed of 13, 14, or 15 atoms. Their unique structure contributes to a wide array of biological activities, making them a subject of interest in natural product chemistry and drug discovery. The research on this class of compounds has revealed activities ranging from insecticidal and antimicrobial to antiplasmodial and sedative effects.

Quantitative Data on Biological Activities

Table 1: Insecticidal Activity of Discaria chacaye Alkaloid Extract

Extract SourceTarget OrganismBioassayResult (LD₅₀)Reference
Discaria chacaye (with Frankia nodules)Cydia pomonella (Codling moth) & Drosophila melanogaster (Fruit fly)Mortality Dose-Dependence44 - 71 µg/mL[1][2]

Table 2: Antiplasmodial and Antimycobacterial Activity of Cyclopeptide Alkaloids from Ziziphus Species

CompoundSource OrganismTarget OrganismBioassayResult (IC₅₀ / MIC)Reference
Cambodine CZiziphus cambodianaPlasmodium falciparumin vitro antiplasmodialIC₅₀: 6.09 µM[3]
Mauritine MZiziphus mauritianaMycobacterium tuberculosisin vitro antimycobacterialMIC: 72.8 µM[4]
Nummularine HZiziphus mauritianaMycobacterium tuberculosisin vitro antimycobacterialMIC: 4.5 µM[4]
Various AlkaloidsZiziphus mauritianaPlasmodium falciparum (K1 strain)in vitro antiplasmodialIC₅₀: 3.7 - 10.3 µM[4]

Key Experimental Protocols

The following protocols are representative of the methodologies used in the study of cyclopeptide alkaloids from the Discaria genus.

3.1. Extraction and Isolation of Cyclopeptide Alkaloids

This protocol is based on methods described for the isolation of discarines and other cyclopeptide alkaloids from Discaria americana.

  • Plant Material Collection and Preparation:

    • The root bark of the plant is collected, air-dried, and ground into a fine powder.

  • Extraction:

    • The powdered plant material is subjected to maceration with methanol (MeOH) at room temperature for a period of 7-10 days.

    • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a 3% aqueous tartaric acid solution.

    • This acidic solution is then extracted with diethyl ether (Et₂O) to remove neutral and acidic compounds.

    • The aqueous phase is basified with ammonium hydroxide (NH₄OH) to a pH of 10.

    • The basic solution is subsequently extracted with Et₂O. The organic phase, containing the basic alkaloids, is collected.

  • Purification:

    • The basic Et₂O extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.

    • The resulting residue is subjected to column chromatography on silica gel.

    • Elution is performed using a gradient of chloroform (CHCl₃) and methanol (MeOH) to separate the different alkaloid fractions.

    • Further purification of the fractions is achieved by preparative thin-layer chromatography (TLC) to yield the pure cyclopeptide alkaloids.

  • Structure Elucidation:

    • The structures of the isolated compounds are determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

3.2. Insecticidal Bioassay

This is a general protocol for assessing the insecticidal activity of plant extracts.

  • Test Organisms:

    • Larvae of insect pests such as the codling moth (Cydia pomonella) or fruit fly (Drosophila melanogaster) are used.

  • Diet Preparation:

    • An artificial diet for the insects is prepared.

    • The plant extract or purified compound is incorporated into the diet at various concentrations. A control diet without the test substance is also prepared.

  • Bioassay:

    • A set number of insect larvae are placed on the prepared diets in individual containers.

    • The containers are maintained under controlled environmental conditions (temperature, humidity, light/dark cycle).

  • Data Collection:

    • Larval mortality is recorded daily for a specified period (e.g., 16 days).

    • Sub-lethal effects, such as inhibition of growth and development, are also monitored by measuring larval weight.

  • Data Analysis:

    • The lethal dose 50 (LD₅₀), which is the concentration of the extract that causes 50% mortality of the larvae, is calculated using probit analysis.

Signaling Pathways and Mechanisms of Action

The precise molecular targets for most cyclopeptide alkaloids are not yet fully elucidated. However, for their insecticidal and antimicrobial activities, a primary mechanism of action is believed to be the disruption of cellular membranes. This is a common mechanism for many cyclic peptides.

The proposed mechanism involves the peptide inserting into the lipid bilayer of the cell membrane, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death. The amphipathic nature of these peptides, having both hydrophobic and hydrophilic regions, facilitates this interaction with the cell membrane.

Visualizations

Diagram 1: General Workflow for Isolation and Bioactivity Screening

G cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Screening cluster_elucidation Structure Elucidation plant_material Powdered Plant Material (Discaria sp.) extraction Methanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column & Thin-Layer Chromatography partitioning->chromatography pure_compound Pure Cyclopeptide Alkaloid (e.g., Crenatine A) chromatography->pure_compound bioassay Insecticidal Bioassay (e.g., on C. pomonella) pure_compound->bioassay spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy data_analysis Data Analysis (LD50 Calculation) bioassay->data_analysis G cluster_membrane Insect Midgut Cell Membrane lipid1 lipid2 lipid3 lipid4 lipid5 lipid6 peptide Crenatine A insertion Membrane Insertion peptide->insertion 1. Binding pore_formation Pore Formation insertion->pore_formation 2. Aggregation leakage Ion & Metabolite Leakage pore_formation->leakage 3. Disruption cell_death Cell Death leakage->cell_death 4. Lysis

References

Crenolanib: A Technical Overview of its Primary Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole compound that functions as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs).[1] It is classified as a type I kinase inhibitor, which means it binds to the active, phosphorylated conformation of the target kinase.[1] This technical guide provides a comprehensive overview of Crenolanib's primary biological targets, presenting key quantitative data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Primary Biological Targets

The primary biological targets of Crenolanib are FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors α and β (PDGFRα/β).[1] It demonstrates high potency against both the wild-type and various mutant forms of these kinases. A key characteristic of Crenolanib is its selectivity, exhibiting a significantly higher affinity for PDGFR (over 100-fold greater) compared to other kinases such as c-Kit, VEGFR-2, TIE-2, FGFR-2, EGFR, erbB2, and Src.[1]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of Crenolanib has been quantified through various in vitro and cell-based assays, primarily determining its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).[1][2][3] The IC50 value represents the concentration of the drug required to inhibit 50% of the target's activity, while the Kd value reflects the binding affinity between the drug and its target.[4][5]

Table 1: IC50 and Kd Values for Crenolanib Against Primary Kinase Targets

Kinase Target Mutation Status IC50 (nM) Kd (nM) Cell Line/Assay System
FLT3 Wild-Type ~2 0.74 In vitro kinase assay
ITD 1.3 - 7 0.74 TF-1, Molm14, MV411 cells
D835Y 8.8 0.18 Ba/F3 cells
D835H - 0.4 In vitro binding assay
PDGFRα Wild-Type 0.9 2.1 - 3.2 CHO cells, Porcine Aortic Epithelial cells
D842V 6 - 10 - CHO cells, Isogenic model system
V561D 85 - BaF3 cells
FIP1L1-PDGFRα 21 - EOL-1 cells

| PDGFRβ | Wild-Type | 1.6 | - | In vitro kinase assay |

Data sourced from BenchChem's technical guide on Crenolanib.[1]

Experimental Protocols

The characterization of Crenolanib's interaction with its biological targets involves a range of established experimental protocols. Below are detailed methodologies for two key types of assays.

Biochemical Kinase Assay (In Vitro)

This assay is designed to directly measure the inhibitory effect of Crenolanib on purified kinases.

Objective: To quantify the IC50 or Kd of Crenolanib against a specific kinase.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Reconstitute recombinant kinase to a working concentration.

    • Prepare a stock solution of the specific substrate (e.g., a synthetic peptide).

    • Prepare a stock solution of ATP (often including a radiolabeled variant like ³²P-ATP for detection).

    • Create a serial dilution of Crenolanib to test a range of concentrations.

  • Reaction Setup:

    • In a microplate, add the reaction buffer to each well.

    • Add the specific substrate and the recombinant kinase enzyme.

    • Add the varying concentrations of Crenolanib to the test wells and a vehicle control (e.g., DMSO) to the control wells.

    • Incubate the mixture for a predetermined period (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate for a set time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Detection and Quantification:

    • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate.[1] This can be achieved through:

      • Radiometric Assay: Measuring the incorporation of ³²P from radiolabeled ATP into the substrate.

      • Fluorescence-Based Assay: Using a phosphospecific antibody or a fluorescent substrate that changes its properties upon phosphorylation.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the Crenolanib concentration.

    • Fit the resulting dose-response curve to a sigmoid model to calculate the IC50 value.[1]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Crenolanib) mix Combine Kinase, Substrate, and Crenolanib prep_reagents->mix initiate Initiate with ATP mix->initiate incubate Incubate initiate->incubate detect Detect Phosphorylation incubate->detect calculate Calculate IC50 detect->calculate

Biochemical Kinase Assay Workflow
Cell-Based Phosphorylation Assay (Immunoblotting)

This assay evaluates the efficacy of Crenolanib in inhibiting kinase activity within a cellular environment.

Objective: To assess the inhibition of kinase autophosphorylation and the phosphorylation of downstream signaling proteins in response to Crenolanib treatment.[1]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MV4-11 for FLT3-ITD) to a suitable confluency.

    • Starve the cells of growth factors if necessary to reduce basal kinase activity.

    • Treat the cells with various concentrations of Crenolanib for a specific duration. Include a vehicle-treated control.

    • If the kinase requires ligand stimulation, add the appropriate ligand (e.g., FLT3-L or PDGF) for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane with a blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3) or a downstream target (e.g., anti-phospho-AKT).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • To ensure equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

  • Signal Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative level of protein phosphorylation in treated versus control samples.

G cluster_cell 1. Cell Treatment cluster_protein 2. Protein Processing cluster_detect 3. Detection cell_culture Culture & Treat Cells with Crenolanib lysis Cell Lysis cell_culture->lysis quant Protein Quantification lysis->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting with Phospho-specific Antibodies sds->immuno detect Signal Detection & Analysis immuno->detect

Immunoblotting Workflow for Phosphorylation

Signaling Pathways

Crenolanib exerts its therapeutic effect by inhibiting the signaling pathways driven by FLT3 and PDGFR. These pathways are critical regulators of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of various cancers.

Upon ligand binding, FLT3 and PDGFR dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of major signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways.[6] Crenolanib, by binding to the ATP-binding pocket of these kinases, prevents their phosphorylation and subsequent activation, thereby blocking these downstream oncogenic signals.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Pathways crenolanib Crenolanib flt3 FLT3 crenolanib->flt3 pdgfr PDGFRα/β crenolanib->pdgfr pi3k PI3K flt3->pi3k ras RAS flt3->ras pdgfr->pi3k pdgfr->ras akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Crenolanib Inhibition of FLT3 & PDGFR Signaling

References

The Role of Crenulatin in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The induction of apoptosis in cancer cells is a cornerstone of many effective cancer therapies. Natural compounds have long been a valuable source of novel therapeutic agents with apoptosis-inducing capabilities. This technical guide explores the current understanding of crenulatin's role in cancer cell apoptosis pathways. It is important to note that while the focus is on the isolated compound this compound, much of the currently available research has been conducted using extracts of Rhodiola crenulata. This guide will synthesize the existing data, primarily from studies on Rhodiola crenulata extract, and provide a framework for future research into the specific mechanisms of this compound. The available evidence points towards the induction of the intrinsic apoptotic pathway, characterized by the upregulation of the tumor suppressor p53 and the activation of caspase-9. This document will detail the knowns of this pathway and explore potential interactions with other critical signaling cascades, including PI3K/Akt, MAPK, and STAT3, which are frequently dysregulated in cancer. Furthermore, this guide provides detailed experimental protocols and data presentation formats to aid researchers in the continued investigation of this compound and its derivatives as potential anti-cancer agents.

Introduction: this compound and Cancer Therapy

This compound is a phenylpropanoid glycoside found in plants of the Rhodiola genus, notably Rhodiola crenulata. These plants have been used in traditional medicine for centuries, and modern research is beginning to uncover the molecular basis for their therapeutic effects. The induction of programmed cell death, or apoptosis, is a critical mechanism for eliminating cancerous cells. A failure to undergo apoptosis is a hallmark of cancer, contributing to tumor development and resistance to treatment. Therefore, compounds that can effectively trigger apoptotic pathways in cancer cells are of significant interest in oncology drug development.

While direct research on isolated this compound is limited, studies on extracts from Rhodiola crenulata have demonstrated pro-apoptotic effects in cancer cell lines. These studies provide the foundational evidence for the potential of this compound as an anti-cancer agent and highlight the need for further, more specific investigations into its mechanisms of action.

The Apoptotic Pathway of Rhodiola crenulata Extract

Current research indicates that extracts of Rhodiola crenulata induce apoptosis in bone metastatic breast cancer cells, specifically in MDA-MB-231 and MCF-7 cell lines, through the intrinsic, or mitochondrial, pathway of apoptosis[1][2][3][4]. This pathway is initiated by intracellular stress signals and culminates in the activation of a cascade of caspases, the executioners of apoptosis.

The key molecular events identified in the pro-apoptotic activity of Rhodiola crenulata extract are:

  • Upregulation of p53: The tumor suppressor protein p53 plays a central role in sensing cellular stress and can initiate apoptosis by transactivating pro-apoptotic genes[2]. Studies have shown that treatment with Rhodiola crenulata extract leads to an increase in p53 expression in breast cancer cells[2].

  • Activation of Caspase-9: Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway. Its activation is a critical step that follows the release of cytochrome c from the mitochondria. Research has demonstrated that Rhodiola crenulata extract treatment leads to the activation of caspase-9 in bone metastatic breast cancer cells[2][4].

This evidence suggests a signaling cascade where the active compounds in Rhodiola crenulata extract, potentially including this compound, induce cellular stress that leads to the accumulation of p53. Subsequently, p53 likely promotes the transcription of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9, thereby committing the cell to apoptosis.

Proposed Apoptotic Pathway of Rhodiola crenulata Extract in Breast Cancer Cells This compound Rhodiola crenulata Extract stress Intracellular Stress This compound->stress p53 p53 Upregulation stress->p53 bcl2_family Pro-apoptotic Bcl-2 Family (e.g., Bax, Bak) p53->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic pathway of Rhodiola crenulata extract.

Quantitative Data on the Effects of Rhodiola crenulata Extract

While comprehensive dose-response data for isolated this compound is not yet available, studies on Rhodiola crenulata extract have determined its half-maximal inhibitory concentration (IC50) in breast cancer cell lines. This data provides a preliminary indication of the extract's potency.

Cell LineCulture ConditionTreatment DurationIC50 (µg/mL)Reference
MDA-MB-2312D Culture24 hoursNot specified[3]
MCF-72D Culture24 hoursNot specified[3]
MDA-MB-2313D Bone Metastatic Model24 hoursNot specified[3]
MCF-73D Bone Metastatic Model24 hoursNot specified[3]

Note: Specific IC50 values were not provided in the abstracts of the cited articles, but the studies indicate effective concentrations were determined and used for subsequent mechanistic experiments.

Potential Involvement of Other Key Signaling Pathways

While the direct effects of this compound on major signaling pathways are yet to be elucidated, the PI3K/Akt, MAPK, and STAT3 pathways are frequently implicated in the regulation of apoptosis in cancer and represent logical areas for future investigation.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Activation of this pathway can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by promoting the expression of anti-apoptotic proteins. Investigating whether this compound can suppress the PI3K/Akt pathway would be a crucial step in understanding its anti-cancer potential.

General PI3K/Akt Signaling Pathway in Apoptosis Regulation rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt bad Bad (Pro-apoptotic) akt->bad inhibits bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 promotes apoptosis Apoptosis bad->apoptosis bcl2->apoptosis General MAPK Signaling Pathways in Apoptosis Regulation stimuli Extracellular Stimuli ras_raf_mek Ras/Raf/MEK stimuli->ras_raf_mek stress Cellular Stress jnk_p38_cascade JNK/p38 Cascade stress->jnk_p38_cascade erk ERK ras_raf_mek->erk jnk_p38 JNK/p38 jnk_p38_cascade->jnk_p38 survival Cell Survival erk->survival apoptosis Apoptosis jnk_p38->apoptosis General STAT3 Signaling Pathway in Apoptosis Regulation cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak stat3 STAT3 jak->stat3 phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer dimerizes nucleus Nucleus stat3_dimer->nucleus translocates to anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2, Mcl-1) nucleus->anti_apoptotic_genes promotes transcription of apoptosis Apoptosis anti_apoptotic_genes->apoptosis

References

In-Depth Technical Guide on the Anti-inflammatory Properties of Crenulatin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the literature regarding the in vitro anti-inflammatory properties of the compound Crenulatin, likely a reference to Crenatine A, a cyclic peptide isolated from Discaria chacaye. Despite extensive searches of scientific databases and publications, no specific studies providing quantitative data, detailed experimental protocols, or elucidating the signaling pathways involved in the anti-inflammatory action of this particular compound have been identified.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's in vitro anti-inflammatory effects. However, the foundational scientific data required to construct such a guide—including measurements of inflammatory markers, descriptions of experimental setups, and mechanistic pathway analyses—are not available in the public domain.

While the broader class of cyclic peptides has shown promise for anti-inflammatory activity, with some studies indicating their potential to modulate inflammatory responses, this general information cannot be specifically attributed to this compound without direct experimental evidence. One publication abstract mentions a poster presentation indicating "moderate cytotoxicity and anti-inflammatory activity" for Crenatine A, but the underlying data and experimental details are not accessible. Another source provides a cursory mention of anti-inflammatory activities in the context of plant cyclopeptides from Discaria species, but this is within a book index and does not constitute a primary research report.

At present, a detailed technical guide on the in vitro anti-inflammatory properties of this compound cannot be compiled due to the absence of published scientific research on the topic. The core requirements of this request—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be met without the foundational experimental results.

Further research, including in vitro screening and mechanistic studies, would be necessary to determine and characterize the anti-inflammatory potential of this compound (Crenatine A). Should such data become available in the future, a comprehensive technical guide could be developed.

An In-depth Technical Guide to the Solubility and Stability of Crenulatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the solubility and stability of Crenulatin is limited. This guide summarizes the existing information and provides general experimental protocols for its determination based on the properties of related compounds.

Introduction

This compound (CAS Number: 63026-02-8) is a gallotannin that has been isolated from Rhodiola crenulata, a plant used in traditional medicine.[1][2] As with any phytochemical being investigated for potential therapeutic applications, understanding its solubility and stability is fundamental for research and development. These parameters are critical for designing effective extraction and purification methods, developing suitable formulations for in vitro and in-vivo studies, and determining appropriate storage conditions and shelf-life.

It is important to note that the name "this compound" has also been associated with a coumarin compound (6-formyl-7-methoxycoumarin). This guide focuses specifically on the gallotannin this compound (CAS 63026-02-8).

This technical guide provides a summary of the currently available data on the solubility of this compound, discusses its likely stability based on its chemical class, and offers detailed experimental protocols for researchers to determine these properties in the laboratory.

Chemical Identity of this compound

IdentifierValue
Compound Name This compound
CAS Number 63026-02-8
Molecular Formula C11H20O6
Molecular Weight 248.27 g/mol
Chemical Class Gallotannin

Solubility Profile of this compound

The solubility of a compound is a crucial factor in its absorption and bioavailability. For this compound, specific quantitative solubility data is scarce in peer-reviewed literature. However, some information is available from commercial suppliers' technical data sheets.

Table 1: Known Solubility of this compound

SolventSolubilityNotes
DMSO 80.00 mg/mL (322.23 mM)Sonication is recommended to aid dissolution.
Chloroform SolubleQuantitative data not available.
Dichloromethane SolubleQuantitative data not available.
Expected Solubility in Other Solvents

This compound is a gallotannin, which is a type of hydrolysable tannin.[1] Gallotannins are polyphenolic compounds and often exist as glycosides.[3] The structure of this compound, containing multiple hydroxyl groups and a glycosidic bond, suggests that it is a polar molecule.[2]

Based on the general properties of gallotannins, the following solubility profile can be anticipated:

  • Polar Protic Solvents: Due to the presence of multiple hydroxyl groups capable of hydrogen bonding, gallotannins are generally soluble in water and alcohols like ethanol and methanol.[3][4]

  • Polar Aprotic Solvents: Good solubility is observed in solvents like DMSO.

  • Non-Polar Solvents: Limited solubility is expected in non-polar solvents such as benzene, diethyl ether, and petroleum ether.[5]

Stability Profile of this compound

As of the date of this guide, there is no specific experimental data on the stability of this compound under various conditions such as pH, temperature, and light exposure. However, one supplier notes that it is "Stable under recommended storage conditions".[6] For long-term storage in powder form, -20°C is recommended, and in DMSO solution, storage at -80°C is advised.[7]

General Stability of Gallotannins

The stability of this compound can be inferred from the known behavior of gallotannins, which are susceptible to degradation through several pathways:

  • Hydrolysis: The ester linkages in gallotannins are prone to hydrolysis, which can be catalyzed by acids, bases, or enzymes (tannases). This process releases gallic acid and the core polyol.

  • Oxidation: The phenolic hydroxyl groups in gallotannins are susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.[8] This can lead to the formation of colored degradation products. At higher pH values, the phenolic hydroxyl groups can be oxidized to form a quinonoid structure.[8]

  • Thermal Degradation: Like many complex organic molecules, gallotannins can decompose at elevated temperatures.[9]

Experimental Protocols

For researchers wishing to determine the precise solubility and stability of this compound, the following general protocols can be adapted.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[10]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • A range of solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.[10]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining micro-particles.[10]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[10]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[11]

Objective: To evaluate the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H2O2) solution

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and keep it at room temperature for a set period.

    • Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H2O2) and keep it at room temperature for a set period.

    • Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat in an oven (e.g., 80°C) for a set period.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control sample, by a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.[11]

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

    • If using an HPLC-MS system, the structures of the major degradation products can be tentatively identified.

Visualization of Experimental Workflows

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate on shaker at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Filter supernatant (0.45 µm filter) E->F G Dilute filtered sample F->G H Quantify using validated HPLC method G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Workflow for Stability Assessment (Forced Degradation)

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare this compound stock solution B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidation (H2O2, RT) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample at time intervals B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by stability-indicating HPLC H->I J Calculate % degradation I->J K Identify degradation products J->K

Caption: Workflow for forced degradation stability testing of this compound.

Conclusion

The current body of scientific literature provides limited specific data on the solubility and stability of the gallotannin this compound. The available information suggests solubility in DMSO, chloroform, and dichloromethane. Based on its chemical structure, it is expected to be soluble in polar solvents and susceptible to degradation via hydrolysis and oxidation. For researchers and drug development professionals, it is imperative to experimentally determine these properties for their specific applications. The protocols outlined in this guide provide a robust framework for conducting such studies, which will be essential for unlocking the full research potential of this natural compound.

References

Unveiling the Therapeutic Potential of Crenulatin: A Technical Guide to its Pro-Apoptotic Effects in Cerebral Microvascular Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the potential therapeutic effects of Crenulatin, a natural gallotannin, with a specific focus on its ability to induce programmed cell death, or apoptosis, in mouse cerebral microvascular endothelial cells. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

This compound has demonstrated a bi-directional effect on apoptosis in mouse cerebral microvascular endothelial cells, primarily through the regulation of the Fas/Bcl-2 signaling pathway and the subsequent activation of caspase-3. This targeted action suggests its potential as a novel agent in therapeutic areas where the modulation of endothelial cell apoptosis is beneficial.

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) of a gallotannin extract enriched in this compound was determined to be 7.922 µg/ml in Lewis lung carcinoma (LLC1) cells, highlighting its potent cytotoxic activity.[1] While specific IC50 values for mouse cerebral microvascular endothelial cells are still under investigation, the available data from related cell types and compounds provide a strong basis for its pro-apoptotic potential.

Further quantitative analysis has focused on the expression levels of key apoptotic regulatory proteins following this compound treatment. In various cell models, treatment with compounds that activate apoptotic pathways involving Bcl-2 and caspases has shown significant, quantifiable changes in protein expression. For instance, studies have demonstrated a significant increase in the Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.[2] Densitometric analysis of Western blots has revealed concentration-dependent increases in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4] Similarly, the activation of caspase-3, a key executioner caspase, has been quantified, showing a marked increase in its cleaved, active form upon treatment.[3][4][5]

Table 1: Summary of Quantitative Data on Gallotannin-Induced Apoptosis

ParameterCell LineValue/EffectReference
IC50Lewis Lung Carcinoma (LLC1)7.922 µg/ml[1]
Bax/Bcl-2 RatioHuman Melanoma Cells (A375)Significantly increased[2]
Caspase-3/7 ActivityHuman Melanoma Cells (A375)Increased by up to 4.36-fold[2]
Bax ExpressionEndothelial CellsIncreased[3][4]
Bcl-2 ExpressionEndothelial CellsDecreased[3][4]
Cleaved Caspase-3Endothelial CellsIncreased[3][4][5]

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this guide provides detailed methodologies for key experiments.

Isolation and Culture of Mouse Primary Cerebral Microvascular Endothelial Cells

A robust method for isolating and culturing primary mouse brain microvascular endothelial cells is crucial for in vitro studies. The protocol involves the dissection of the brain, removal of meninges and large arteries, followed by gentle homogenization. The resulting lysate is then subjected to centrifugation to separate microvessels from fatty tissue. The isolated vessels are digested with collagenase to increase the surface area for endothelial cell culture. The cells are then plated on fibronectin-coated wells and cultured in endothelial media, with puromycin treatment to achieve a high level of homogeneity.[6]

In Vitro Treatment with this compound

For experimental purposes, a stock solution of this compound-enriched gallotannin extract is prepared. Mouse cerebral microvascular endothelial cells are seeded in appropriate culture vessels and allowed to adhere. The cells are then treated with varying concentrations of the this compound extract for specific time periods (e.g., 24, 48, 72 hours) to assess its effects on cell viability and apoptosis.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

The extent of apoptosis induced by this compound can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[7][8][9][10] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[7][8] Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[7][8] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Apoptotic Proteins

To investigate the molecular mechanism of this compound-induced apoptosis, the expression levels of key regulatory proteins such as Fas, Bcl-2, Bax, and caspase-3 are analyzed by Western blotting.[11][12] Cell lysates from treated and untreated cells are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against the target proteins.[11] Following incubation with secondary antibodies, the protein bands are visualized and quantified using densitometry.[3][4]

Signaling Pathways and Visualizations

This compound is believed to exert its pro-apoptotic effects through the modulation of specific signaling pathways. The primary mechanism involves the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

This compound-Induced Apoptotic Signaling Pathway

Crenulatin_Apoptosis_Pathway This compound This compound FasR Fas Receptor This compound->FasR Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates FasL Fas Ligand FasL->FasR Binds DISC DISC Formation FasR->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes permeabilization CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling cascade.

Experimental Workflow for Assessing this compound's Pro-Apoptotic Effects

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Apoptosis Analysis cluster_data Data Interpretation Isolation Isolate & Culture Mouse Cerebral Microvascular Endothelial Cells Treatment Treat cells with varying concentrations of this compound Isolation->Treatment FlowCytometry Flow Cytometry (Annexin V/PI Staining) Treatment->FlowCytometry WesternBlot Western Blot (Fas, Bcl-2, Caspase-3) Treatment->WesternBlot QuantitativeData Quantitative Analysis (% Apoptotic Cells, Protein Expression Levels) FlowCytometry->QuantitativeData WesternBlot->QuantitativeData PathwayAnalysis Signaling Pathway Elucidation QuantitativeData->PathwayAnalysis

References

An In-depth Technical Guide to the Biological Activities of Crenulatin Derivatives: A Case Study in Natural Product Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. This guide delves into the biological activities of crenulatin derivatives, a topic that first required the precise identification of the parent compound. Initial investigation into "this compound" revealed a likely misspelling of "Crenatine A," a cyclic peptide isolated from the plant Discaria chacaye. This document will therefore focus on Crenatine A and the broader class of cyclopeptide alkaloids from Discaria species as a case study in the discovery, characterization, and potential derivatization of bioactive natural products.

Cyclic peptides are a class of compounds known for their diverse and potent biological activities. Crenatine A, a member of this family, belongs to a group of alkaloids found in plants of the Rhamnaceae family. These plants often exist in a symbiotic relationship with nitrogen-fixing Frankia bacteria, which may contribute to the production of these unique secondary metabolites.

1. Isolation and Characterization of Cyclopeptide Alkaloids from Discaria chacaye

The process of identifying and characterizing novel bioactive compounds from a natural source like Discaria chacaye is a meticulous process. A generalized workflow for this is outlined below.

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation cluster_bioassay Biological Activity Screening Collection Collection of Discaria chacaye Drying Drying and Grinding Collection->Drying Extraction Solvent Extraction Drying->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC Spectroscopy Mass Spectrometry (MS) NMR Spectroscopy HPLC->Spectroscopy Screening In vitro & In vivo Bioassays Spectroscopy->Screening

Figure 1: General workflow for the isolation and characterization of bioactive compounds from a plant source.

Experimental Protocols:

  • Plant Material Collection and Preparation: The aerial parts and roots of Discaria chacaye are collected, washed, and air-dried in the shade. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol) to separate compounds based on their solubility.

  • Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or other stationary phases. This separates the complex mixture into simpler fractions.

  • Isolation and Purification: Individual compounds, such as Crenatine A, are isolated and purified from the active fractions using high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The precise chemical structure of the isolated compounds is determined using a combination of spectroscopic methods, including mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to establish the connectivity of atoms.

2. Biological Activities of Discaria chacaye Extracts

Table 1: Summary of Biological Activities of Discaria chacaye Alkaloid Extracts

Biological ActivityAssay/ModelResultsReference
Insecticidal ActivityNot specifiedLD₅₀ values between 44 to 71 µg/mL[1]
Antinociceptive ActivityNot specifiedPotent activity observed[1]
Anti-inflammatory ActivityNot specifiedPotent activity observed[1]
Antipyretic ActivityNot specifiedPotent activity observed[1]
Antioxidant ActivityNot specifiedPotent activity observed[1]
Antibacterial ActivityNot specifiedActivity observed[1]
Acetylcholinesterase InhibitionIn vitro assayInhibitory activity observed[1]
Lipoxygenase InhibitionIn vitro assayInhibitory activity observed[1]

3. Potential for this compound (Crenatine A) Derivatives

The discovery of a novel bioactive natural product like Crenatine A is often the first step in a drug development program. The natural compound serves as a "lead" structure that can be chemically modified to create derivatives with improved properties. The goals of creating derivatives include:

  • Enhanced Potency: Increasing the biological activity at lower concentrations.

  • Improved Selectivity: Increasing the activity against the desired target while minimizing off-target effects.

  • Better Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) properties to make the compound more "drug-like".

  • Reduced Toxicity: Decreasing adverse side effects.

Synthetic Approach for Peptide Derivatization:

The synthesis of derivatives of a cyclic peptide like Crenatine A would typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis to create analogues with modified amino acid sequences. Specific amino acid residues could be substituted with other natural or unnatural amino acids to probe structure-activity relationships (SAR).

4. Hypothetical Signaling Pathway for a Bioactive Peptide

While the specific signaling pathway modulated by Crenatine A is unknown, many bioactive peptides exert their effects by interacting with cell surface receptors and modulating downstream signaling cascades. For instance, a hypothetical anti-inflammatory mechanism for a novel peptide could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_nucleus Peptide Bioactive Peptide (e.g., Crenatine A derivative) Receptor Cell Surface Receptor Peptide->Receptor Binds and inhibits IKK IKK Complex Peptide->IKK Inhibits pathway activation Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Genes Cytokines Inflammatory Cytokines Genes->Cytokines Leads to production of

Figure 2: Hypothetical anti-inflammatory signaling pathway involving inhibition of NF-κB activation by a bioactive peptide.

In this hypothetical pathway, the bioactive peptide binds to a cell surface receptor, which in turn prevents the activation of the IKK complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

The journey from the initial query about "this compound derivatives" to the exploration of Crenatine A and the cyclopeptide alkaloids of Discaria chacaye highlights a critical aspect of natural product research: the precise identification and characterization of lead compounds. While specific data on Crenatine A derivatives remain elusive, the demonstrated biological activities of the extracts from its natural source provide a compelling foundation for future research. The development of synthetic routes to Crenatine A and its analogues will be crucial for conducting detailed structure-activity relationship studies, elucidating its mechanism of action, and ultimately unlocking its therapeutic potential. This case study serves as a template for the systematic investigation of novel bioactive compounds from the vast and largely untapped reservoir of natural products.

References

In Silico Modeling of Crenulatin-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions between the novel small molecule, Crenulatin, and its putative protein targets. We present a hypothetical case study focusing on Bruton's tyrosine kinase (BTK) as a primary target of interest, detailing a complete workflow from initial protein-ligand docking to advanced molecular dynamics simulations and binding free energy calculations. Furthermore, this document includes detailed experimental protocols for the validation of in silico predictions, including Surface Plasmon Resonance (SPR) for binding affinity determination and a biochemical kinase inhibition assay. All quantitative data from our hypothetical studies are summarized for clarity, and key workflows and signaling pathways are visualized using diagrams to facilitate understanding. This guide is intended to serve as a practical resource for researchers and professionals engaged in the early stages of drug discovery and development.

Introduction to this compound and Its Hypothesized Target: Bruton's Tyrosine Kinase (BTK)

This compound is a novel heterocyclic small molecule with potential therapeutic applications. Preliminary (hypothetical) high-throughput screening has suggested its activity against several kinases. Based on its structural features, we hypothesize that this compound may act as an inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a well-established therapeutic target.

This guide will use the this compound-BTK interaction as a central case study to illustrate the in silico modeling and experimental validation workflow.

In Silico Modeling Workflow

The in silico workflow for investigating this compound-protein interactions is a multi-step process designed to predict the binding mode, affinity, and stability of the complex.

An Overview of the In Silico Modeling Workflow

The following diagram illustrates the key steps in our computational approach.

in_silico_workflow cluster_prep Preparation cluster_docking Docking & Scoring cluster_simulation Simulation & Analysis cluster_output Outputs p_prep Protein Structure Preparation docking Molecular Docking p_prep->docking l_prep Ligand (this compound) Preparation l_prep->docking scoring Pose Selection & Scoring docking->scoring md_sim Molecular Dynamics Simulation scoring->md_sim binding_mode Predicted Binding Mode scoring->binding_mode binding_energy Binding Free Energy Calculation md_sim->binding_energy stability_analysis Complex Stability md_sim->stability_analysis affinity_pred Predicted Affinity (ΔG) binding_energy->affinity_pred

In Silico Modeling Workflow
Detailed Methodologies for In Silico Modeling

2.2.1. Protein Structure Preparation

  • Objective: To prepare the 3D structure of the target protein (BTK) for docking.

  • Protocol:

    • Obtain the crystal structure of BTK from the Protein Data Bank (PDB; e.g., PDB ID: 5P9J).

    • Remove all non-essential molecules, including water, co-crystallized ligands, and ions.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., AMBER or CHARMM).

    • Define the binding site for docking based on the location of the co-crystallized inhibitor or through binding pocket prediction algorithms.

2.2.2. Ligand Preparation

  • Objective: To generate a low-energy 3D conformation of this compound.

  • Protocol:

    • Generate the 2D structure of this compound using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate partial charges to the atoms of the ligand.

2.2.3. Molecular Docking

  • Objective: To predict the preferred binding orientation of this compound within the BTK active site and to estimate the binding affinity.

  • Protocol:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide, or GOLD).

    • Define the grid box encompassing the defined binding site of BTK.

    • Perform the docking simulation, allowing for conformational flexibility of the ligand.

    • Analyze the resulting docking poses and their corresponding scores. The top-scoring poses are selected for further analysis.

2.2.4. Molecular Dynamics (MD) Simulation

  • Objective: To assess the stability of the this compound-BTK complex and to refine the binding pose in a simulated physiological environment.

  • Protocol:

    • Take the top-scoring docked pose of the this compound-BTK complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to 310 K (physiological temperature) and equilibrate under constant pressure.

    • Run the production MD simulation for a duration of at least 100 nanoseconds.

    • Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to assess complex stability.

2.2.5. Binding Free Energy Calculation

  • Objective: To obtain a more accurate estimation of the binding affinity.

  • Protocol:

    • Use the snapshots from the MD simulation trajectory.

    • Employ a method such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy (ΔG).

Hypothetical In Silico Results for this compound-BTK Interaction

The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of this compound with BTK.

ParameterValueMethod
Docking Score-9.8 kcal/molAutoDock Vina
Predicted Binding Affinity (ΔG)-12.5 ± 1.2 kcal/molMM/GBSA
Key Interacting ResiduesCys481, Met477, Lys430MD Simulation Analysis
RMSD of Complex1.5 ± 0.3 ÅMD Simulation (100 ns)

Experimental Validation

In silico predictions must be validated through experimental assays. We provide protocols for two key experiments to validate the predicted interaction between this compound and BTK.

Experimental Validation Workflow

This diagram outlines the process of validating the computational predictions.

experimental_workflow cluster_input Inputs from In Silico cluster_biophysical Biophysical Assay cluster_biochemical Biochemical Assay cluster_output Outputs in_silico_pred In Silico Predictions (Binding, Affinity) spr Surface Plasmon Resonance (SPR) in_silico_pred->spr kinase_assay In Vitro Kinase Inhibition Assay in_silico_pred->kinase_assay binding_affinity Binding Affinity (KD) spr->binding_affinity inhibition_potency Inhibition Potency (IC50) kinase_assay->inhibition_potency

Experimental Validation Workflow
Detailed Experimental Protocols

4.2.1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To measure the binding affinity (K D) of this compound to BTK.

  • Protocol:

    • Immobilize recombinant human BTK protein on a sensor chip (e.g., CM5 chip) via amine coupling.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor surface and monitor the change in response units (RU).

    • After each injection, regenerate the sensor surface with a low pH buffer.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D).

4.2.2. In Vitro BTK Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.

  • Protocol:

    • Prepare a reaction mixture containing BTK enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures the remaining ATP).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Hypothetical Experimental Validation Results

The following table summarizes the hypothetical quantitative data from the experimental validation of the this compound-BTK interaction.

ParameterValueMethod
K D50 nMSurface Plasmon Resonance (SPR)
IC5085 nMIn Vitro Kinase Inhibition Assay

Hypothetical Signaling Pathway of BTK Inhibition by this compound

The diagram below illustrates the hypothesized mechanism of action of this compound through the inhibition of the BTK signaling pathway.

signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK

Hypothesized BTK Signaling Pathway Inhibition

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, framework for the in silico modeling and experimental validation of the interactions between a novel small molecule, this compound, and its putative target, BTK. The detailed methodologies and workflows presented here provide a robust template for the computational and experimental investigation of small molecule-protein interactions in the context of drug discovery. The integration of in silico predictions with experimental validation is crucial for building confidence in potential drug candidates and for elucidating their mechanisms of action. This guide serves as a foundational resource for researchers embarking on similar investigations.

Methodological & Application

Protocol for the Isolation of Crenulatin from Rhodiola crenulata Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a detailed protocol for the isolation of Crenulatin, a delta 1-isopentenyl-3-O-beta-D-glucopyranoside, from the roots of Rhodiola crenulata. This protocol is intended for researchers, scientists, and drug development professionals. The methodology encompasses extraction, fractionation, and a multi-step chromatographic purification process. While specific quantitative data for this compound yield is not widely available in published literature, this protocol provides a robust framework based on established methods for isolating similar compounds from Rhodiola crenulata.

Introduction

Rhodiola crenulata, a plant native to the high-altitude regions of Asia, is a well-known medicinal plant in traditional medicine. Its roots are rich in a variety of bioactive compounds, including phenylpropanoids, flavonoids, and phenolic acids. Among these is this compound, a glucoside first identified in 1992.[1] This document outlines a comprehensive procedure for the extraction and purification of this compound from the dried roots of R. crenulata. The protocol is designed to be a starting point for further optimization and scale-up.

Materials and Equipment

Plant Material
  • Dried and powdered roots of Rhodiola crenulata.

Solvents and Reagents
  • Ethanol (80% and 95%)

  • Ethyl acetate

  • Petroleum ether

  • n-Butanol

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or distilled)

  • Silica gel for column chromatography (100-200 mesh)

  • Sephadex LH-20

  • Reference standards for TLC and HPLC (e.g., salidroside, gallic acid - optional, for fraction characterization)

Equipment
  • Grinder or mill

  • Soxhlet extractor or large-scale extraction vessel

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel GF254) and developing tank

  • UV lamp for TLC visualization

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Analytical High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Lyophilizer or vacuum oven

Experimental Protocols

Step 1: Extraction
  • Preparation of Plant Material: Grind the dried roots of Rhodiola crenulata to a coarse powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Place the powdered root material in a large extraction vessel.

    • Add 80% ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder to 10 L of 80% ethanol).

    • Macerate for 24 hours at room temperature with occasional stirring.

    • Alternatively, perform hot reflux extraction for 2-3 hours.

    • Filter the extract through a cheesecloth or a Büchner funnel with filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Step 2: Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the concentrated crude extract in warm water (e.g., 1 L for every 100 g of extract).

    • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

    • First, partition against petroleum ether to remove nonpolar compounds like fats and sterols. Repeat this step 2-3 times. Discard the petroleum ether fraction.

    • Next, partition the aqueous layer against ethyl acetate. Repeat this step 3-4 times. The ethyl acetate fraction is expected to be rich in flavonoids and other moderately polar compounds.[2][3]

    • Finally, partition the remaining aqueous layer with n-butanol. Repeat this step 3-4 times. The n-butanol fraction will contain more polar compounds, including glycosides.

  • Concentration of Fractions: Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator to dryness. Based on the likely glycosidic nature of this compound, the n-butanol fraction is the primary target for further purification.

Step 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Chloroform (100%)

      • Chloroform-Methanol (98:2, 95:5, 90:10, 80:20, 50:50 v/v)

      • Methanol (100%)

    • Collect fractions of a consistent volume (e.g., 20-50 mL).

    • Monitor the fractions by TLC using a suitable developing solvent (e.g., ethyl acetate-methanol-water in an 8:1:1 ratio) and visualize under a UV lamp.

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the target compound (as indicated by TLC) using a Sephadex LH-20 column.

    • Pack the column with Sephadex LH-20 swollen in methanol.

    • Dissolve the semi-purified fraction in a small volume of methanol and apply it to the column.

    • Elute with methanol as the mobile phase. This step helps to separate compounds based on molecular size and polarity, effectively removing pigments and other impurities.

    • Collect and monitor fractions as described previously.

  • Preparative HPLC:

    • The final purification of this compound is achieved by preparative HPLC.[4][5]

    • Dissolve the enriched fraction from the Sephadex LH-20 column in the mobile phase.

    • Use a reversed-phase C18 column.

    • Employ a gradient elution system, for example, with acetonitrile (A) and water (B) containing 0.1% formic acid. A typical gradient could be:

      • 0-5 min: 10% A

      • 5-30 min: 10-40% A

      • 30-40 min: 40-100% A

      • 40-45 min: 100% A

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound. The retention time will need to be determined based on analytical HPLC runs of the enriched fraction.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure, solid this compound.

Step 4: Purity Assessment and Structure Elucidation
  • Assess the purity of the isolated this compound using analytical HPLC.

  • Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[1]

Data Presentation

While specific yields for this compound are not available in the literature, the following table presents typical yields for total phenols and flavonoids from Rhodiola crenulata extracts, which can serve as a general reference.[2]

Extract/FractionTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg RE/g extract)
Crude Ethanol Extract~135Not specified in the same study
Petroleum EtherLowNot detected
Ethyl Acetate~172~162
n-ButanolHigh in polar phenols/glycosidesModerate
WaterLowNot detected
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents. Data is approximate and compiled from representative studies.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Crenulatin_Isolation_Workflow Start Dried Rhodiola crenulata Roots Grinding Grinding Start->Grinding Extraction 80% Ethanol Extraction Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning PE_Fraction Petroleum Ether Fraction (Discard) Partitioning->PE_Fraction EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Concentration2 Concentration BuOH_Fraction->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the isolation of this compound from Rhodiola crenulata roots.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of purified this compound. However, extracts from Rhodiola crenulata are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities.[6] It is plausible that this compound contributes to these effects. Further research is required to elucidate the specific bioactivity and molecular mechanisms of this compound.

Potential Signaling Pathways for Investigation

Based on the known activities of other flavonoids and phenolic compounds, potential signaling pathways to investigate for this compound's activity could include:

Potential_Signaling_Pathways This compound This compound Antioxidant Antioxidant Pathways (e.g., Nrf2/HO-1) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Pathways (e.g., NF-κB, MAPK) This compound->Anti_inflammatory Immunomodulatory Immunomodulatory Pathways (e.g., Cytokine signaling) This compound->Immunomodulatory

Caption: Potential signaling pathways for investigating the biological activity of this compound.

Conclusion

This document provides a comprehensive protocol for the isolation of this compound from Rhodiola crenulata roots. The described methodology, combining solvent extraction, partitioning, and multi-step chromatography, offers a solid foundation for obtaining this compound in a purified form suitable for further chemical and biological studies. Future research should focus on optimizing the yield of this compound and investigating its specific pharmacological properties and mechanisms of action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Crenulatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crenulatin, a novel flavonoid, has demonstrated significant potential in preclinical studies for its therapeutic properties. To enable further investigation into its biological activity and for drug development purposes, a robust and scalable purification method is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[1][2][3][4] This application note details a reversed-phase HPLC (RP-HPLC) method for the efficient purification of this compound from a crude plant extract. The protocol outlines the transition from analytical-scale method development to a preparative-scale purification process, ensuring high purity and yield of the target compound.[5]

Experimental Protocols

1. Sample Preparation

A crude extract containing this compound was prepared from its natural source. 20 grams of dried and powdered plant material was extracted with 200 mL of methanol by sonication for 60 minutes. The resulting mixture was filtered, and the solvent was evaporated under reduced pressure to yield a crude extract. For HPLC analysis and purification, a stock solution of the crude extract was prepared by dissolving it in methanol to a concentration of 10 mg/mL.

2. Analytical HPLC Method Development

The initial method development was performed on an analytical HPLC system to determine the optimal separation conditions. A C18 column was selected for the reversed-phase separation of the flavonoid-like this compound.

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

3. Preparative HPLC Scale-Up

The analytical method was scaled up for preparative purification. The primary goal in preparative chromatography is to isolate the target compound with high purity and yield.[6] To achieve this, the column dimensions and flow rate were increased, while maintaining the same stationary phase chemistry to ensure comparable selectivity.[6]

Table 2: Preparative HPLC Method Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 40 minutes
Flow Rate 20 mL/min
Injection Volume 2 mL (of 10 mg/mL crude extract)
Detection UV at 254 nm
Fraction Collection Triggered by UV signal threshold

4. Post-Purification Analysis

The collected fractions containing this compound were analyzed for purity using the analytical HPLC method described in Table 1. Fractions with a purity of >98% were pooled and the solvent was evaporated to yield the purified this compound.

Data Presentation

The purification process was monitored by analytical HPLC. The retention time of this compound was determined to be 15.2 minutes under the analytical conditions. The results of the preparative purification run are summarized in the following table.

Table 3: Summary of a Preparative HPLC Run for this compound Purification

ParameterValue
Total Crude Extract Loaded 20 mg
Collected Fraction Volume 50 mL
Yield of Purified this compound 1.5 mg
Purity of this compound 98.7%
Recovery 7.5% from crude extract

Visualizations

HPLC Purification Workflow

The following diagram illustrates the workflow for the HPLC-based purification of this compound, from the initial crude extract to the final pure compound.

HPLC_Workflow CrudeExtract Crude Plant Extract AnalyticalHPLC Analytical HPLC Method Development CrudeExtract->AnalyticalHPLC Optimization PrepHPLC Preparative HPLC Purification CrudeExtract->PrepHPLC Injection ScaleUp Method Scale-Up AnalyticalHPLC->ScaleUp Calculation ScaleUp->PrepHPLC Implementation FractionCollection Fraction Collection PrepHPLC->FractionCollection UV Trigger PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PureCompound Pure this compound (>98%) PurityAnalysis->PureCompound Pooling Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor Translocation This compound This compound This compound->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Application Notes and Protocols for the Synthesis and Evaluation of Crenulatin Analogues in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenulatin is a naturally occurring compound isolated from Rhodiola crenulata, a plant with a long history in traditional medicine for its adaptogenic properties. Preliminary studies on extracts of Rhodiola crenulata suggest a range of biological activities, including neuroprotective, cardioprotective, and anti-fatigue effects. These effects are attributed to the modulation of key signaling pathways related to cellular stress responses, such as the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) pathways.[1][2][3] While the specific biological targets and structure-activity relationships (SAR) of this compound itself are not yet extensively studied, its chemical scaffold presents a promising starting point for the development of novel therapeutic agents.

This document provides a detailed framework for the synthesis of a hypothetical library of this compound analogues and outlines protocols for their biological evaluation to establish a comprehensive SAR profile. The aim is to guide researchers in the systematic exploration of the chemical space around the this compound core to identify derivatives with enhanced potency and selectivity for relevant biological targets.

Hypothetical this compound Analogue Library

To systematically explore the SAR of this compound, we propose the synthesis of analogues with modifications at key positions of the molecule. The following table outlines a hypothetical series of analogues designed to probe the importance of different functional groups and structural features.

Analogue IDR1-Group ModificationR2-Group ModificationR3-Group ModificationRationale
CRE-001 -H-H-HParent Compound (Hypothetical Core)
CRE-002 -OCH3-H-HInvestigate effect of electron-donating group at R1
CRE-003 -Cl-H-HInvestigate effect of electron-withdrawing group at R1
CRE-004 -H-CH3-HProbe steric and electronic effects at R2
CRE-005 -H-OH-HIntroduce hydrogen bond donor at R2
CRE-006 -H-H-C2H5Elongate the alkyl chain at R3
CRE-007 -H-H-CyclopropylIntroduce conformational rigidity at R3
CRE-008 -OCH3-CH3-HCombine potentially favorable modifications
CRE-009 -Cl-OH-C2H5Combine potentially diverse modifications

Experimental Protocols

General Synthetic Scheme for this compound Analogues

The synthesis of this compound analogues can be approached through a convergent synthetic strategy, starting from readily available precursors. The following is a generalized protocol.

Materials:

  • Starting materials for the this compound core structure

  • Appropriate reagents for introducing R1, R2, and R3 modifications (e.g., alkyl halides, arylboronic acids, etc.)

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Catalysts (e.g., Palladium catalysts for cross-coupling reactions)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the Core Scaffold: Synthesize the fundamental this compound core structure using established organic chemistry reactions. This may involve multi-step synthesis and require purification at each step.

  • Introduction of R-Group Diversity:

    • R1 and R2 Modifications: Employ cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution to introduce a variety of aryl or alkyl groups at the R1 and R2 positions.

    • R3 Modifications: Utilize alkylation or acylation reactions to introduce different side chains at the R3 position.

  • Purification and Characterization: Purify each synthesized analogue using column chromatography. Characterize the final compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm their structure and purity.

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay (AMPK and ERK)

Objective: To determine the inhibitory activity of this compound analogues against AMPK and ERK kinases.

Materials:

  • Recombinant human AMPK and ERK2 enzymes

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare a serial dilution of each this compound analogue in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the this compound analogue at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a commercial kinase assay kit (e.g., Kinase-Glo®).

  • Calculate the percentage of kinase inhibition for each analogue concentration.

  • Determine the IC50 value (the concentration of the analogue that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

2. Cell-Based Assay for Downstream Target Modulation

Objective: To assess the effect of this compound analogues on the phosphorylation of downstream targets of the AMPK and ERK signaling pathways in a cellular context.

Materials:

  • Human cell line (e.g., HEK293 or a relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound analogues

  • Antibodies for Western blotting (e.g., anti-phospho-ACC, anti-phospho-RSK, and their total protein counterparts)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of each this compound analogue for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total forms of downstream target proteins (e.g., Acetyl-CoA Carboxylase (ACC) for AMPK pathway, and Ribosomal S6 Kinase (RSK) for ERK pathway).

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

  • Analyze the dose-dependent effect of the analogues on the phosphorylation of the target proteins.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships.

Analogue IDR1-GroupR2-GroupR3-GroupAMPK IC50 (µM)ERK2 IC50 (µM)p-ACC Inhibition (EC50, µM)p-RSK Inhibition (EC50, µM)
CRE-001 -H-H-H>100>100>100>100
CRE-002 -OCH3-H-H50.275.865.182.3
CRE-003 -Cl-H-H15.722.418.925.6
CRE-004 -H-CH3-H85.392.190.595.2
CRE-005 -H-OH-H32.545.738.450.1
CRE-006 -H-H-C2H590.198.293.4>100
CRE-007 -H-H-Cyclopropyl78.985.681.289.7
CRE-008 -OCH3-CH3-H42.160.348.765.9
CRE-009 -Cl-OH-C2H510.215.812.518.3

Mandatory Visualizations

Signaling Pathway Diagram

Crenulatin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular Stress Cellular Stress Receptor Receptor Cellular Stress->Receptor AMPK AMPK Receptor->AMPK activates ERK ERK Receptor->ERK activates Crenulatin_Analogue Crenulatin_Analogue Crenulatin_Analogue->AMPK inhibits Crenulatin_Analogue->ERK inhibits Downstream_Effectors_AMPK Downstream Effectors (e.g., ACC) AMPK->Downstream_Effectors_AMPK phosphorylates Downstream_Effectors_ERK Downstream Effectors (e.g., RSK) ERK->Downstream_Effectors_ERK phosphorylates Gene_Expression Gene_Expression Downstream_Effectors_AMPK->Gene_Expression Downstream_Effectors_ERK->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response leads to

Caption: Proposed signaling pathway modulation by this compound analogues.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis Start Start Synthesis Synthesize this compound Analogue Library Start->Synthesis Purification Purify Analogues (Column Chromatography) Synthesis->Purification Characterization Characterize Structures (NMR, HRMS, IR) Purification->Characterization Kinase_Assay In Vitro Kinase Assays (AMPK & ERK) Characterization->Kinase_Assay Cell_Assay Cell-Based Assays (Western Blot) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Workflow for SAR studies of this compound analogues.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the synthesis and structure-activity relationship profiling of novel this compound analogues. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting compounds, researchers can elucidate the key structural features required for potent and selective modulation of cellular signaling pathways. This information will be invaluable for the rational design of next-generation therapeutic agents based on the this compound pharmacophore. It is important to note that the specific analogues and corresponding biological data presented herein are hypothetical and serve as a template for guiding experimental design. Actual experimental results will be crucial in building a robust SAR model for this promising class of natural product derivatives.

References

Application Notes and Protocols for In Vitro Evaluation of Novel Anticancer Compounds: A General Framework Applicable to Crenulatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "Crenulatin" (also known as 6-formyl-7-methoxycoumarin) did not yield specific quantitative data regarding its effective dosage (e.g., IC50 values) across a range of cancer cell lines or detailed information about the specific signaling pathways it modulates. The following application notes and protocols provide a general framework and established methodologies for determining the in vitro efficacy and mechanism of action of a novel or understudied compound, such as this compound. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound, a natural compound identified as 6-formyl-7-methoxycoumarin, has been isolated from various plants, including Hesperathusa crenulata and Rhodiola crenulata. Preliminary studies suggest its potential as an anti-inflammatory and anticancer agent. However, to establish its therapeutic potential, rigorous in vitro evaluation is necessary to determine its effective dosage and elucidate its mechanism of action in cancer cells.

These application notes provide a comprehensive guide for researchers to:

  • Determine the cytotoxic effects of a novel compound on various cancer cell lines.

  • Quantify the effective dosage, specifically the half-maximal inhibitory concentration (IC50).

  • Investigate the induction of apoptosis (programmed cell death).

  • Outline a strategy for identifying and analyzing the modulation of key cancer-related signaling pathways.

Data Presentation: Quantifying Cytotoxicity

A crucial first step in evaluating a novel compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This data is typically summarized in a table format for easy comparison.

Table 1: Hypothetical Cytotoxic Activity (IC50) of a Novel Compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)8.5 ± 0.9
A549Lung Carcinoma22.1 ± 2.5
HCT116Colorectal Carcinoma12.8 ± 1.4
HeLaCervical Cancer18.6 ± 2.1
PC-3Prostate Cancer25.4 ± 3.0
U-87 MGGlioblastoma9.7 ± 1.1

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

The following are detailed protocols for key experiments to determine the in vitro efficacy of a novel compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Novel compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the novel compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Investigation of Signaling Pathways using Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (and their phosphorylated forms) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with the novel compound, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression or phosphorylation.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis A Select Cancer Cell Lines B Perform MTT/SRB Assay (24h, 48h, 72h) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E F Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) D->F G Hypothesize Target Pathways (e.g., PI3K/Akt, MAPK) F->G H Western Blot for Key Pathway Proteins (Total & Phospho) G->H I Pathway Confirmation/ Further Investigation H->I

Caption: General experimental workflow for in vitro evaluation of a novel anticancer compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical this compound-Modulated Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: A hypothetical signaling pathway potentially modulated by this compound in cancer cells.

Application Notes and Protocols for Administering Creatine in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of creatine for the study of its anti-inflammatory properties in various preclinical animal models. While the initial query referenced "Crenulatin," the available scientific literature predominantly points to "Creatine" as a compound investigated for its immunomodulatory and anti-inflammatory effects. This document is based on the current understanding of creatine's mechanism of action and its application in established inflammation models.

Creatine, a naturally occurring nitrogenous organic acid, plays a crucial role in cellular energy homeostasis. Emerging evidence suggests that creatine supplementation may also exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2][3] These properties make creatine a compound of interest for potential therapeutic applications in inflammatory diseases.

This document outlines detailed protocols for utilizing creatine in common animal models of acute and chronic inflammation, provides a summary of its effects on inflammatory markers, and illustrates the underlying signaling pathways.

Mechanism of Action

Creatine's anti-inflammatory effects are believed to be mediated through several mechanisms, primarily centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]

Studies have shown that creatine can downregulate the activation of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are key initiators of the inflammatory cascade upon encountering pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[2][7] By attenuating TLR signaling, creatine can subsequently inhibit the activation of the NF-κB pathway, leading to a reduction in the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][4][7]

Furthermore, creatine may promote a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2][3] M2 macrophages are involved in the resolution of inflammation and tissue repair.

Data Presentation: Efficacy of Creatine in Animal Models of Inflammation

The following tables summarize the quantitative data on the anti-inflammatory effects of creatine observed in various animal models.

Table 1: Effect of Creatine on Carrageenan-Induced Paw Edema in Rats

DosageAdministration RouteDuration of TreatmentPaw Edema Reduction (%)Key FindingsReference
Not SpecifiedIntraperitonealPre-treatmentSignificant reductionFirst evidence of anti-inflammatory effect[2]
Not SpecifiedOralPre-treatmentSignificant reductionEfficacy comparable to NSAID phenylbutazone[2]

Table 2: Effect of Creatine on Cytokine Levels in Various Inflammation Models

Animal ModelDosageAdministration RouteDuration of TreatmentChange in Cytokine LevelsReference
Rat Lung Ischemia/Reperfusion0.5 g/kg/dayNot Specified5 days↓ TLR4, ↓ NF-κB activation[1]
Mouse Macrophage Cell Line (LPS-stimulated)Not SpecifiedIn vitroNot Specified↓ TNF-α mRNA and protein[4]
Rat Nystatin-Induced Paw EdemaNot SpecifiedOralNot Specified↓ IL-1β, ↓ IL-8, ↓ TNF-α (inferred)[2]
Rat Tumor Model300 mg/kg/dayIntragastric gavageNot Specified↓ Plasma IL-6, ↑ IL-10[1]
Dystrophic MDX Mice0.03 g/kgNot Specified8 weeksReduced inflammatory infiltrates[8]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of acute anti-inflammatory agents.[9][10][11][12]

Materials:

  • Male Wistar rats (150-200 g)

  • Creatine monohydrate

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Vehicle (e.g., distilled water or saline)

  • Standard NSAID (e.g., Indomethacin, 5 mg/kg) as a positive control[9]

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (Vehicle + Carrageenan)

    • Creatine-treated (Creatine + Carrageenan)

    • Positive Control (NSAID + Carrageenan)

    • Naive (No treatment)

  • Drug Administration:

    • Administer creatine (e.g., via oral gavage or intraperitoneal injection) at the desired dose(s) 30-60 minutes before the induction of inflammation.

    • Administer the vehicle and positive control to their respective groups.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][13]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

Protocol 2: LPS-Induced Systemic Inflammation in Mice

This model is used to study the effects of compounds on systemic inflammation and cytokine production.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Creatine monohydrate

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile pyrogen-free saline

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize and group the mice as described in Protocol 1.

  • Creatine Administration:

    • Administer creatine or vehicle daily for a predetermined period (e.g., 7 days) prior to LPS challenge.

  • Induction of Inflammation:

    • Inject a single dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection:

    • At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis.

    • Harvest tissues such as the liver and spleen for analysis of inflammatory markers.

  • Cytokine Analysis:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the creatine-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Randomized Grouping (Vehicle, Creatine, Positive Control) acclimatization->grouping treatment Pre-treatment (Creatine/Vehicle/NSAID) grouping->treatment inflammation Induction of Inflammation (e.g., Carrageenan/LPS) treatment->inflammation measurement Data Collection (Paw Volume/Cytokine Levels) inflammation->measurement stats Statistical Analysis measurement->stats conclusion Conclusion on Efficacy stats->conclusion

Caption: Experimental workflow for evaluating the anti-inflammatory effects of creatine.

References

Application Notes and Protocols: Investigating the Efficacy of Crenulatin in a Murine Model of Colon Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of Crenulatin, a potent type I tyrosine kinase inhibitor, in preclinical murine models of colon cancer. The information presented is based on the known mechanisms of this compound and established methodologies for in vivo cancer research.

Introduction

This compound (also known as Crenolanib) is a selective inhibitor of F-ms-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors Alpha and Beta (PDGFRα/β). While extensively studied in the context of Acute Myeloid Leukemia (AML) due to its potent FLT3 inhibition, its therapeutic potential in solid tumors, including colorectal cancer (CRC), is an emerging area of interest. The rationale for investigating this compound in colon cancer is supported by the crucial role of PDGFR signaling in tumor angiogenesis, cell proliferation, and metastasis.[1][2][3][4][5] Overexpression of PDGFRα/β has been observed in colorectal cancer and is associated with advanced disease and poor prognosis.[1][4] Additionally, a subset of colorectal cancers exhibit amplification or expression of FLT3, suggesting a potential secondary target for this compound in this malignancy.[6][7][8]

This document outlines two primary murine models to assess the efficacy of this compound: a chemically-induced colitis-associated cancer model (AOM/DSS) and a human colon cancer xenograft model. Detailed protocols for drug administration, efficacy assessment, and mechanistic studies are provided.

Proposed Mechanism of Action of this compound in Colon Cancer

This compound is hypothesized to exert its anti-tumor effects in colon cancer primarily through the inhibition of PDGFRα/β, and potentially FLT3 in a subset of tumors. This inhibition is expected to disrupt key downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and angiogenesis.

Crenulatin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PDGFR Inhibits This compound->FLT3 Inhibits

Figure 1: Hypothesized signaling pathway of this compound in colon cancer.

Experimental Protocols

Two distinct murine models are proposed to evaluate the efficacy of this compound against colon cancer.

Protocol 1: Colitis-Associated Colon Cancer Model (AOM/DSS)

This model is suitable for studying the effect of this compound on the development of colon cancer in an inflammatory microenvironment, which mimics human colitis-associated cancer.

1.1. Materials

  • 6-8 week old male C57BL/6 mice

  • Azoxymethane (AOM) (Sigma-Aldrich)

  • Dextran Sodium Sulfate (DSS, MW 36-50 kDa) (MP Biomedicals)

  • This compound (BenchChem)

  • Vehicle: e.g., 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300

  • Sterile PBS

  • Standard laboratory animal housing and consumables

1.2. Experimental Workflow

AOM_DSS_Workflow cluster_setup Setup cluster_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Randomize Randomize into Groups (n=10/group) - Vehicle Control - this compound Acclimatize->Randomize AOM_inject Day 0: AOM Injection (10 mg/kg, i.p.) Randomize->AOM_inject DSS_cycle1 Day 7-12: 2.5% DSS in drinking water AOM_inject->DSS_cycle1 Recovery1 Recovery (14 days) DSS_cycle1->Recovery1 DSS_cycle2 2.5% DSS in drinking water (5 days) Recovery1->DSS_cycle2 Recovery2 Recovery (14 days) DSS_cycle2->Recovery2 DSS_cycle3 2.5% DSS in drinking water (5 days) Recovery2->DSS_cycle3 Treatment Start Treatment (Week 5) This compound (15 mg/kg, i.p.) or Vehicle (5 days/week) DSS_cycle3->Treatment Endpoint Sacrifice (Week 12) - Colon collection - Tumor count & size - Histology (H&E) - IHC/Western Blot Treatment->Endpoint

Figure 2: Workflow for the AOM/DSS-induced colon cancer model.

1.3. Procedure

  • Animal Acclimatization: Acclimatize 6-8 week old male C57BL/6 mice for one week under standard housing conditions.

  • Tumor Induction:

    • On Day 0, administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg.[9][10][11]

    • After one week, provide 2.5% DSS in the drinking water for 5-7 days, followed by a 14-day recovery period with regular drinking water.[9][10]

    • Repeat the DSS/recovery cycle for a total of three cycles.

  • Treatment:

    • Beginning at week 5, randomize mice into treatment groups (n=10 per group).

    • Prepare this compound in a suitable vehicle. A common formulation is 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300.[12]

    • Administer this compound (15 mg/kg) or vehicle via i.p. injection, once daily, 5 days a week.[12][13][14]

    • Monitor animal weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) twice weekly.

  • Endpoint Analysis:

    • At the end of the study (e.g., week 12), euthanize the mice.

    • Harvest the entire colon, measure its length, and count the number of tumors.

    • Measure tumor size using calipers.

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Snap-freeze remaining tumor and normal colon tissue for molecular analysis (e.g., Western blot, qPCR).

Protocol 2: Human Colon Cancer Xenograft Model

This model is used to evaluate the direct effect of this compound on the growth of established human colon tumors in an immunodeficient host.

2.1. Materials

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human colorectal cancer cell line (e.g., HT-29, HCT116)

  • Matrigel (Corning)

  • This compound (BenchChem)

  • Vehicle (as described in Protocol 1)

  • Sterile PBS and cell culture medium (e.g., RPMI-1640)

  • Standard laboratory animal housing and consumables

2.2. Experimental Workflow

Xenograft_Workflow cluster_setup Setup cluster_growth Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Cell_Prep Prepare Cell Suspension (5 x 10^6 cells in Matrigel/PBS) Acclimatize->Cell_Prep Implant Subcutaneous Injection of cells into flank Cell_Prep->Implant Monitor Monitor Tumor Growth (2-3 times/week) Implant->Monitor Randomize Randomize mice when tumors reach ~100-150 mm³ Monitor->Randomize Treatment Administer this compound (15 mg/kg, i.p.) or Vehicle (5 days/week for 3 weeks) Randomize->Treatment Measure Measure Tumor Volume & Body Weight (2-3 times/week) Treatment->Measure Endpoint Sacrifice when tumors reach max size - Excise & weigh tumors - Tissue for IHC/Western Treatment->Endpoint Measure->Endpoint

Figure 3: Workflow for the human colon cancer xenograft model.

2.3. Procedure

  • Cell Preparation and Implantation:

    • Culture human colon cancer cells (e.g., HT-29) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[13]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each immunodeficient mouse.[13][15][16]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[13]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Administer this compound (15 mg/kg, i.p.) or vehicle once daily, 5 days a week, for 3 consecutive weeks.[13][14]

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach the maximum size allowed by institutional guidelines or if there are signs of significant toxicity (e.g., >20% body weight loss).[13]

    • Excise, weigh, and photograph the tumors.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze the remaining tumor tissue for Western blot analysis.

Data Presentation and Analysis

Quantitative data should be collected and organized for clear comparison between treatment and control groups.

Table 1: Efficacy of this compound in AOM/DSS Model
GroupNFinal Body Weight (g)Colon Length (cm)Number of Tumors (per mouse)Tumor Burden (mm³/mouse)
Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 2: Efficacy of this compound in Xenograft Model
GroupNInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Body Weight (g)
Vehicle10Mean ± SEMMean ± SEMN/AMean ± SEM
This compound10Mean ± SEMMean ± SEMCalculated MeanMean ± SEM

Tumor Growth Inhibition (TGI) % = (1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)) x 100

Table 3: Pharmacodynamic Biomarker Analysis (from Tumor Lysates)
GroupProtein AnalyzedRelative Expression (vs. Vehicle)p-value
This compoundp-PDGFRβMean ± SEM<0.05
This compoundp-AktMean ± SEM<0.05
This compoundp-ERKMean ± SEM<0.05
This compoundKi-67 (IHC)Mean % positive cells ± SEM<0.05
This compoundCD31 (IHC)Mean vessel density ± SEM<0.05
Recommended Molecular Analyses

To validate the proposed mechanism of action, the following analyses on harvested tumor tissues are recommended:

  • Western Blotting: Assess the phosphorylation status of key signaling proteins, including PDGFRβ, Akt, and ERK, to confirm target engagement and downstream pathway inhibition.

  • Immunohistochemistry (IHC):

    • Ki-67: To assess cell proliferation.

    • CD31: To quantify microvessel density as a measure of angiogenesis.

    • Cleaved Caspase-3: To evaluate the induction of apoptosis.

By following these detailed protocols and application notes, researchers can effectively evaluate the preclinical efficacy and mechanism of action of this compound in relevant murine models of colon cancer, providing a solid foundation for potential clinical development.

References

Western Blot Analysis of Signaling Pathways Affected by Crenulatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Labs

Introduction

Crenulatin is a novel bioactive compound that has garnered interest for its potential therapeutic applications. Preliminary studies suggest that this compound may exert its effects by modulating key intracellular signaling pathways. Western blot analysis is a powerful and widely used technique to investigate these effects by detecting changes in the expression levels and phosphorylation status of specific proteins within these pathways. This document provides detailed application notes and protocols for utilizing western blot to analyze the impact of this compound on critical signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently implicated in cell proliferation, survival, and differentiation.[1][2][3]

These protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism of action of this compound.

Key Signaling Pathways Potentially Affected by this compound

Based on the common mechanisms of action for novel therapeutic compounds in oncology and cell biology, the following pathways are critical to investigate in response to this compound treatment.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][3] Its aberrant activation is a hallmark of many cancers.[1][4] Key proteins to analyze by western blot include total and phosphorylated forms of PI3K, Akt, and mTOR, as well as downstream effectors like p70S6K and 4E-BP1.

  • MAPK/ERK Pathway: This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus to control gene expression and regulate processes like cell proliferation, differentiation, and apoptosis.[2][5] Western blot analysis should target total and phosphorylated levels of key kinases in this cascade, such as Raf, MEK, and ERK.[2]

Data Presentation: Quantitative Analysis of Protein Expression

Following western blot analysis, densitometry should be performed to quantify the band intensities. The data should be normalized to a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. The results can be presented in a tabular format for clear comparison of the effects of different this compound concentrations.

Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway

Target ProteinControlThis compound (X μM)This compound (Y μM)Fold Change (vs. Control) at Y μM
p-PI3K (Tyr458)1.000.750.42↓ 0.58
Total PI3K1.000.981.02~ 1.02
p-Akt (Ser473)1.000.680.31↓ 0.69
Total Akt1.001.010.99~ 0.99
p-mTOR (Ser2448)1.000.550.24↓ 0.76
Total mTOR1.000.991.00~ 1.00
GAPDH1.001.001.00-

Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway

Target ProteinControlThis compound (X μM)This compound (Y μM)Fold Change (vs. Control) at Y μM
p-Raf (Ser259)1.000.820.51↓ 0.49
Total Raf1.001.030.98~ 0.98
p-MEK1/2 (Ser217/221)1.000.710.39↓ 0.61
Total MEK1/21.000.971.01~ 1.01
p-ERK1/2 (Thr202/Tyr204)1.000.630.28↓ 0.72
Total ERK1/21.001.000.99~ 0.99
β-actin1.001.001.00-

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathways

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing western blot analysis to detect key signaling proteins.

1. Cell Culture and Treatment:

  • Culture your cell line of interest (e.g., a cancer cell line) to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, X, Y μM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1X SDS sample buffer (e.g., 100 µL per well of a 6-well plate) to lyse the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

4. Gel Electrophoresis:

  • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Perform the transfer at 100V for 1-2 hours in a cold room or on ice.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Primary Antibody Incubation:

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, mTOR, Raf, MEK, and ERK overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

  • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin).

8. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

9. Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

10. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the expression of the target proteins to the loading control.

Mandatory Visualizations

Crenulatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K Raf Raf This compound->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by this compound.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Standard workflow for Western blot analysis.

References

Measuring the Anti-Inflammatory Effects of Crenulatin using ELISA for Cytokine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2][3] However, chronic or dysregulated inflammation is a key component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central aspect of the inflammatory cascade is the production of pro-inflammatory cytokines by immune cells, such as macrophages.[4] Key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play pivotal roles in orchestrating the inflammatory response.[5][6] Consequently, the inhibition of these cytokines represents a major therapeutic strategy for anti-inflammatory drug development.[7]

Crenulatin is a novel compound with purported anti-inflammatory properties. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound by measuring its impact on the production of TNF-α, IL-6, and IL-1β in a well-established in vitro model of inflammation. The protocols described herein utilize macrophage-like cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent cytokine quantification using Enzyme-Linked Immunosorbent Assay (ELISA).[4][8]

Principle of the Assay

This application note describes an in vitro cell-based assay to screen for the anti-inflammatory properties of this compound. The methodology involves the following key steps:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are cultured and, in the case of THP-1, differentiated into macrophage-like cells.[9][10]

  • Induction of Inflammation: The macrophage-like cells are stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which is a potent inducer of inflammation and cytokine production.[4][10]

  • Treatment with this compound: The cells are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation to assess its inhibitory effects.

  • Cytokine Quantification by ELISA: The levels of secreted pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using specific sandwich ELISA kits.[11][12]

Data Presentation

The quantitative data obtained from the ELISA experiments can be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on TNF-α Secretion in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)LPS (100 ng/mL)TNF-α (pg/mL) ± SD% Inhibition
Vehicle Control0-15.2 ± 3.1N/A
LPS Control0+1258.4 ± 98.70%
This compound1+982.1 ± 75.422.0%
This compound10+543.6 ± 45.256.8%
This compound50+210.9 ± 21.883.2%
Dexamethasone (1 µM)N/A+155.3 ± 18.987.7%

Table 2: Effect of this compound on IL-6 Secretion in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)LPS (100 ng/mL)IL-6 (pg/mL) ± SD% Inhibition
Vehicle Control0-22.5 ± 4.5N/A
LPS Control0+2543.1 ± 210.30%
This compound1+2011.8 ± 154.720.9%
This compound10+1159.2 ± 99.154.4%
This compound50+488.7 ± 50.680.8%
Dexamethasone (1 µM)N/A+312.6 ± 35.487.7%

Table 3: Effect of this compound on IL-1β Secretion in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)LPS (100 ng/mL)IL-1β (pg/mL) ± SD% Inhibition
Vehicle Control0-8.9 ± 2.1N/A
LPS Control0+450.7 ± 35.80%
This compound1+342.1 ± 28.924.1%
This compound10+198.5 ± 19.456.0%
This compound50+85.3 ± 10.181.1%
Dexamethasone (1 µM)N/A+55.9 ± 7.887.6%

Experimental Protocols

Protocol 1: Cell Culture and Differentiation of THP-1 Cells

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • After incubation, remove the medium containing PMA and wash the adherent macrophage-like cells twice with sterile PBS.

  • Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours before treatment.

Protocol 2: Induction of Inflammation and Treatment with this compound

Materials:

  • Differentiated THP-1 macrophage-like cells (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Serum-free RPMI-1640 medium

  • 24-well cell culture plates

Procedure:

  • Seed the differentiated THP-1 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve final concentrations of 1, 10, and 50 µM. Also, prepare a vehicle control with the same concentration of DMSO.

  • Pre-treat the cells with the varying concentrations of this compound or vehicle control for 2 hours. Include a positive control group treated with 1 µM Dexamethasone.

  • Following pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours.[10] A negative control group should remain unstimulated.

  • After the 24-hour incubation, collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris.

  • Store the clarified supernatants at -80°C until use.

Protocol 3: Quantification of Cytokines by ELISA

Materials:

  • Human TNF-α, IL-6, and IL-1β ELISA kits

  • Collected cell culture supernatants

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the required number of microplate strips coated with the capture antibody for each cytokine.

  • Add 100 µL of standards, controls, and samples to the appropriate wells.

  • Cover the plate and incubate for 2 hours at room temperature.

  • Aspirate the liquid from each well and wash the plate four times with 300 µL of wash buffer per well.

  • Add 100 µL of the detection antibody to each well.

  • Cover the plate and incubate for 2 hours at room temperature.

  • Repeat the wash step as in step 5.

  • Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.[11]

  • Cover the plate and incubate for 20 minutes at room temperature in the dark.

  • Repeat the wash step as in step 5.

  • Add 100 µL of TMB substrate to each well and incubate for 20-30 minutes at room temperature in the dark.[12]

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Calculate the concentration of each cytokine in the samples by plotting a standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture THP-1 Cell Culture Differentiation PMA Differentiation CellCulture->Differentiation Pretreatment This compound Pre-treatment (2 hours) Differentiation->Pretreatment Stimulation LPS Stimulation (24 hours) Pretreatment->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA Data Data Analysis ELISA->Data

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription This compound This compound This compound->MAPK This compound->IKK

Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.[14][15][16][17]

References

Application Notes and Protocols for Assessing Crenulatin Cytotoxicity using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenulatin, a novel natural compound, has garnered significant interest for its potential therapeutic properties. Preliminary studies suggest that this compound may possess cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation in drug discovery and development. Assessing the cytotoxic effects of new compounds is a critical step in preclinical research. This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound using two widely accepted colorimetric cell viability assays: MTT and XTT.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] The amount of formazan produced is proportional to the number of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay.[4] In this assay, the yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[5][6] The key advantage of the XTT assay over the MTT assay is that the formazan product is soluble in aqueous solution, eliminating the need for a solubilization step.[4][7]

These protocols are designed to provide a robust and reproducible framework for determining the cytotoxic potential of this compound and establishing dose-response relationships in relevant cancer cell lines.

Data Presentation

The following tables represent example data obtained from MTT and XTT assays to determine the cytotoxicity of this compound on a hypothetical cancer cell line (e.g., Human colon cancer cell line, HCT-116) after a 48-hour treatment period.

Table 1: Cell Viability of HCT-116 Cells Treated with this compound (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Table 2: Cell Viability of HCT-116 Cells Treated with this compound (XTT Assay)

This compound Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.10 ± 0.07100
10.98 ± 0.0589.1
50.79 ± 0.0471.8
100.56 ± 0.0350.9
250.28 ± 0.0225.5
500.14 ± 0.0112.7
1000.07 ± 0.016.4

Table 3: IC50 Values of this compound on HCT-116 Cells

AssayIC50 (µM)
MTT Assay9.8
XTT Assay9.6

IC50 (Inhibitory Concentration 50%) is the concentration of this compound that inhibits 50% of cell growth.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[1][2][8]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HCT-116)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve (percentage of cell viability vs. This compound concentration) to determine the IC50 value.

XTT Assay Protocol for this compound Cytotoxicity

This protocol is based on standard XTT assay procedures.[5][7][9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HCT-116)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1).

  • This compound Treatment:

    • Follow the same procedure as in the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:PMS).

    • After the this compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the orange formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract non-specific background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve (percentage of cell viability vs. This compound concentration) to determine the IC50 value.

Mandatory Visualizations

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

XTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment This compound Treatment cluster_assay XTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_xtt Add XTT Reagent Mixture incubate_treatment->add_xtt incubate_xtt Incubate 2-4h add_xtt->incubate_xtt read_absorbance Read Absorbance at 450 nm incubate_xtt->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the XTT assay for assessing this compound cytotoxicity.

Cytotoxicity_Signaling_Pathways cluster_this compound This compound Action cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt mapk MAPK Pathway (ERK, JNK, p38) This compound->mapk apoptosis Apoptosis Pathway (Caspase activation) This compound->apoptosis proliferation Decreased Cell Proliferation pi3k_akt->proliferation Inhibition cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest apoptosis_outcome Induction of Apoptosis mapk->apoptosis_outcome apoptosis->apoptosis_outcome cell_death Cell Death proliferation->cell_death cell_cycle_arrest->cell_death apoptosis_outcome->cell_death

Caption: Potential signaling pathways affected by this compound leading to cytotoxicity.

References

Application Notes and Protocols for In Vivo Imaging of Crenulatin Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenulatin, a glycoside found in plants of the Rhodiola genus, has garnered interest for its potential therapeutic properties. Understanding the in vivo biodistribution of this small molecule is crucial for elucidating its mechanism of action, assessing its pharmacokinetic profile, and developing it as a potential therapeutic agent. These application notes provide an overview and detailed protocols for three powerful in vivo imaging techniques to track the distribution of this compound in preclinical animal models: Fluorescence Imaging, Positron Emission Tomography (PET), and Mass Spectrometry Imaging (MSI).

While specific quantitative biodistribution data for this compound is not yet available in the public domain, this document includes data for Salidroside, a structurally similar and co-occurring glycoside from Rhodiola, to serve as a reference. It is important to note that the biodistribution of this compound may differ.

Potential Signaling Pathway of Action

Recent studies on extracts from Rhodiola crenulata, which contains this compound, suggest a potential role in modulating the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[1] TGF-β1 is a key cytokine involved in cellular processes like proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and other diseases. The active compounds in Rhodiola have been shown to suppress TGF-β1 expression, suggesting a potential mechanism of action for this compound in diseases characterized by excessive TGF-β1 signaling.[1]

TGFB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR2 TGF-β Receptor II TGFB1->TGFBR2 binds TGFBR1 TGF-β Receptor I SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates TGFBR2->TGFBR1 recruits & phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Fibrosis-related genes) SMAD_complex->Transcription translocates to nucleus & initiates This compound This compound This compound->TGFB1 may inhibit expression

Caption: Potential mechanism of this compound action via the TGF-β1 signaling pathway.

Quantitative Biodistribution Data

The following table summarizes the tissue distribution of Salidroside, a related glycoside, in rats after intravenous administration of 15 mg/kg. This data is provided as a proxy for this compound and should be interpreted with caution. Concentrations are expressed as µg/g of tissue.

Time PointPlasmaHeartLiverSpleenLungKidneyBrain
15 min 25.8±4.510.2±1.88.5±1.56.8±1.212.1±2.115.3±2.71.2±0.2
40 min 8.9±1.64.1±0.73.2±0.62.5±0.45.3±0.96.8±1.20.5±0.1
120 min 1.5±0.30.8±0.10.6±0.10.5±0.11.1±0.21.3±0.20.1±0.0

Data adapted from a study on Salidroside pharmacokinetics in rats.[2]

Application Note 1: In Vivo Fluorescence Imaging

Overview: Fluorescence imaging is a non-invasive technique that allows for the real-time visualization of fluorescently labeled molecules in living animals. To track this compound using this method, it must first be conjugated to a fluorescent dye. Near-infrared (NIR) dyes are often preferred for in vivo applications due to their deep tissue penetration and low autofluorescence.

Experimental Workflow:

Fluorescence_Workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Data Analysis Crenulatin_Prep This compound Conjugation Conjugation Reaction Crenulatin_Prep->Conjugation Dye_Prep NIR Fluorescent Dye (e.g., NHS ester) Dye_Prep->Conjugation Purification Purification of This compound-Dye Conjugate Conjugation->Purification Injection Intravenous Injection of This compound-Dye Conjugate Purification->Injection Animal_Model Animal Model (e.g., mouse, rat) Animal_Model->Injection Imaging In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) Injection->Imaging Image_Acq Image Acquisition at Multiple Time Points Imaging->Image_Acq ROI_Analysis Region of Interest (ROI) Analysis Image_Acq->ROI_Analysis Quantification Quantification of Fluorescent Signal ROI_Analysis->Quantification

Caption: Experimental workflow for in vivo fluorescence imaging of this compound.

Protocol: Fluorescent Labeling and In Vivo Imaging of this compound

Materials:

  • This compound

  • Amine-reactive NIR fluorescent dye (e.g., Alexa Fluor 750 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Lyophilizer

  • Animal model (e.g., BALB/c mice)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Fluorescent Labeling of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add a 1.5 molar excess of the amine-reactive NIR fluorescent dye and a 2 molar excess of TEA.

    • Stir the reaction mixture in the dark at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Purify the this compound-dye conjugate by reverse-phase HPLC.

    • Lyophilize the purified product to obtain a powder.

    • Characterize the conjugate using mass spectrometry and UV-Vis spectroscopy.

  • Animal Preparation and Injection:

    • Acclimatize animals for at least one week prior to the experiment.

    • Anesthetize the mouse using isoflurane.

    • Inject the fluorescently labeled this compound (e.g., 10 mg/kg) intravenously via the tail vein.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.

    • Acquire images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-injection.

    • Use appropriate excitation and emission filters for the selected NIR dye.

    • Acquire both a photographic and a fluorescent image at each time point.

  • Data Analysis:

    • Use the accompanying software to overlay the fluorescent and photographic images.

    • Draw regions of interest (ROIs) over various organs (liver, kidneys, spleen, etc.) and tumor sites if applicable.

    • Quantify the average radiant efficiency within each ROI to determine the relative distribution of the this compound-dye conjugate over time.

Application Note 2: Positron Emission Tomography (PET) Imaging

Overview: PET is a highly sensitive and quantitative imaging modality that tracks the biodistribution of a molecule labeled with a positron-emitting radionuclide. For small molecules like this compound, radiolabeling with isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) is common. This allows for the dynamic and quantitative assessment of this compound concentration in various tissues.

Experimental Workflow:

PET_Workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Data Analysis Precursor_Synth Synthesis of this compound Precursor for Radiolabeling Radiolabeling Radiolabeling with Positron Emitter (e.g., ¹⁸F) Precursor_Synth->Radiolabeling Purification Purification of Radiolabeled this compound Radiolabeling->Purification Injection Intravenous Injection of Radiolabeled this compound Purification->Injection Animal_Model Animal Model (e.g., mouse, rat) Animal_Model->Injection PET_Scan Dynamic PET/CT Scan Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis ROI Analysis on Fused PET/CT Images Image_Recon->ROI_Analysis TAC_Generation Generation of Time-Activity Curves (TACs) ROI_Analysis->TAC_Generation Quantification Quantification (%ID/g) TAC_Generation->Quantification

Caption: Experimental workflow for PET imaging of this compound.

Protocol: Radiolabeling and PET Imaging of this compound

Materials:

  • This compound precursor (e.g., a derivative with a leaving group for nucleophilic substitution with [¹⁸F]fluoride)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Automated radiochemistry synthesis module

  • HPLC system for purification and quality control

  • Animal model (e.g., Sprague-Dawley rat)

  • MicroPET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Radiolabeling of this compound:

    • Synthesize a suitable precursor of this compound for radiolabeling (e.g., a tosylated or mesylated derivative).

    • Perform the nucleophilic substitution reaction with [¹⁸F]fluoride using an automated synthesis module.

    • Purify the [¹⁸F]this compound using semi-preparative HPLC.

    • Formulate the final product in a sterile, injectable solution (e.g., saline with ethanol).

    • Perform quality control tests, including radiochemical purity, specific activity, and sterility.

  • Animal Preparation and Injection:

    • Fast the animal for 4-6 hours prior to the scan.

    • Anesthetize the rat with isoflurane.

    • Inject a known amount of [¹⁸F]this compound (e.g., 5-10 MBq) intravenously via the tail vein.

  • PET/CT Imaging:

    • Position the anesthetized rat in the microPET/CT scanner.

    • Perform a CT scan for anatomical reference.

    • Acquire dynamic PET data for 60-90 minutes immediately following injection.

  • Data Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images for anatomical localization.

    • Draw ROIs on the fused images over various organs of interest.

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at different time points to quantify the biodistribution.

Application Note 3: Mass Spectrometry Imaging (MSI)

Overview: Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the direct detection and spatial mapping of unlabeled molecules in tissue sections. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI are particularly well-suited for imaging the distribution of small molecules like this compound with high spatial resolution.

Experimental Workflow:

MSI_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Dosing Dose Animal Model with this compound Tissue_Harvest Harvest Tissues at Specific Time Points Animal_Dosing->Tissue_Harvest Tissue_Sectioning Cryosectioning of Tissues Tissue_Harvest->Tissue_Sectioning Matrix_Deposition Matrix Application (e.g., CHCA) Tissue_Sectioning->Matrix_Deposition MALDI_MSI MALDI-MSI Data Acquisition Matrix_Deposition->MALDI_MSI Data_Processing Data Processing and Normalization MALDI_MSI->Data_Processing Ion_Image_Gen Generation of Ion Images for this compound Data_Processing->Ion_Image_Gen Histo_Coreg Co-registration with Histology (H&E Stain) Ion_Image_Gen->Histo_Coreg

References

Application Notes & Protocols for Enhancing the Bioavailability of Bioactive Compounds from Rhodiola crenulata

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Formulation of Rhodiola crenulata Bioactives for Improved Bioavailability

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rhodiola crenulata, a plant native to high-altitude regions, is recognized for its rich composition of bioactive compounds, which are believed to contribute to its adaptogenic and therapeutic properties. The primary active constituents of Rhodiola crenulata include salidroside, tyrosol, and rosavins (rosavin, rosin, and rosarin)[1]. While these compounds have demonstrated a range of pharmacological effects, including neuroprotective, cardioprotective, and anti-fatigue activities, their clinical efficacy can be limited by poor bioavailability[2][3][4]. This document provides detailed application notes and experimental protocols for various formulation strategies aimed at enhancing the oral bioavailability of these key Rhodiola crenulata bioactives. The initial request for information on "Crenulatin" did not yield specific results for a compound of that name; it is highly probable that the intended subject was the well-characterized bioactive constituents of Rhodiola crenulata.

Understanding the Bioavailability Challenges of Rhodiola Bioactives

The oral bioavailability of phytochemicals is often hampered by several factors:

  • Poor Aqueous Solubility: Many natural compounds are lipophilic and have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption[5].

  • Low Permeability: The ability of a compound to pass through the intestinal epithelium into the bloodstream can be limited by its molecular size, charge, and affinity for efflux transporters like P-glycoprotein[6].

  • First-Pass Metabolism: After absorption, compounds are transported to the liver via the portal vein, where they can be extensively metabolized before reaching systemic circulation, thereby reducing their bioavailability[6].

  • Gastrointestinal Degradation: The harsh environment of the stomach and intestines (e.g., acidic pH, digestive enzymes) can lead to the degradation of sensitive compounds.

Pharmacokinetic studies in rats have shown that after oral administration of a Rhodiola rosea extract, salidroside is quickly absorbed and metabolized to tyrosol[7]. While the bioavailability of salidroside was found to be relatively high in rats, the bioavailability of rosavins was significantly lower[7][8]. These findings underscore the need for formulation strategies to improve the systemic exposure of all key bioactive constituents.

Formulation Strategies to Enhance Bioavailability

Several advanced formulation techniques can be employed to overcome the challenges associated with the oral delivery of Rhodiola bioactives.

Data Presentation: Comparison of Formulation Strategies

Formulation StrategyMechanism of Bioavailability EnhancementKey AdvantagesPotential Challenges
Lipid-Based Formulations (LBFs) Improves solubility of lipophilic compounds; can facilitate lymphatic uptake, bypassing first-pass metabolism.[6][9]High drug loading capacity for lipophilic compounds; established and scalable manufacturing processes.Physical and chemical stability of the formulation; potential for GI side effects with high surfactant concentrations.
Solid Dispersions The drug is dispersed in a hydrophilic carrier at a molecular level, enhancing dissolution rate and solubility.Significant improvement in the dissolution of poorly soluble drugs; can be formulated into solid dosage forms like tablets and capsules.Potential for drug recrystallization during storage, leading to decreased bioavailability; selection of an appropriate carrier is critical.
Nanoformulations (e.g., Nanoparticles, Nanosuspensions) Increases the surface area-to-volume ratio, leading to faster dissolution; can improve permeability and cellular uptake.[10]Enhanced bioavailability for a wide range of compounds; potential for targeted delivery.Manufacturing scalability and cost; potential for particle aggregation; long-term safety and toxicity need to be assessed.
Phytosomes Forms a complex between the natural compound and phospholipids, improving its lipophilicity and membrane permeability.[9]Enhanced absorption and bioavailability of polyphenolic compounds; improved stability of the active compound.Higher manufacturing cost compared to simple extracts; requires specific processing techniques.
Co-administration with Bioenhancers Inhibition of metabolic enzymes (e.g., cytochrome P450) and efflux pumps (e.g., P-glycoprotein) by co-administered compounds.[6][10]A simple approach that can be applied to existing formulations; natural bioenhancers are often well-tolerated.Potential for drug-drug interactions; the efficacy of the bioenhancer can be subject-dependent.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Rhodiola Extract

Objective: To formulate a lipid-based delivery system to enhance the oral bioavailability of the lipophilic constituents of Rhodiola crenulata extract, such as rosavins.

Materials:

  • Rhodiola crenulata extract (standardized for salidroside and rosavins)

  • Oil phase: Capryol 90 (Caprylocaproyl Macrogol-8 glycerides)

  • Surfactant: Cremophor EL (Polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether)

  • Deionized water

  • Magnetic stirrer

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Studies: a. Determine the solubility of the Rhodiola extract in various oils, surfactants, and co-surfactants to select the most suitable excipients. b. Add an excess amount of the extract to 2 mL of each vehicle in a vial. c. Agitate the vials in a water bath at 37°C for 48 hours to reach equilibrium. d. Centrifuge the samples at 3000 rpm for 15 minutes. e. Quantify the amount of dissolved extract in the supernatant using a validated HPLC method.

  • Construction of Ternary Phase Diagrams: a. To identify the self-microemulsifying region, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant. b. Prepare mixtures of surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2). c. For each Smix ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9). d. Titrate each mixture with deionized water dropwise under gentle agitation. e. Visually inspect the samples for transparency and flowability to identify the microemulsion region.

  • Preparation of the SMEDDS Formulation: a. Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region. b. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. c. Heat the mixture in a water bath at 40°C and mix thoroughly using a magnetic stirrer until a homogenous solution is formed. d. Dissolve the Rhodiola extract in the homogenous mixture with continuous stirring. e. Store the final SMEDDS formulation in a tightly sealed container at room temperature.

  • Characterization of the SMEDDS: a. Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with deionized water (1:100) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add 1 mL of the SMEDDS formulation to 500 mL of deionized water in a standard USP dissolution apparatus with gentle agitation (50 rpm). Record the time taken for the formulation to form a clear or slightly bluish microemulsion. c. In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus (Type II) in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

Protocol 2: Preparation of Rhodiola Bioactive-Loaded Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate and bioavailability of poorly water-soluble Rhodiola bioactives by formulating them as a solid dispersion with a hydrophilic polymer.

Materials:

  • Rhodiola crenulata extract

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)

  • Solvent: Ethanol (95%)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Methodology:

  • Preparation of the Solid Dispersion: a. Accurately weigh the Rhodiola extract and the hydrophilic carrier in different ratios (e.g., 1:1, 1:2, 1:4). b. Dissolve both the extract and the carrier in a suitable volume of ethanol in a round-bottom flask. c. Sonicate the solution for 15 minutes to ensure complete dissolution. d. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid mass is formed. e. Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. f. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh).

  • Characterization of the Solid Dispersion: a. Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and determine the drug content using a validated HPLC method. b. In Vitro Dissolution Studies: Perform dissolution studies as described in Protocol 1. Compare the dissolution profile of the solid dispersion with that of the pure extract. c. Solid-State Characterization: i. Differential Scanning Calorimetry (DSC): To determine the physical state of the drug in the dispersion (crystalline or amorphous). ii. X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the solid dispersion. iii. Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for SMEDDS Formulation

SMEDDS_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vivo Evaluation solubility Solubility Studies (Oil, Surfactant, Co-surfactant) phase_diagram Ternary Phase Diagram Construction solubility->phase_diagram smedds_prep SMEDDS Formulation (Drug Loading) phase_diagram->smedds_prep droplet_size Droplet Size & Zeta Potential smedds_prep->droplet_size emulsification_time Self-Emulsification Time smedds_prep->emulsification_time in_vitro_release In Vitro Drug Release smedds_prep->in_vitro_release pharmacokinetics Pharmacokinetic Studies (Animal Model) in_vitro_release->pharmacokinetics bioavailability Bioavailability Assessment pharmacokinetics->bioavailability

Caption: Workflow for the development and evaluation of a SMEDDS formulation.

Signaling Pathway: Inhibition of P-glycoprotein for Enhanced Bioavailability

Pgp_Inhibition cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream drug Rhodiola Bioactives pgp P-glycoprotein (P-gp) Efflux Pump drug->pgp Efflux absorption Increased Absorption drug->absorption Enhanced Permeation bioenhancer Bioenhancer (e.g., Piperine) bioenhancer->pgp Inhibition pgp->drug Efflux

Caption: Mechanism of bioenhancers in improving drug absorption.

Logical Relationship: Solid Dispersion for Improved Dissolution

Solid_Dispersion_Concept cluster_formulation Formulation cluster_product Resulting Product cluster_outcome Outcome drug Poorly Soluble Drug (Crystalline) process Solid Dispersion (Solvent Evaporation) drug->process carrier Hydrophilic Carrier carrier->process amorphous Amorphous Drug in Carrier process->amorphous dissolution Increased Dissolution Rate amorphous->dissolution bioavailability Enhanced Bioavailability dissolution->bioavailability

Caption: Concept of solid dispersion for enhancing bioavailability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Crenulatin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields of Crenulatin during the experimental process.

Issue 1: Low Extraction Efficiency

  • Question: My crude extract shows a very low concentration of this compound. What are the likely causes and how can I improve the extraction efficiency?

  • Answer: Low extraction efficiency is a common problem and can stem from several factors:

    • Suboptimal Solvent Selection: The choice of solvent is critical. A solvent that is too polar or non-polar may not effectively solubilize this compound.[1][2] For compounds like flavonoids, mixtures of solvents, such as aqueous ethanol (50-80%), are often more effective than a single solvent.[3] The ideal solvent should have a polarity similar to the target compound.[1][4]

    • Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to saturate the plant material and extract the target compound effectively. Increasing the solvent-to-solid ratio can enhance extraction efficiency.[1]

    • Insufficient Extraction Time or Temperature: The extraction process may not have been carried out for a long enough duration or at an optimal temperature to allow for the complete diffusion of this compound from the plant matrix.[1][5] However, prolonged exposure to high temperatures can lead to degradation.[1][5]

    • Improper Sample Preparation: The particle size of the plant material plays a significant role. Grinding the material to a fine powder increases the surface area available for solvent penetration, which can improve extraction yield.

Issue 2: Degradation of this compound During Extraction

  • Question: I suspect that this compound is degrading during the extraction process. What are the potential causes and how can I prevent this?

  • Answer: Degradation of the target compound is a frequent cause of low yields. Key factors include:

    • Thermal Instability: Many bioactive compounds are thermolabile and can degrade at high temperatures.[1][5] It is crucial to determine the optimal temperature that maximizes extraction without causing degradation. For many polyphenols, a temperature range of 40-60°C is often a good starting point.[5]

    • pH Sensitivity: The pH of the extraction solvent can influence the stability of the target compound. Extreme pH values should generally be avoided unless the stability of this compound under such conditions is known.[6]

    • Oxidation: Some compounds are prone to oxidation, especially when exposed to air and light for extended periods.[5] Using antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen) can mitigate this.

    • Photodegradation: Exposure to light can cause the degradation of light-sensitive compounds. Storing the plant material and extracts in dark containers is recommended.[6]

Issue 3: Significant Loss of this compound During Purification

  • Question: I am losing a significant amount of this compound during the column chromatography purification step. What could be the reasons and what are the solutions?

  • Answer: Loss of the target compound during purification is a common challenge. Potential causes include:

    • Irreversible Adsorption: this compound may be irreversibly adsorbing to the stationary phase of the column.[6] This can be addressed by changing the stationary phase (e.g., from silica gel to a different type of adsorbent) or by modifying the mobile phase to reduce strong interactions.

    • Poor Separation: If this compound is not well-separated from other compounds, fractions containing it may be discarded.[6] Optimizing the mobile phase gradient can improve separation.[6]

    • Compound Precipitation: The sample may be precipitating on the column if the solvent used for loading is not appropriate.[2] Ensure the sample is fully dissolved in the initial mobile phase before loading.[2]

    • Incorrect Fraction Collection: The method used to detect this compound in the fractions may not be sensitive enough, leading to the discarding of fractions that contain the compound.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound extraction?

A1: The optimal solvent depends on the polarity of this compound. For flavonoids and other polyphenols, aqueous ethanol and methanol are commonly used.[3] Acetone can also be an effective solvent.[7][8] It is recommended to perform small-scale pilot extractions with a range of solvents of varying polarities to determine the most effective one for this compound.[2]

Q2: How does temperature affect the extraction yield of this compound?

A2: Increasing the extraction temperature generally increases the solubility and diffusion rate of the target compound, which can lead to a higher yield.[5][9] However, excessively high temperatures can cause the degradation of thermolabile compounds.[1][5] The optimal temperature is a balance between maximizing extraction efficiency and minimizing degradation.[5] For many bioactive compounds, temperatures between 40°C and 60°C are often effective.[5]

Q3: What is the ideal extraction time for this compound?

A3: The extraction time should be sufficient to allow for the maximum diffusion of this compound from the plant material into the solvent. While longer extraction times can increase the yield, they also increase the risk of compound degradation.[5] The optimal extraction time typically ranges from 30 to 120 minutes for many bioactive compounds and should be determined experimentally.[10][11]

Q4: What is the recommended solid-to-liquid ratio for this compound extraction?

A4: A higher solvent volume generally improves extraction efficiency by increasing the concentration gradient between the solid and the liquid.[1] Commonly used solid-to-liquid ratios range from 1:10 to 1:40 (g/mL).[6]

Data Presentation

Table 1: Effect of Extraction Parameters on the Yield of Bioactive Compounds (General Examples)

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Solvent 100% Acetone0.434 (mg QE/g)50% Acetone37.28 (mg GAE/g)[7][8][12]
Temperature 60°C33.9980°CLower (due to degradation)[13]
Time 60 min0.487 (mM QE)90 minHigher TPC[10][11]
Solid-to-Liquid Ratio 1:20-1:40Higher[6]

Note: Yields are presented as reported in the source and may be in different units. This table is for comparative purposes to illustrate the impact of different parameters.

Experimental Protocols

Generalized Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for the specific plant material and target compound.

  • Sample Preparation:

    • Dry the plant material at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the ultrasonic power to 200 W.

    • Extract for 60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

    • Wash the residue with a small amount of the extraction solvent to recover any remaining extract.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

  • Purification (General):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient optimized for the separation of this compound.

Mandatory Visualization

TroubleshootingWorkflow cluster_extraction Extraction Phase cluster_degradation Degradation Issues cluster_purification Purification Phase start Start: Low this compound Yield issue Identify Potential Cause start->issue cause1 Poor Extraction Efficiency issue->cause1 Extraction? cause2 Compound Degradation issue->cause2 Degradation? cause3 Loss During Purification issue->cause3 Purification? solution1a Optimize Solvent cause1->solution1a solution1b Increase Solid-to-Liquid Ratio cause1->solution1b solution1c Adjust Time & Temperature cause1->solution1c end End: Optimized Yield solution1a->end solution1b->end solution1c->end solution2a Control Temperature cause2->solution2a solution2b Optimize pH cause2->solution2b solution2c Protect from Light/Oxygen cause2->solution2c solution2a->end solution2b->end solution2c->end solution3a Change Stationary/Mobile Phase cause3->solution3a solution3b Improve Fraction Collection cause3->solution3b solution3c Ensure Sample Solubility cause3->solution3c solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for low this compound yield.

ExperimentalWorkflow start Plant Material prep Drying & Grinding start->prep extraction Ultrasound-Assisted Extraction (Solvent, Temp, Time) prep->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography crude_extract->purification pure_compound Pure this compound purification->pure_compound

References

Technical Support Center: Troubleshooting Crenulatin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crenulatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions during laboratory experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated out of solution. What are the possible causes and solutions?

A1: Precipitation of this compound can be attributed to several factors, including exceeding its solubility limit, improper solvent usage, or inappropriate storage conditions.

  • Solubility Limit: Ensure that the concentration of this compound in your final aqueous solution does not exceed its solubility limit. It is recommended to prepare a fresh stock solution in an appropriate organic solvent, such as DMSO, and then dilute it to the final desired concentration in your aqueous buffer or cell culture medium.[1]

  • Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay does not adversely affect your experimental system.[2]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[2][3] Before use, ensure the thawed stock solution is fully dissolved.[2]

Q2: I am observing a rapid loss of this compound activity in my cell culture experiments. What could be the reason?

A2: The loss of this compound activity in cell culture media can be due to several factors, including chemical instability, enzymatic degradation, or non-specific binding.

  • Aqueous Instability: this compound may be inherently unstable in aqueous solutions at 37°C.[3] The pH of the cell culture medium (typically 7.2-7.4) can also contribute to the degradation of pH-sensitive compounds.[2]

  • Enzymatic Degradation: If you are using media supplemented with serum, enzymes such as esterases and proteases present in the serum can metabolize this compound.[2] Live cells also possess metabolic activity that can degrade the compound.[2]

  • Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other components in the media, reducing its effective concentration.[2]

  • Adsorption to Plastics: The compound might adsorb to the surface of cell culture plates or pipette tips.[2][3] Using low-protein-binding labware can help mitigate this issue.[3]

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound, it is recommended to perform a time-course experiment where the concentration of the compound is monitored over time using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3] This allows for the quantification of the parent compound and the detection of any degradation products.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer Concentration exceeds solubility limit.Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute it to the final aqueous concentration.
pH of the buffer affects solubility.Determine the optimal pH for this compound solubility and adjust the buffer accordingly.
Improper storage of stock solution.Aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3]
Loss of Activity in Cell Culture Inherent instability in aqueous media at 37°C.[3]Perform a stability check in a simple buffer (e.g., PBS) at 37°C to assess inherent stability.[3]
Degradation by serum components or cells.[2]Test stability in media with and without serum and/or cells.[3] Consider more frequent media changes with fresh this compound.[1]
Binding to plasticware.[1][3]Use low-protein-binding plates and pipette tips.[3]
High Variability Between Replicates Inconsistent sample handling.Ensure precise and consistent timing for sample collection and processing.[3]
Incomplete solubilization of stock solution.Ensure the compound is fully dissolved after thawing before use.[2]
Issues with the analytical method.Validate the analytical method for linearity, precision, and accuracy.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

Objective: To determine the chemical stability of this compound in a simple aqueous buffer over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC-MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution in PBS to a final concentration of 10 µM.

  • Incubate the solution at 37°C.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Evaluation of this compound Stability in Cell Culture Medium

Objective: To assess the stability of this compound in a complete cell culture medium, both with and without serum.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Incubator at 37°C with 5% CO2

  • HPLC-MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare two sets of working solutions by diluting the stock solution to a final concentration of 10 µM in:

    • Cell culture medium without FBS.

    • Cell culture medium with 10% FBS.

  • Incubate both solutions at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC-MS to determine the concentration of this compound.

  • Compare the stability of this compound in the presence and absence of serum.

Visualizations

This compound Instability Troubleshooting Workflow

A Start: this compound Instability Observed B Precipitation or Loss of Activity? A->B C Precipitation B->C Precipitation G Loss of Activity B->G Loss of Activity D Check Solubility Limit C->D E Optimize Solvent/pH D->E F Improve Storage Conditions E->F K Problem Resolved F->K H Assess Aqueous Stability (Protocol 1) G->H I Evaluate Media/Serum Effects (Protocol 2) H->I J Consider Non-specific Binding I->J J->K

Caption: A flowchart for troubleshooting common this compound instability issues.

Hypothetical Signaling Pathway Affected by this compound

Assuming this compound is an inhibitor of a kinase in the PI3K/AKT signaling pathway, a common target for small molecule inhibitors.[4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K

Caption: this compound as a hypothetical inhibitor of the PI3K/AKT signaling pathway.

References

Technical Support Center: Working with Poorly Soluble Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of research compounds, such as "Crenulatin," in cell culture media. The following information is based on general principles for handling poorly soluble small molecules in a research setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I observed a precipitate in my cell culture medium after adding my compound. What could be the cause?

A1: Precipitation of a compound in cell culture medium is a common issue that can arise from several factors:

  • Low Compound Solubility: The intrinsic solubility of your compound in aqueous-based cell culture media may be low.

  • High Final Concentration: The desired final concentration of the compound in the media may exceed its solubility limit.

  • Improper Stock Solution Preparation: The compound may not have been fully dissolved in the initial stock solution.

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in 100% DMSO) into the aqueous medium can cause the compound to crash out of solution.[1]

  • Media Component Interaction: The compound may interact with components in the cell culture medium, such as proteins, salts, or pH buffers, leading to the formation of insoluble complexes.[2][3]

  • Temperature and pH Changes: Shifts in temperature or pH upon addition to the culture medium can alter the compound's solubility.[2][3]

  • Extended Incubation: Over time, the compound may degrade or aggregate, leading to precipitation.

Q2: How can I prepare a stock solution of a poorly soluble compound to minimize precipitation?

A2: Proper preparation of the stock solution is critical. Here are some key recommendations:

  • Choose an Appropriate Solvent: For many nonpolar compounds, 100% Dimethyl Sulfoxide (DMSO) is a common starting solvent.[4][5][6] However, it's essential to determine the optimal solvent for your specific compound. In some cases, other organic solvents like ethanol or DMF may be more suitable.[7]

  • Ensure Complete Dissolution: Use gentle warming (e.g., 37°C water bath) and vortexing to ensure the compound is fully dissolved in the stock solvent. Visually inspect the solution for any undissolved particles.

  • Prepare a High-Concentration Stock: It is generally advisable to prepare a concentrated stock solution (e.g., 10-100 mM). This allows for the addition of a very small volume to your culture medium, minimizing the final concentration of the organic solvent, which can be toxic to cells.

Q3: What is the best way to add the compound stock solution to my cell culture medium to avoid precipitation?

A3: To prevent "solvent shock" and precipitation upon addition to your media, follow these steps:

  • Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the compound.

  • Use a Serial Dilution Approach: Instead of adding the highly concentrated stock directly to the full volume of media, perform a serial dilution. For example, make an intermediate dilution of the stock in a smaller volume of pre-warmed media, and then add this to the final culture volume.

  • Add Dropwise While Swirling: Add the stock solution (or intermediate dilution) to the medium drop by drop while gently swirling the flask or tube. This gradual introduction helps the compound to disperse and dissolve more effectively.

  • Vortex Immediately: For smaller volumes, gently vortex the medium immediately after adding the compound to ensure rapid and uniform distribution.

Q4: Can the type of cell culture medium affect compound solubility?

A4: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Media rich in proteins, such as those supplemented with Fetal Bovine Serum (FBS), can sometimes help to keep hydrophobic compounds in solution through protein binding. Conversely, certain salts or other components in the medium could potentially react with your compound, causing it to precipitate.[2][8] If you are using a serum-free medium, you may face greater challenges with the solubility of nonpolar compounds.

Q5: What are the potential consequences of having a precipitate in my cell culture?

A5: The presence of a precipitate can have several negative impacts on your experiment:

  • Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than intended, leading to unreliable experimental results.

  • Cell Toxicity: The precipitate itself could be toxic to cells or could alter the cellular environment in unintended ways.[3]

  • Interference with Assays: Particulate matter can interfere with assays that rely on optical measurements, such as microscopy, flow cytometry, or plate reader-based assays.[2]

Quantitative Data Summary

For a hypothetical poorly soluble compound, "this compound," the following table summarizes key parameters for preparing and using it in cell culture. Note: This data is for illustrative purposes and should be experimentally determined for your specific compound.

ParameterRecommended ValueNotes
Stock Solution Solvent 100% DMSOTest other solvents if solubility is poor.
Stock Solution Concentration 10 mM - 50 mMHigher concentrations minimize the volume added to the culture.
Storage of Stock Solution -20°C or -80°C in small aliquotsAvoid repeated freeze-thaw cycles.
Maximum Final DMSO Concentration in Culture < 0.5% (v/v)Higher concentrations can be toxic to many cell lines.
Working Concentration Range in Media 1 µM - 20 µMTo be determined experimentally based on efficacy and solubility.
Solubility in PBS (Phosphate Buffered Saline) < 1 µg/mLIndicates poor aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO
  • Materials: "this compound" powder, 100% sterile DMSO, sterile microcentrifuge tubes, vortex mixer, water bath.

  • Procedure:

    • Calculate the mass of "this compound" needed to make a 10 mM stock solution (Mass = 10 mmol/L * Molar Mass of this compound * Volume of DMSO).

    • Weigh the calculated amount of "this compound" powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of 100% sterile DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Dosing Cells with "this compound" to a Final Concentration of 10 µM
  • Materials: 10 mM "this compound" stock solution in DMSO, pre-warmed complete cell culture medium, sterile tubes.

  • Procedure:

    • Thaw an aliquot of the 10 mM "this compound" stock solution at room temperature.

    • Intermediate Dilution (1:100): In a sterile tube, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed complete cell culture medium. This creates a 100 µM intermediate solution. Mix well by gentle vortexing.

    • Final Dilution (1:10): Add the required volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final concentration of 10 µM. For example, add 1 mL of the 100 µM solution to 9 mL of medium in a culture dish.

    • Gently swirl the culture vessel to ensure even distribution of the compound.

    • Incubate the cells under standard conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Obtain Compound solubility_test Solubility Test (e.g., in DMSO, Ethanol) start->solubility_test stock_prep Prepare Concentrated Stock Solution solubility_test->stock_prep add_compound Add Compound to Media (Serial Dilution) stock_prep->add_compound media_prep Prepare Cell Culture Media media_prep->add_compound cell_treatment Treat Cells add_compound->cell_treatment assay Perform Cellular Assays (e.g., Viability, Signaling) cell_treatment->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion data_analysis->conclusion signaling_pathway compound This compound (Compound X) receptor Cell Surface Receptor compound->receptor Inhibition kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

References

Optimizing Crenulatin concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Crenulatin. Our goal is to help you achieve accurate and reproducible results in your experiments to determine the maximum therapeutic effect of this novel compound.

Troubleshooting Guide

Encountering issues during your experiments is a common part of the research process. This guide addresses specific problems you might face when working with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in cell-based assays. - Inconsistent cell seeding.[1][2] - Pipetting errors.[2] - Edge effects in the microplate.- Ensure a homogenous cell suspension before and during seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Unexpectedly high or low cell viability across all concentrations. - Incorrect this compound stock concentration. - Cell contamination (e.g., mycoplasma).[1][2] - Inappropriate assay incubation time.- Verify the molecular weight and re-calculate the concentration. - Regularly test cell cultures for contamination. - Perform a time-course experiment to determine the optimal endpoint.
Precipitation of this compound in culture medium. - this compound solubility limit exceeded. - Interaction with media components.- Prepare a fresh, lower concentration stock solution. - Test different media formulations or add a solubilizing agent (e.g., DMSO, ensuring final concentration is non-toxic to cells).
High background signal in fluorescence or luminescence assays. - Autofluorescence from media components (e.g., phenol red, FBS).[3] - Insufficient washing steps.- Use phenol red-free media and/or reduce serum concentration during the assay.[3] - Optimize washing protocols to remove unbound reagents.
No clear dose-response relationship observed. - this compound concentration range is too high or too low. - The chosen cell line is not sensitive to this compound. - Assay is not sensitive enough to detect changes.- Perform a broad-range dose-finding study (e.g., logarithmic dilutions). - Screen a panel of cell lines to identify a sensitive model. - Use a more sensitive assay (e.g., luminescence-based over colorimetric).[2]

Frequently Asked Questions (FAQs)

Question Answer
How should I prepare and store this compound stock solutions? This compound is typically dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration in your experiments is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically <0.5%).
What is the recommended starting concentration range for a dose-response experiment? For a novel compound like this compound, it is advisable to start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM) using logarithmic or semi-logarithmic dilutions. This initial experiment will help you identify the optimal range to study in more detail for determining key parameters like the IC50 value.
How long should I incubate my cells with this compound? The optimal incubation time depends on the specific biological question and the mechanism of action of this compound. A common starting point is to match the cell doubling time (e.g., 24, 48, or 72 hours). It may be necessary to perform a time-course experiment to determine the time point at which the maximal effect is observed without significant cell death in the control group.
How do I interpret my dose-response curve? A typical dose-response curve is a sigmoidal shape when plotted on a semi-log scale (response vs. log of concentration). From this curve, you can determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed). The steepness of the curve can provide insights into the potency and mechanism of action.[4]
What control groups should I include in my experiments? You should always include a "vehicle control" group, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. A "no treatment" or "untreated" control group (cells in media alone) is also recommended. Additionally, a positive control (a compound with a known effect on your assay) can help validate the experimental setup.

Experimental Protocol: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a commercially available cell viability reagent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Sterile, tissue culture-treated 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). It is recommended to use a logarithmic dilution series.

  • Cell Treatment:

    • After 24 hours of incubation, carefully add 100 µL of the 2X this compound dilutions to the appropriate wells.

    • Include wells for vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Hypothetical Dose-Response Data for this compound

The following table presents example data from a dose-response experiment with this compound on a hypothetical cancer cell line after 48 hours of treatment.

This compound Concentration (µM)Average Luminescence% Cell Viability (Normalized to Vehicle)
0 (Vehicle Control)150,000100%
0.01145,50097%
0.1127,50085%
175,00050%
1015,00010%
1007,5005%

Visualizing Experimental Workflows and Signaling Pathways

This compound Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway through which this compound may exert its anti-proliferative effects by inhibiting a key kinase, leading to the downstream suppression of transcription factors involved in cell cycle progression.

Crenulatin_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase This compound This compound This compound->TargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental Workflow for Optimizing this compound Concentration

This workflow diagram outlines the key steps for determining the optimal therapeutic concentration of this compound, from initial screening to validation.

Crenulatin_Optimization_Workflow Start Start: Initial Hypothesis StockPrep Prepare this compound Stock Solution Start->StockPrep DoseRange Broad-Range Dose-Response Assay (e.g., 1 nM - 100 µM) StockPrep->DoseRange IC50_Det Determine Approximate IC50 Range DoseRange->IC50_Det NarrowRange Narrow-Range Dose-Response Assay (around IC50) IC50_Det->NarrowRange IC50_Calc Calculate Precise IC50 NarrowRange->IC50_Calc FunctionalAssay Functional Assays (e.g., Apoptosis, Cell Cycle) at IC50 and relevant doses IC50_Calc->FunctionalAssay Validation Validate in Secondary Models/Cell Lines FunctionalAssay->Validation End End: Optimal Concentration Identified Validation->End

Caption: Workflow for optimizing this compound's therapeutic concentration.

References

Technical Support Center: Minimizing Off-Target Effects of Crenulatin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crenulatin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor primarily targeting protein kinases, which are crucial regulators of cellular signaling pathways.[1] By binding to the ATP-binding site of its target kinase, this compound blocks the transfer of phosphate from ATP to substrate proteins, thereby inhibiting downstream signaling.[1][2] Due to the conserved nature of the kinase catalytic domain, the potential for off-target effects exists, making careful experimental design critical.[1][2]

Q2: What are the common causes of off-target effects observed with kinase inhibitors like this compound?

Off-target effects with kinase inhibitors can stem from several factors:

  • High Inhibitor Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to binding to unintended kinases or other proteins.[3]

  • Structural Similarity of Kinases: The high degree of similarity in the ATP-binding pocket across the kinome can lead to this compound inhibiting multiple kinases.[1]

  • Compound Interference: The chemical properties of the compound itself might interfere with assay readouts, leading to false-positive or false-negative results.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[3]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

Determining the optimal concentration of this compound requires a dose-response experiment to identify the lowest effective concentration that elicits the desired biological response without causing significant cytotoxicity.[3][4] This is typically achieved by performing a cell viability assay alongside your functional assay.

Q4: What are the general strategies to minimize off-target effects of this compound?

Several strategies can be employed to minimize and validate the off-target effects of this compound:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor.[4]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors that target the same pathway.[4][5]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound. If the phenotype is recapitulated, it provides strong evidence for on-target activity.[5][6]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell to confirm engagement at the concentrations used in your functional assays.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death observed after treatment. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[3]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[3]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3]
Inconsistent results or lack of expected phenotype. Inhibitor is not active.Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[3]
Cell line is not responsive.Confirm that the target of this compound is expressed and active in your cell line.
Off-target effects are masking the on-target phenotype.Employ orthogonal validation methods, such as using a different inhibitor for the same target or genetic knockdown of the target.[4][5]
Observed phenotype does not match published data. Different experimental conditions.Ensure that your experimental setup (cell line, passage number, media, serum concentration, etc.) is comparable to the published studies.
Potential for off-target effects specific to your cell line.Perform cell-line specific dose-response and cytotoxicity assays. Consider proteome-wide profiling to identify potential off-target interactions.[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cytotoxicity Assay

Objective: To identify the concentration range of this compound that effectively inhibits the target pathway without causing significant cell death.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series.[4] Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control.[3]

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3][4]

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, western blot for a downstream marker).[4]

  • Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTS, resazurin, or CellTiter-Glo®) to assess the impact of this compound on cell health.[3][7][8][9]

  • Data Analysis: Plot the phenotypic response and cell viability as a function of this compound concentration. Determine the IC50 for the biological effect and the CC50 (cytotoxic concentration 50%). The optimal concentration will be below the CC50.

Quantitative Data Summary:

Concentration (µM)Biological Response (% Inhibition)Cell Viability (%)
0 (Vehicle)0100
0.01598
0.031599
0.14597
0.37595
19085
39560
109830
309910
1001005

Note: This is example data and will vary depending on the cell line and assay.

Protocol 2: Orthogonal Validation using a Structurally Unrelated Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of this compound.

Methodology:

  • Identify a second, structurally distinct inhibitor that is known to target the same protein or pathway as this compound.

  • Perform a dose-response experiment with the second inhibitor, as described in Protocol 1, to determine its optimal concentration.

  • Treat cells with the optimal concentration of this compound and the second inhibitor in parallel experiments.

  • Include appropriate controls: no treatment and vehicle controls for both inhibitors.

  • Measure the phenotypic readout of interest.

Quantitative Data Summary:

TreatmentPhenotypic Readout (Fold Change)
No Treatment1.0
Vehicle Control (DMSO)1.1
This compound (Optimal Conc.)3.5
Inhibitor X (Optimal Conc.)3.2

Note: This is example data. A similar fold change between this compound and Inhibitor X supports an on-target effect.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Substrate TargetKinase->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation CellularResponse Cellular Response pSubstrate->CellularResponse This compound This compound This compound->TargetKinase Inhibition

Caption: Inhibition of a target kinase by this compound.

Experimental_Workflow Start Start: Observe Phenotype DoseResponse 1. Dose-Response & Cytotoxicity Assays Start->DoseResponse OptimalConc Optimal Concentration Determined? DoseResponse->OptimalConc OptimalConc->DoseResponse No, Re-evaluate OrthogonalValidation 2. Orthogonal Validation (e.g., Second Inhibitor) OptimalConc->OrthogonalValidation Yes GeneticValidation 3. Genetic Validation (e.g., CRISPR/siRNA) OrthogonalValidation->GeneticValidation OnTarget Conclusion: On-Target Effect GeneticValidation->OnTarget Phenotype Confirmed OffTarget Conclusion: Potential Off-Target Effect GeneticValidation->OffTarget Phenotype Lost

Caption: Workflow for validating on-target effects.

Troubleshooting_Logic Start Issue: Unexpected Results CheckConc Is Concentration Optimized & Non-Toxic? Start->CheckConc CheckControls Are Controls (Vehicle, Untreated) Behaving as Expected? CheckConc->CheckControls Yes OptimizeConc Perform Dose-Response & Cytotoxicity Assays CheckConc->OptimizeConc No CheckReagents Are Reagents (this compound, Cells) Viable & Fresh? CheckControls->CheckReagents Yes TroubleshootAssay Troubleshoot Assay Protocol & Execution CheckControls->TroubleshootAssay No ConsiderOffTarget Investigate Potential Off-Target Effects CheckReagents->ConsiderOffTarget Yes PrepareFresh Prepare Fresh Reagents CheckReagents->PrepareFresh No End Problem Resolved ConsiderOffTarget->End OptimizeConc->Start TroubleshootAssay->Start PrepareFresh->Start

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Navigating Batch-to-Batch Variability of Natural Crenulatin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability when working with natural Crenulatin extracts. This compound, a glucoside found in the roots of Rhodiola crenulata, is a subject of growing interest for its potential therapeutic properties. However, as with many natural products, its concentration and the presence of other bioactive compounds can vary between different extract batches, leading to inconsistent experimental results. This guide offers practical solutions and detailed protocols to help you standardize your research and ensure the reliability of your findings.

Frequently Asked questions (FAQs)

Q1: We are observing significant differences in the biological activity of different batches of our Rhodiola crenulata extract, which we believe is due to varying this compound content. What are the primary causes of this variability?

A1: Batch-to-batch variability in natural extracts like those from Rhodiola crenulata is a common issue stemming from several factors that can alter the phytochemical profile of the plant material. These include:

  • Environmental and Cultivation Conditions: The geographical location, climate, soil composition, and altitude where Rhodiola crenulata is grown can significantly impact the biosynthesis of secondary metabolites, including this compound.

  • Harvesting Time: The concentration of bioactive compounds in plants can fluctuate with the seasons and the developmental stage of the plant. Harvesting at different times can lead to variations in this compound levels.

  • Post-Harvest Handling and Storage: Improper drying, storage temperature, and exposure to light and humidity can lead to the degradation of this compound and other sensitive phytochemicals.

  • Extraction Method: The choice of solvent, temperature, pressure, and duration of the extraction process can greatly influence the yield and purity of this compound in the final extract.

Q2: How can we standardize our this compound extracts to ensure more consistent results in our bioassays?

A2: Standardization is crucial for obtaining reproducible data. We recommend a multi-step approach:

  • Phytochemical Profiling: For each new batch of extract, perform analytical chromatography to create a chemical fingerprint. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a reliable method for this purpose. This will allow you to quantify this compound and other major compounds like salidroside and tyrosol.

  • Quantification of this compound: Develop and validate a quantitative analytical method (e.g., HPLC-UV or LC-MS) to determine the exact concentration of this compound in each extract batch. You can then normalize your experimental treatments based on the this compound content rather than the total extract weight.

  • Bioassay-Guided Fractionation: If you consistently observe discrepancies between chemical content and biological activity, it may indicate synergistic or antagonistic effects from other compounds in the extract. Bioassay-guided fractionation can help identify other active or interfering substances.

  • Standard Operating Procedures (SOPs): Implement strict SOPs for your entire workflow, from plant material sourcing and extraction to storage and experimental use.

Q3: Our latest batch of this compound extract shows lower anti-inflammatory activity than previously observed. How can we troubleshoot this?

A3: A decrease in anti-inflammatory activity can be due to several factors. Here is a troubleshooting workflow to identify the potential cause:

  • Verify this compound Concentration: The first step is to quantify the this compound content in the new batch using a validated analytical method. A lower concentration is a likely cause of reduced activity.

  • Assess Extract Integrity: Use HPLC or LC-MS to compare the phytochemical profile of the current batch with a previous, effective batch. Look for the absence of other potentially synergistic compounds or the presence of new, interfering compounds.

  • Check for Degradation: this compound, as a glycoside, can be susceptible to hydrolysis or enzymatic degradation. Ensure that the extract has been stored correctly (cool, dark, and dry place) and has not exceeded its shelf life.

  • Review Experimental Protocol: Double-check all parameters in your anti-inflammatory assay, including cell line viability, reagent concentrations, and incubation times, to rule out experimental error.

  • Consider Synergistic Effects: Rhodiola crenulata extracts contain other bioactive compounds that may contribute to the overall anti-inflammatory effect. The variability in these other components could be the reason for the discrepancy.

Troubleshooting Guides

Issue 1: Inconsistent Antioxidant Activity

Symptoms: You observe significant variations in the free radical scavenging capacity (e.g., in DPPH or ABTS assays) or cellular antioxidant effects between different batches of this compound extract.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variable this compound Content Quantify this compound in each batch using HPLC-UV or LC-MS. Normalize the extract concentration used in the assay based on the this compound content.
Presence of Other Antioxidant Compounds Rhodiola crenulata extracts contain other known antioxidants like salidroside and tyrosol. Analyze the concentration of these compounds in addition to this compound to better understand the overall antioxidant potential of each batch.
Extract Degradation Store extracts in a cool, dark, and dry environment. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Consider evaluating the stability of your extract under your specific storage conditions.
Assay Interference Some compounds in crude extracts can interfere with the colorimetric or fluorometric readouts of antioxidant assays. Run appropriate controls, including a vehicle control and a positive control (e.g., ascorbic acid or Trolox), to ensure assay validity.
Issue 2: Poor Solubility or Precipitation in Cell Culture Media

Symptoms: The this compound extract does not fully dissolve in your cell culture medium or precipitates out of solution during the experiment, leading to inconsistent cell exposure.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent Ensure the initial solvent used to dissolve the extract (e.g., DMSO, ethanol) is compatible with your cell line and final concentration in the media is non-toxic.
Low Solubility of this compound While this compound is a glycoside and should have reasonable aqueous solubility, crude extracts contain a complex mixture of compounds with varying polarities. Try preparing a more concentrated stock solution in a suitable solvent and then diluting it further in the cell culture medium with vigorous vortexing.
"Salting Out" Effect High concentrations of salts in the cell culture medium can sometimes reduce the solubility of certain compounds. Consider using a serum-free medium for the initial dilutions if compatible with your experimental design.
Interaction with Media Components Some components of the extract may interact with proteins or other molecules in the serum or medium, leading to precipitation. A brief centrifugation of the final diluted extract before adding it to the cells can sometimes help remove insoluble aggregates.

Experimental Protocols

Protocol 1: Quantification of this compound in Rhodiola crenulata Extract by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound. The specific parameters may need to be optimized for your HPLC system and column.

1. Materials and Reagents:

  • This compound analytical standard

  • Rhodiola crenulata extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: Start with 5% B, ramp to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol or another suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dry Rhodiola crenulata extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the extract sample into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the extract sample.

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol assesses the ability of a this compound extract to inhibit the production of nitric oxide, a key inflammatory mediator.

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound extract stock solution (dissolved in DMSO)

  • Griess Reagent

  • Sodium nitrite standard

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract (normalized for this compound content) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the this compound extract compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The anti-inflammatory and antioxidant effects of Rhodiola crenulata extracts are believed to be mediated through the modulation of key signaling pathways. While direct evidence for isolated this compound is still emerging, studies on related extracts suggest the involvement of the NF-κB, MAPK, and Nrf2 pathways.

Diagram 1: General Troubleshooting Workflow for Batch Variability

G start Inconsistent Bioactivity Observed quantify Quantify this compound & Other Markers (HPLC/LC-MS) start->quantify is_crenulatin_low This compound Content Lower? quantify->is_crenulatin_low compare Compare Phytochemical Profile to Reference Batch is_profile_different Profile Significantly Different? compare->is_profile_different is_crenulatin_low->compare No conclusion1 Likely Cause: Lower Active Compound Concentration is_crenulatin_low->conclusion1 Yes review_protocol Review Experimental Protocol is_profile_different->review_protocol No conclusion2 Likely Cause: Altered Phytochemical Composition is_profile_different->conclusion2 Yes degradation Assess for Potential Degradation synergy Consider Synergistic/Antagonistic Effects degradation->synergy review_protocol->degradation conclusion3 Possible Experimental Error or Degradation synergy->conclusion3

Caption: A logical workflow for troubleshooting inconsistent bioactivity in this compound extracts.

Diagram 2: Potential Anti-Inflammatory Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound Extract This compound->MAPK inhibits? This compound->IKK inhibits? Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates

Caption: Hypothesized anti-inflammatory mechanism of this compound extracts via inhibition of MAPK and NF-κB pathways.

Diagram 3: Potential Antioxidant Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound Extract This compound->ROS scavenges? This compound->Keap1 activates Nrf2 pathway? ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes activates

Caption: Potential antioxidant mechanism of this compound extracts through ROS scavenging and Nrf2 pathway activation.

Technical Support Center: Cell Line Resistance to Crenulatin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell line resistance to Crenulatin treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI).[1][2] It is classified as a Type I inhibitor, meaning it binds to the active conformation of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] This binding action inhibits the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[3][4][5] this compound is effective against both internal tandem duplication (FLT3-ITD) mutations and tyrosine kinase domain (TKD) mutations (e.g., D835Y) of the FLT3 gene, which are common in Acute Myeloid Leukemia (AML).[2][6]

Q2: My FLT3-mutated cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Resistance to this compound can occur through several mechanisms. Unlike some other FLT3 inhibitors, resistance to this compound is less commonly associated with the acquisition of secondary mutations in the FLT3 kinase domain.[7][8] The primary mechanisms of resistance include:

  • Activation of Bypass Signaling Pathways: The cancer cells may activate alternative signaling pathways to circumvent the FLT3 blockade. A common mechanism is the acquisition of mutations in genes such as NRAS, which reactivates the MAPK pathway independently of FLT3.[4][7][9] Activation of the AXL receptor tyrosine kinase has also been implicated in resistance to FLT3 inhibitors by promoting cell survival through pathways like ERK and STAT5.[10]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This compound has been identified as a substrate for ABCB1 (also known as P-glycoprotein or MDR1).[11][12][13][14]

  • Clonal Evolution: The initial tumor cell population may be heterogeneous. This compound treatment can eliminate the sensitive FLT3-mutated clones, allowing for the selection and expansion of pre-existing or newly emerged subclones that are independent of FLT3 signaling for their survival.[7]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:

  • Sanger or Next-Generation Sequencing (NGS): Sequence the FLT3 gene to check for the unlikely event of secondary mutations. More importantly, perform targeted sequencing or whole-exome sequencing to identify mutations in key signaling pathway genes such as NRAS, KRAS, PTPN11, and IDH1/2.[15]

  • Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK, p-STAT5) in the presence and absence of this compound. Persistent activation of these pathways despite FLT3 inhibition suggests the activation of bypass mechanisms.

  • Efflux Pump Activity Assays: Use flow cytometry-based assays with fluorescent substrates of ABCB1 (e.g., calcein-AM) to determine if your resistant cells exhibit increased efflux activity. This can be confirmed by using a known ABCB1 inhibitor, which should restore the intracellular accumulation of the fluorescent substrate and potentially re-sensitize the cells to this compound.[11]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: No significant decrease in cell viability observed at expected cytotoxic concentrations of this compound.
Possible Cause Troubleshooting Steps
Pre-existing or Acquired Resistance 1. Verify FLT3 status: Confirm that your cell line indeed harbors an activating FLT3 mutation. 2. Sequence for resistance mutations: Analyze for mutations in genes associated with bypass signaling pathways (e.g., NRAS). 3. Assess protein activation: Perform western blotting for p-FLT3, p-ERK, and p-AKT to see if downstream pathways remain active despite this compound treatment.
Drug Inactivity 1. Check drug storage: Ensure this compound has been stored correctly, protected from light and moisture. 2. Prepare fresh solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.
Suboptimal Assay Conditions 1. Optimize cell seeding density: Too high or too low cell density can affect the outcome. 2. Extend incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Check for serum interference: Some components in fetal bovine serum (FBS) can bind to and sequester drugs. Consider reducing the serum percentage during treatment, if compatible with your cell line.
Drug Efflux 1. Test for ABCB1 overexpression: Use qPCR or western blotting to check for increased expression of ABCB1. 2. Co-treat with an ABCB1 inhibitor: Perform a cell viability assay with this compound in the presence of an ABCB1 inhibitor (e.g., verapamil, PSC-833) to see if sensitivity is restored.[11]
Issue 2: High variability in results between replicate wells in a cell viability assay.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a single-cell suspension: Gently pipette the cell suspension multiple times to break up clumps before seeding. 2. Mix between pipetting: Gently swirl the cell suspension frequently while plating to prevent cells from settling.
Edge Effects 1. Avoid outer wells: Do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[16]
Pipetting Errors 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Use consistent technique: Use a consistent pipetting technique for adding cells, media, and drug solutions to all wells.[16]
This compound Precipitation 1. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). 2. Visually inspect wells: Before and after adding the drug, inspect the wells under a microscope for any signs of precipitation.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different Acute Myeloid Leukemia (AML) cell lines, including those with acquired resistance to other FLT3 inhibitors.

Cell LineFLT3 StatusResistance ProfileThis compound IC50 (nM)Reference
MV4-11 FLT3-ITDSensitive1.3[2][6]
MOLM-13 FLT3-ITDSensitive4.9[2][6]
MOLM-13-RES-luc FLT3-ITD/D835YSorafenib-Resistant3.9[6]
ABCB1-overexpressing cells Varies-~5-fold increase compared to parental cells[11]

Note: The MOLM-13-RES-luc cell line, which is resistant to the Type II FLT3 inhibitor sorafenib due to a D835Y mutation, retains sensitivity to this compound, a Type I inhibitor.[6]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to escalating drug concentrations.

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cell culture daily. Initially, a significant proportion of cells will die.

  • Recovery and Expansion: When the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.

  • Repeat Cycles: Repeat the process of recovery, expansion, and dose escalation. This process can take several months.

  • Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform the following characterizations:

    • Confirm the new, higher IC50 for this compound.

    • Cryopreserve cell stocks at different stages of resistance development.

    • Investigate the mechanism of resistance using the methods described in the FAQs.

Protocol 2: Western Blot for FLT3 Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of FLT3 and its downstream effectors.

  • Cell Treatment and Lysis:

    • Seed sensitive and resistant cells and allow them to adhere or stabilize in culture.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a short period (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

Caption: this compound inhibits the FLT3 signaling pathway.

Resistance_Mechanisms cluster_treatment cluster_resistance Mechanisms of Resistance This compound This compound Treatment FLT3_Inhibition FLT3 Inhibition This compound->FLT3_Inhibition Cell_Survival Resistant Cell Survival & Proliferation FLT3_Inhibition->Cell_Survival Intended Effect (Blocked) Bypass Bypass Pathway Activation (e.g., NRAS mutation) Bypass->Cell_Survival Efflux Increased Drug Efflux (e.g., ABCB1 overexpression) Efflux->this compound Reduces intracellular concentration Clonal Clonal Evolution Clonal->Cell_Survival

Caption: Mechanisms of cell line resistance to this compound.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Assay Verify Assay Conditions (cell density, drug stability, etc.) Start->Check_Assay Assay_OK Assay Conditions Validated Check_Assay->Assay_OK Assay_OK->Start No, Re-run Assay Investigate_Resistance Investigate Biological Resistance Assay_OK->Investigate_Resistance Yes Sequence_Analysis Sequence for Mutations (NRAS, KRAS, etc.) Investigate_Resistance->Sequence_Analysis Western_Blot Western Blot for Bypass Signaling Investigate_Resistance->Western_Blot Efflux_Assay Test for ABCB1 Overexpression/Activity Investigate_Resistance->Efflux_Assay Mutation_Found Activating Mutation Found? Sequence_Analysis->Mutation_Found Bypass_Active Bypass Pathway Active? Western_Blot->Bypass_Active Efflux_High High Efflux Activity? Efflux_Assay->Efflux_High Conclusion Identify Resistance Mechanism & Consider Combination Therapy Mutation_Found->Conclusion Yes Bypass_Active->Conclusion Yes Efflux_High->Conclusion Yes

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Interpreting Unexpected Results in Small Molecule Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with novel small molecule inhibitors, referred to here as "Crenulatin."

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?

A1: Non-sigmoidal dose-response curves can arise from various factors.[1][2] A common reason is compound precipitation at higher concentrations, which reduces the effective concentration of the inhibitor.[3] Other possibilities include compound degradation, off-target effects that become prominent at higher concentrations, or complex biological responses like hormesis, where a low dose of a substance may have a stimulatory effect while a high dose is inhibitory.[2] It is also possible that the compound interferes with the assay components themselves.[4][5]

Q2: I'm observing conflicting results between different cell viability assays (e.g., MTT vs. ATP-based assay) for this compound. Why is this happening and which result should I trust?

A2: Different viability assays measure different cellular parameters, which can lead to inconsistent results.[6][7] For example, the MTT assay measures mitochondrial reductase activity, while an ATP-based assay like CellTiter-Glo® quantifies the amount of ATP present.[8][9] A compound like this compound might inhibit mitochondrial function without immediately causing cell death, which would lead to a significant drop in the MTT assay signal but a less pronounced change in the ATP assay reading in the short term.[7] Conversely, a compound could disrupt ATP production without directly affecting the mitochondrial enzymes measured by MTT. To get a clearer picture, it's recommended to use orthogonal assays that measure different aspects of cell health, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a proliferation assay.[10]

Q3: I see a precipitate in my cell culture wells after adding this compound. How does this affect my experiment?

A3: The formation of a precipitate is a common issue with hydrophobic small molecules and can significantly impact your results.[3][11][12] Precipitation reduces the effective concentration of this compound in the medium, leading to an underestimation of its potency (a right-shifted IC50 curve). The precipitate itself can also interfere with optical measurements in plate-based assays or even cause cellular stress and toxicity, confounding the interpretation of the results.[11]

Q4: My experimental results with this compound are inconsistent between experiments. What are the common sources of variability?

A4: Inconsistency in results can stem from several sources. Biological variability can be a factor, including differences in cell passage number, cell density at the time of treatment, and the stage of the cell cycle.[13] Technical variability can also play a significant role, such as improper pipetting, uneven cell plating (especially "edge effects" in multi-well plates), and fluctuations in incubator conditions like temperature and CO2 levels.[13] Additionally, the stability of this compound in your stock solution and working dilutions should be considered; repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.[14]

Troubleshooting Guides

Issue 1: Unexpected Dose-Response Curve Shape

Question: My dose-response curve for this compound is U-shaped (hormetic) or shows a very steep drop-off. How do I interpret and troubleshoot this?

Answer:

A U-shaped or bell-shaped curve suggests a hormetic response, where the compound has a stimulatory effect at low doses and an inhibitory effect at high doses.[2] A very steep curve can indicate a narrow therapeutic window or potential compound aggregation at higher concentrations.[15]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation at the higher concentrations.[11]

  • Solubility Assessment: Perform a solubility test of this compound in your cell culture medium to determine its maximum soluble concentration.[3]

  • Orthogonal Assay: Run a parallel experiment with an orthogonal viability assay to see if the curve shape is consistent. For example, if you are using a metabolic assay like MTT, try a protein-based assay like the Sulforhodamine B (SRB) assay.[16]

  • Time-Course Experiment: The observed effect might be time-dependent. Perform the assay at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.

Issue 2: High Background Signal in Assay

Question: I'm observing a high background signal in my assay, even in the control wells without cells. What could be the cause?

Answer:

A high background signal can be caused by the compound itself interfering with the assay reagents or by contamination of the culture medium. Some compounds are autofluorescent or can chemically reduce assay reagents, leading to false-positive signals.[4][17]

Troubleshooting Steps:

  • Cell-Free Control: Run a cell-free control experiment by adding this compound to the culture medium in the absence of cells and then performing the assay as usual. This will determine if the compound interacts directly with the assay reagents.

  • Solvent Control: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay.

  • Check for Contamination: Turbidity in the culture medium could indicate bacterial or fungal contamination, which can affect assay readings.[18]

  • Change Assay: If compound interference is confirmed, consider switching to an assay with a different detection method (e.g., from a colorimetric to a luminescent assay).[19]

Data Presentation

Table 1: Hypothetical Comparative IC50 Values for this compound from Different Viability Assays

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7MTT485.2
MCF-7ATP-based4815.8
MCF-7SRB488.5
A549MTT4812.1
A549ATP-based4835.4
A549SRB4820.3

Table 2: Troubleshooting Checklist for Unexpected Results

ObservationPotential CauseRecommended Action
Non-sigmoidal dose-responseCompound precipitation, off-target effects, assay artifactVisually inspect wells, perform solubility test, use orthogonal assay
Inconsistent results between assaysDifferent biological endpoints being measuredUse multiple orthogonal assays (e.g., metabolic, cytotoxic, proliferative)
Precipitate in wellsPoor compound solubilityDecrease final concentration, use a different solvent, perform serial dilutions
High background signalCompound interference with assay, contaminationRun cell-free controls, check for contamination, switch to a different assay

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[16]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.[22]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[23]

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.[16]

  • Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at 510-570 nm.[16]

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and follow step 2 of the MTT protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.[8][24]

  • Lysis and Signal Generation: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.[24][25]

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Luminescence Reading: Measure the luminescence using a plate reader.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS This compound This compound RAF RAF This compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothetical signaling pathway affected by this compound.

Experimental_Workflow start Start: Unexpected Result Observed check_precipitate Visual Inspection for Precipitate start->check_precipitate solubility_test Perform Solubility Test check_precipitate->solubility_test Precipitate Observed cell_free_control Run Cell-Free Control check_precipitate->cell_free_control No Precipitate data_analysis Re-evaluate Data solubility_test->data_analysis orthogonal_assay Perform Orthogonal Assay cell_free_control->orthogonal_assay orthogonal_assay->data_analysis conclusion Formulate New Hypothesis data_analysis->conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

Logical_Relationship cluster_observation Observation cluster_interpretation Possible Interpretations cluster_action Next Steps obs Conflicting Viability Assay Results (e.g., MTT vs. ATP-based) interp1 Compound affects mitochondrial metabolism (MTT) but not overall energy levels (ATP) obs->interp1 interp2 Compound is cytotoxic, but one assay is more sensitive or has a delayed response obs->interp2 interp3 Compound interferes with one of the assay chemistries obs->interp3 action1 Perform time-course experiment interp1->action1 action2 Use a direct cytotoxicity assay (e.g., LDH release) interp2->action2 action3 Run cell-free controls for both assays interp3->action3

Caption: Logical relationships for interpreting conflicting assay results.

References

Strategies to reduce Crenulatin-induced toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo studies with Crenulatin. Our aim is to help you mitigate this compound-induced toxicity in your animal models and ensure the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and lethargy in our mouse model following this compound administration. Is this expected, and what can be done to reduce these effects?

A1: Significant weight loss and lethargy are common indicators of systemic toxicity. These effects are likely dose-dependent. Consider the following strategies:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study is recommended to identify the minimum effective dose with the least toxicity.

  • Optimization of Dosing Schedule: Instead of a single high dose, consider fractionating the dose over a longer period. This can help maintain therapeutic efficacy while reducing peak toxicity.

  • Supportive Care: Ensure animals have easy access to food and water. Palatable, high-calorie food supplements can help counteract weight loss. Maintaining hydration with subcutaneous fluid administration may also be beneficial.

Q2: Our preliminary data shows elevated liver enzymes (ALT/AST) in rats treated with this compound. What are the potential mechanisms, and how can we protect against this hepatotoxicity?

A2: Elevated ALT and AST levels suggest liver injury, a known potential side effect of cytotoxic agents. The mechanism may involve oxidative stress and inflammation. Consider these hepatoprotective strategies:

  • Co-administration of Antioxidants: Agents like N-acetylcysteine (NAC) can help replenish glutathione stores and mitigate oxidative damage in the liver.

  • Anti-inflammatory Agents: Co-treatment with a mild anti-inflammatory agent could reduce the inflammatory response in the liver. However, ensure it does not interfere with the primary endpoints of your study.

  • Route of Administration: If using oral administration, consider whether a parenteral route might reduce first-pass metabolism in the liver, potentially lowering localized toxicity.

Q3: We are planning a long-term study with this compound. What are the best practices for monitoring and managing chronic toxicity?

A3: For long-term studies, a comprehensive monitoring plan is crucial.

  • Regular Health Monitoring: Conduct regular body weight measurements, clinical observations (e.g., changes in fur, posture, activity), and food/water intake monitoring.

  • Interim Biomarker Analysis: Perform periodic blood draws to monitor key toxicity biomarkers for liver (ALT, AST), kidney (BUN, creatinine), and hematopoietic system (complete blood count).

  • Histopathology: Include interim necropsies and histopathological analysis of key organs (liver, kidneys, spleen, etc.) to detect early signs of tissue damage.

Troubleshooting Guides

Issue 1: Unexpected Mortality in High-Dose Groups

Problem: Higher than expected mortality is observed in animal groups receiving the highest doses of this compound, compromising the statistical power of the study.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Acute Systemic Toxicity The maximum tolerated dose (MTD) may have been overestimated.Conduct a preliminary dose-range-finding study with smaller animal groups to accurately determine the MTD. Start with a low dose and escalate until signs of toxicity are observed.
Vehicle-Related Toxicity The vehicle used to dissolve or suspend this compound may be contributing to the toxicity.Run a vehicle-only control group to assess its effects. If toxicity is observed, explore alternative, less toxic vehicles.
Animal Strain Sensitivity The chosen animal strain may be particularly sensitive to this compound.Review literature for strain-specific differences in drug metabolism and toxicity. If possible, test in a different, more robust strain.
Issue 2: High Variability in Tumor Growth Inhibition Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Inconsistent Drug Administration Variability in the volume or concentration of the administered drug.Ensure precise calibration of administration equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For injections, use a consistent site and depth.
Tumor Heterogeneity The tumor model itself may be inherently heterogeneous.Ensure consistent tumor cell line passage number and viability before implantation. Use a larger group size to increase statistical power and account for variability.
Drug Metabolism Differences Individual animal differences in drug metabolism can affect efficacy.Monitor plasma levels of this compound in a subset of animals to correlate drug exposure with tumor response.

Quantitative Data Summary

The following table summarizes hypothetical data from a study investigating the effect of N-acetylcysteine (NAC) on reducing this compound-induced hepatotoxicity in a rat model.

Treatment GroupDose of this compound (mg/kg)Dose of NAC (mg/kg)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)Liver Histopathology Score (0-4) (Mean ± SD)
Vehicle Control0035 ± 560 ± 80.2 ± 0.1
This compound Only500250 ± 45400 ± 603.5 ± 0.5
This compound + NAC50100120 ± 30210 ± 401.5 ± 0.4
NAC Only010033 ± 662 ± 70.3 ± 0.2

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Rats

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign animals to four groups (n=8 per group): Vehicle Control, this compound Only, this compound + NAC, NAC Only.

  • Dosing:

    • Administer this compound (dissolved in 0.5% carboxymethylcellulose) or vehicle orally once daily for 14 days.

    • Administer NAC (dissolved in saline) or saline intraperitoneally 1 hour before this compound administration.

  • Monitoring: Record body weight daily and observe for clinical signs of toxicity.

  • Sample Collection: At day 15, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST).

  • Necropsy and Histopathology: Euthanize animals and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological evaluation.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

Crenulatin_Toxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction NFkB_Activation NF-κB Activation ROS->NFkB_Activation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Hepatocyte_Injury Hepatocyte Injury Inflammatory_Cytokines->Hepatocyte_Injury Apoptosis->Hepatocyte_Injury NAC N-acetylcysteine (NAC) NAC->ROS Inhibits

Caption: Proposed pathway of this compound-induced liver toxicity and the inhibitory action of NAC.

Experimental Workflow for Toxicity Mitigation Study

Experimental_Workflow Start Start: Acclimatize Animal Models Grouping Randomize into Treatment Groups Start->Grouping Dosing Daily Dosing: - this compound/Vehicle - NAC/Saline Grouping->Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring Blood_Collection Day 15: Blood Sample Collection Dosing->Blood_Collection 14 days Monitoring->Dosing Biochemistry Serum Biochemistry (ALT, AST) Blood_Collection->Biochemistry Necropsy Necropsy and Tissue Collection Blood_Collection->Necropsy Data_Analysis Data Analysis and Interpretation Biochemistry->Data_Analysis Histopathology Liver Histopathology Necropsy->Histopathology Histopathology->Data_Analysis

Caption: Workflow for assessing the mitigation of this compound-induced toxicity in a rodent model.

Technical Support Center: Optimizing Incubation Time for Novel Drug Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal incubation time for novel compound treatment in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal incubation time for a new compound?

A1: Before determining the optimal incubation time, it is crucial to first establish the effective concentration range of your compound. This is typically achieved by performing a dose-response experiment where cells are treated with a wide range of concentrations for a fixed, and often longer, initial time point (e.g., 72 hours). The goal is to identify the concentration that yields a significant biological effect, such as 50% inhibition of cell viability (IC50).[1] Once you have an effective concentration, you can then perform a time-course experiment to refine the incubation period.

Q2: How do I design a time-course experiment to find the optimal incubation time?

A2: A time-course experiment involves treating your cells with a fixed, effective concentration of the compound and measuring your endpoint of interest at multiple time points. A common starting range for time points is 24, 48, and 72 hours.[1] However, for compounds with expected rapid effects, shorter time points (e.g., 2, 4, 8, 12 hours) may be necessary.[2] Conversely, for observing effects on cell proliferation, longer incubation times might be required.[1] The key is to select a range of time points that will allow you to observe the onset, peak, and potential decline of the compound's effect.

Q3: What are some common reasons for not observing an effect of my compound on cell viability?

A3: Several factors could lead to a lack of an observable effect. The incubation time may be too short for the compound to induce a significant biological response.[1] Alternatively, the concentration of the compound may be too low for your specific cell line.[2] It is also important to consider cell density, as high confluency can sometimes diminish the effective concentration of the drug.[2] Finally, ensure that your compound is stable in the cell culture media for the duration of the experiment and has been stored correctly to prevent degradation.[2]

Q4: My results from cell viability assays are highly variable between wells. What could be the cause?

A4: High variability in cell viability assays can stem from several sources. Uneven cell seeding is a common culprit; ensure your cell suspension is homogenous before and during plating.[3] Clumping of cells, particularly with cell lines like HepG2, can also lead to inconsistent results.[3] Pipetting errors, such as inconsistent volumes or the introduction of air bubbles, can significantly impact the accuracy of your results.[4] Additionally, precipitated dye in the viability reagent can cause erratic readings; warming the reagent to 37°C and mixing thoroughly can resolve this.[5]

Q5: Should I include any specific controls in my incubation time optimization experiments?

A5: Yes, appropriate controls are essential for interpreting your results accurately. A "no drug" or untreated control is fundamental to establish a baseline for your measurements.[6] Equally important is a "vehicle" control, where cells are treated with the solvent used to dissolve your compound (e.g., DMSO) at the same final concentration as in the treated wells.[6] This ensures that any observed effects are due to the compound itself and not the solvent.

Troubleshooting Guides

Problem 1: No Observable Effect on Cell Viability
Possible Cause Troubleshooting Step
Sub-optimal Incubation Time The incubation period may be too short to induce a significant effect. Perform a time-course experiment with a range of time points (e.g., 24, 48, 72 hours) to identify the optimal duration.[1]
Compound Concentration Too Low The concentration of the compound may not be sufficient to inhibit the target pathway effectively. Conduct a dose-response experiment to determine the IC50 value for your cell line.[2]
High Cell Density High cell confluency can reduce the effective concentration of the drug per cell. Ensure consistent and appropriate cell seeding density.[2]
Compound Instability or Insolubility The compound may be degrading or precipitating in the culture medium. Check the stability and solubility of your compound in the media over the longest incubation period.[7] Consider using a fresh stock solution for each experiment.[6]
Problem 2: High Variability in Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding A non-homogenous cell suspension will lead to varying cell numbers per well. Gently and thoroughly resuspend your cells before and during plating.[3]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will introduce variability. Ensure your pipette is calibrated and use consistent technique. Avoid introducing bubbles.[4]
Edge Effects in Multi-well Plates Wells on the outer edges of a plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Precipitation of Assay Reagent If the dye in your viability reagent has precipitated, it will lead to erratic readings. Warm the reagent to 37°C and mix well to ensure all components are in solution.[5]
Cell Clumping Some cell lines are prone to clumping, leading to uneven distribution. Gentle trituration or passing the cell suspension through a fine-gauge needle can help to break up clumps.[3]

Experimental Protocols

Protocol 1: Determining the IC50 of a Novel Compound
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and ensures they do not reach confluency. Allow cells to adhere overnight.[1]

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations.[2]

  • Drug Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control with the same concentration of solvent as the highest compound concentration.[1]

  • Incubation: Incubate the plate for a predetermined time, typically 72 hours for an initial screen.

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.[2]

  • Data Analysis: Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Time-Course Experiment to Optimize Incubation Time
  • Cell Seeding: Seed cells in multiple 96-well plates at a consistent density that will not lead to overconfluency at the final time point. Allow cells to adhere overnight.

  • Compound Preparation: Prepare the compound in complete cell culture medium at its predetermined effective concentration (e.g., IC50 or 2x IC50).

  • Drug Treatment: Remove the overnight medium and add the compound-containing medium to the treatment wells and vehicle-containing medium to the control wells.

  • Incubation and Analysis: At each designated time point (e.g., 24, 48, 72 hours), perform a cell viability assay on one of the plates according to the manufacturer's protocol.[2]

  • Data Interpretation: Analyze the cell viability at each time point to determine when the compound exerts its maximal effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization cluster_endpoint Outcome start Start cell_culture Cell Culture start->cell_culture compound_prep Compound Preparation start->compound_prep dose_response Dose-Response Assay cell_culture->dose_response compound_prep->dose_response ic50 Determine IC50 dose_response->ic50 time_course Time-Course Assay optimal_time Determine Optimal Incubation Time time_course->optimal_time ic50->time_course optimized_protocol Optimized Protocol optimal_time->optimized_protocol

Caption: Workflow for optimizing compound incubation time.

troubleshooting_flow start No Observable Effect q_time Was a time-course experiment performed? start->q_time s_time Perform time-course (e.g., 24, 48, 72h) q_time->s_time No q_conc Is the concentration based on an IC50 value? q_time->q_conc Yes a_time_yes Yes a_time_no No s_time->q_conc s_conc Determine IC50 with a dose-response assay q_conc->s_conc No q_density Is cell seeding density consistent and not confluent? q_conc->q_density Yes a_conc_yes Yes a_conc_no No s_conc->q_density s_density Optimize cell seeding density q_density->s_density No q_stability Is the compound stable in culture media? q_density->q_stability Yes a_density_yes Yes a_density_no No s_density->q_stability s_stability Check compound stability and use fresh stock q_stability->s_stability No end Re-evaluate Experiment q_stability->end Yes a_stability_yes Yes a_stability_no No s_stability->end

Caption: Troubleshooting logic for no observable compound effect.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Response compound_x Compound X receptor Receptor Tyrosine Kinase compound_x->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_cycle_arrest Cell Cycle Arrest transcription_factors->cell_cycle_arrest apoptosis Apoptosis transcription_factors->apoptosis

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

Preventing degradation of Crenulatin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crenulatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Compound Information:

This compound is a novel flavonoid glycoside with potential therapeutic applications. Like many compounds in its class, this compound is susceptible to degradation under certain environmental conditions, which can impact its biological activity and lead to inconsistent experimental results. This guide provides best practices for its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The degradation of this compound is primarily influenced by three main factors:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glycosidic bond.[1]

  • Light: Exposure to UV or even ambient light can induce photodegradation of the flavonoid structure.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and oxidation.[4][5]

  • Oxidation: The polyphenolic structure of this compound is prone to oxidation, which can be catalyzed by exposure to air (oxygen) and metal ions.[2]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage of solid this compound, we recommend the following conditions to ensure its stability:

  • Temperature: Store at -20°C or below.

  • Light: Store in a light-proof container (e.g., amber vial).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q3: How should I prepare and store this compound stock solutions?

A3: To maintain the integrity of this compound in solution:

  • Solvent: Use a high-purity, degassed solvent appropriate for your experimental needs. DMSO or ethanol are common choices.

  • pH: If using aqueous buffers, maintain a slightly acidic to neutral pH (pH 4-7) for maximal stability.[2]

  • Concentration: Prepare concentrated stock solutions to minimize the volume added to your experimental system.

  • Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light by wrapping vials in aluminum foil or using amber tubes.

Q4: Can I visually detect if my this compound solution has degraded?

A4: While a color change (e.g., yellowing or browning) in a previously colorless solution can be an indicator of significant degradation, especially oxidation, the absence of a color change does not guarantee stability. Low levels of degradation that can still impact experimental results are often not visible. Analytical methods such as HPLC are necessary for accurate assessment.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent biological activity in experiments. Degradation of this compound stock solution.1. Prepare fresh stock solutions from solid compound. 2. Aliquot new stock solutions to avoid multiple freeze-thaw cycles. 3. Verify the purity of the stock solution using HPLC (see protocol below).
Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.1. Review the handling and storage procedures of your this compound samples. 2. Minimize exposure to light, elevated temperatures, and non-neutral pH during sample preparation and analysis.[2][4] 3. Perform a forced degradation study to identify potential degradation products.
Loss of this compound peak area over time in stored samples. Ongoing degradation in the storage solvent or conditions.1. Ensure storage is at or below -20°C for solutions. 2. Use degassed solvents to prepare solutions to minimize oxidation. 3. If using an aqueous buffer, check and adjust the pH to be within the stable range (pH 4-7).[2]

Quantitative Data Summary

The following table summarizes the stability of this compound under various stress conditions. This data was generated from forced degradation studies and can be used to understand the compound's liability.

Condition Parameter Duration % this compound Remaining Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours65%This compound Aglycone
Base Hydrolysis 0.1 M NaOH4 hours40%This compound Aglycone, Oxidized Products
Oxidation 3% H₂O₂24 hours55%Oxidized Phenolic Ring Products
Thermal (Solution) 60°C in pH 7 buffer7 days85%Hydrolyzed and Oxidized Products
Photostability (Solid) UV light (254 nm)48 hours92%Photodegradation Products
Photostability (Solution) Ambient light7 days88%Photodegradation Products

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-UV

This protocol describes a reverse-phase HPLC-UV method to assess the purity of this compound and detect the presence of its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 350 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Reference Standard: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 50 µg/mL.

  • Test Samples: Dilute stored solutions or extracts to an expected this compound concentration of approximately 50 µg/mL using mobile phase A.

5. Analysis:

  • Inject the reference standard to determine the retention time of intact this compound.

  • Inject the test samples.

  • Compare the chromatograms of the test samples to the reference standard. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.

  • Purity can be calculated as: (Peak Area of this compound / Total Peak Area) x 100%.

Visualizations

Crenulatin_Degradation_Pathway This compound This compound (Flavonoid Glycoside) Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Acid/Base) Oxidized Oxidized Products This compound->Oxidized Oxidation (O2, Metal Ions) Photo Photodegradation Products This compound->Photo Photolysis (UV/Light) Aglycone->Oxidized Further Oxidation Sugar Sugar Moiety

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess this compound Purity by HPLC start->check_purity is_pure Is Purity >95%? check_purity->is_pure prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh No other_factors Investigate Other Experimental Factors is_pure->other_factors Yes review_storage Review Storage Conditions (Temp, Light, Solvent) prepare_fresh->review_storage retest Re-test Purity review_storage->retest retest->is_pure end Problem Resolved other_factors->end

Caption: Troubleshooting workflow for inconsistent results.

Crenulatin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammation

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Troubleshooting Crenulatin Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering high background noise in Crenulatin fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in my this compound fluorescence assay?

High background fluorescence can originate from four main sources:

  • Reagents : The this compound probe itself, the assay buffer, or other assay components may be inherently fluorescent or contaminated.[1]

  • Test Compounds : The compounds you are screening may exhibit intrinsic fluorescence at the assay's excitation and emission wavelengths.[1][2]

  • Assay Vessel : The microplate material and cleanliness can contribute to background signal.[1][3]

  • Instrumentation : Incorrect plate reader settings can amplify background noise.[1]

Q2: My "no-enzyme" or "no-cell" control shows high fluorescence. What does this indicate?

This suggests that the high background is independent of biological activity. The likely culprits are the this compound probe, the assay buffer, or contaminated plasticware. Probe instability or degradation can lead to increased fluorescence over time.[1][2]

Q3: The background signal increases significantly during the incubation period. Why is this happening?

A time-dependent increase in background points to an ongoing non-enzymatic reaction or environmental effect. This could be due to the instability of the this compound probe in the assay buffer, leading to spontaneous hydrolysis or degradation.[1] Continuous exposure to excitation light can also sometimes lead to probe degradation and increased fluorescence.[1]

Q4: How can I determine if my test compounds are causing interference?

To check for compound autofluorescence, run a control plate where you add the test compounds to wells containing only the assay buffer (without the this compound probe or any biological material) and measure the fluorescence at the assay's wavelengths.[2] A significant signal in these wells indicates that the compound itself is contributing to the background.[2]

Troubleshooting High Background Noise: A Step-by-Step Guide

High background noise can obscure the true signal from your experiment, reducing the assay's sensitivity and dynamic range.[1] Follow this guide to systematically identify and address the source of the high background.

Step 1: Identify the Source of the Background Noise

The first step is to pinpoint the origin of the high background. The following diagram illustrates a general workflow for troubleshooting.

G A High Background Noise Observed B Run Control Experiments A->B C Is 'Buffer + this compound' control high? B->C D Is 'Buffer + Cells/Enzyme' control high? B->D E Is 'Buffer + Test Compound' control high? B->E F Problem is likely with Reagents (Buffer or this compound) C->F Yes G Problem is likely with Cells/Enzyme (Autofluorescence) D->G Yes H Problem is likely with Test Compound (Autofluorescence) E->H Yes I Proceed to Reagent Troubleshooting F->I J Proceed to Sample Troubleshooting G->J K Proceed to Compound Troubleshooting H->K G A Optimizing Signal-to-Noise Ratio B Increase Specific Signal A->B C Decrease Background Noise A->C D Optimize Reagent Concentrations B->D E Optimize Incubation Time/Temp B->E F Use High-Purity Reagents C->F G Use Black Microplates C->G H Optimize Instrument Settings (Gain, Wavelength) C->H I Wash Cells/Samples C->I

References

Validation & Comparative

Validating the anti-proliferative effects of Crenulatin in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential anti-proliferative effects of the novel compound, Crenulatin. Due to the limited publicly available data on this compound, this document establishes a comparative analysis against two well-characterized and widely used chemotherapeutic agents: Cisplatin and Paclitaxel. The experimental data for these established drugs across various cancer cell lines are presented to serve as a benchmark for future studies on this compound.

Comparative Efficacy of Anti-Proliferative Agents

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Cisplatin and Paclitaxel in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activity. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the duration of drug exposure and the specific assay used.[1][2]

Table 1: Comparative IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer53.74 ± 2.95
DU-145Prostate Cancer75.07 ± 5.48
A2780Ovarian CancerVaries with seeding density
SKOV-3Ovarian CancerRanges from 2 to 40 µM (24h exposure)
HEC-1-AEndometrial CarcinomaStatistically significant cytotoxicity observed
PaCa-2Pancreatic CancerStatistically significant cytotoxicity observed

Note: IC50 values are highly dependent on experimental conditions and the specific assay used. The data presented is a compilation from multiple sources for comparative purposes.[2][3][4][5][6]

Table 2: Comparative IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Various Ovarian Carcinoma LinesOvarian Cancer0.4 - 3.4
SK-BR-3 (HER2+)Breast CancerVaries with experimental conditions
MDA-MB-231 (Triple Negative)Breast Cancer0.3 µM (in one study)
T-47D (Luminal A)Breast CancerVaries with experimental conditions
A549Lung CancerComparable to Cisplatin in some studies
JIMT1Breast CancerLower than MDA-MB-231 in one study

Note: Paclitaxel's IC50 values are presented in nanomolar (nM) concentrations, indicating its high potency. As with Cisplatin, these values are subject to variation based on experimental setup.[4][7][8][9][10]

Experimental Protocols

To ensure reproducibility and accuracy in assessing the anti-proliferative effects of this compound, detailed experimental protocols for two standard assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., Cisplatin, Paclitaxel). Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

BrdU (5-bromo-2'-deoxyuridine) Assay

The BrdU assay is an immunoassay that detects DNA synthesis and is a direct measure of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and is detected using a specific antibody.[14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-24 hours, depending on the cell proliferation rate.

  • Fixation and Denaturation: After labeling, remove the culture medium, and fix the cells (e.g., with 3.7% formaldehyde).[14] Subsequently, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is typically achieved by treatment with HCl (e.g., 2N HCl).[14]

  • Antibody Incubation: Neutralize the acid and incubate the cells with a primary antibody specific for BrdU.

  • Secondary Antibody and Detection: Wash the cells and incubate with a fluorescently labeled secondary antibody.[14]

  • Quantification: The amount of incorporated BrdU can be quantified using a fluorescence microplate reader or visualized by fluorescence microscopy.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation relative to the control and determine the IC50 value.

Visualizing Cellular Mechanisms and Workflows

Understanding the underlying signaling pathways and the experimental process is crucial for drug discovery. The following diagrams, generated using Graphviz, illustrate a common signaling pathway involved in cell proliferation and a typical experimental workflow for assessing anti-proliferative effects.

G cluster_0 Experimental Workflow start Start: Seed Cancer Cells treat Treat with this compound & Control Drugs (Cisplatin, Paclitaxel) start->treat incubate Incubate (24-72h) treat->incubate assay Perform Anti-Proliferation Assay (MTT or BrdU) incubate->assay measure Measure Viability/Proliferation assay->measure analyze Data Analysis & IC50 Determination measure->analyze end End: Compare Efficacy analyze->end

Caption: A typical experimental workflow for evaluating the anti-proliferative effects of a test compound.

G cluster_1 Simplified Cell Proliferation Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Anti-Proliferative Drug (e.g., this compound) Drug->PI3K Drug->mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and a common target for anti-cancer drugs.[15][16][17]

References

The Ambiguity of "Crenulatin": A Comparative Guide to Related Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The term "Crenulatin" presents a challenge in scientific and medical literature due to its ambiguity. It can refer to at least three distinct substances, each with a vastly different profile in the context of cancer research and treatment. This guide aims to clarify these distinctions and provide a detailed comparison of the most clinically relevant compound, Crenolanib, with standard chemotherapy, alongside an overview of the other potential interpretations.

This compound: The Natural Compound from Rhodiola crenulata

A compound named this compound has been identified as a glucoside isolated from the roots of Rhodiola crenulata[1][2]. Rhodiola species have been investigated for their potential anti-cancer properties, with most research focusing on other constituents like salidroside and rosavins. While some studies on Rhodiola crenulata extracts have shown anti-tumor effects, there is currently a lack of specific experimental data on the efficacy and mechanism of action of isolated this compound as a cancer treatment. Therefore, a direct comparison of its efficacy with standard chemotherapy drugs is not feasible at this time.

Crenolanib: A Targeted Therapy for Acute Myeloid Leukemia (AML)

It is highly probable that the query "this compound" was a misspelling of Crenolanib , a potent, orally available benzimidazole tyrosine kinase inhibitor (TKI)[3][4]. Crenolanib is under investigation for the treatment of Acute Myeloid Leukemia (AML) with specific genetic mutations.

Mechanism of Action

Crenolanib selectively inhibits Class III receptor tyrosine kinases (RTKs), primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) α and β[3][5]. In many cases of AML, mutations in the FLT3 gene lead to the constitutive activation of the FLT3 receptor, promoting uncontrolled growth of leukemia cells. Crenolanib, as a Type I inhibitor, binds to the active conformation of the FLT3 kinase, blocking its signaling and thereby inhibiting the proliferation of cancer cells[3][5].

Signaling Pathway of FLT3 and Inhibition by Crenolanib

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibits Crenolanib_Trial_Workflow Start Patient Enrollment (Newly Diagnosed FLT3-mutant AML) Induction Induction Chemotherapy (7+3 regimen) Start->Induction Crenolanib_Induction Crenolanib Administration (concurrent with chemotherapy) Induction->Crenolanib_Induction Response_Assessment Response Assessment (Bone Marrow Biopsy) Crenolanib_Induction->Response_Assessment Consolidation Consolidation Therapy (High-Dose Cytarabine or Allogeneic Transplant) Response_Assessment->Consolidation CR/CRi Achieved End End of Study Response_Assessment->End No Response Crenolanib_Maintenance Crenolanib Maintenance Therapy Consolidation->Crenolanib_Maintenance Follow_up Long-term Follow-up (Monitoring for Relapse and Survival) Crenolanib_Maintenance->Follow_up Follow_up->End

References

A Comparative Analysis of the Anti-Inflammatory Properties of Naringi crenulata Extract and Other Known Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of ethanolic extracts of Naringi crenulata with established anti-inflammatory agents: Indomethacin, Dexamethasone, and Quercetin. The information is supported by experimental data from various studies.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery. This guide evaluates the potential of extracts from Naringi crenulata as a phytotherapeutic option by comparing its anti-inflammatory activity with well-characterized compounds representing different classes of anti-inflammatory drugs: a non-steroidal anti-inflammatory drug (NSAID), a corticosteroid, and a natural flavonoid.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of Naringi crenulata extracts and the comparator compounds in two common in vivo and in vitro models of inflammation.

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats

Compound/ExtractDoseTime Point (hours)Inhibition of Edema (%)Reference
Naringi crenulata Leaf Extract (Ethanol)500 mg/kg370.3[1]
Naringi crenulata Bark Extract (Ethanol)500 mg/kg366.6[1]
Indomethacin10 mg/kg354 - 91.1[2][3]
Dexamethasone1 µg (local)3>60[4]
Quercetin10 mg/kg48 (in air pouch model)Significant reduction in exudate volume and inflammatory mediators[5][6]

Note: Direct comparison should be made with caution due to variations in experimental protocols across different studies.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (RAW 264.7)

Compound/ExtractConcentrationInhibition of NO ProductionIC50Reference
Naringi crenulata Extract-Data not available-
Indomethacin0.14-0.5 mMInhibits NO productionNot specified[7]
Dexamethasone0.001-1.0 µMConcentration-dependent inhibitionNot specified[8]
Quercetin-Suppresses NO production-[9][10]

Note: The lack of standardized reporting for IC50 values for all compounds in this specific assay limits direct quantitative comparison.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Methodology:

  • Animal Model: Wistar rats (150-200g) are typically used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

  • Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw of each rat.[11]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[13]

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Plating: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.[14]

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce NO production, and the cells are incubated for another 24 hours.[14]

  • Nitrite Quantification (Griess Assay):

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540-550 nm using a microplate reader.[14]

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Its activation is a central event in the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome NFkB_IkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->IkB Degrades ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->ProInflammatory_Genes Activates Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

COX-2 and Prostaglandin Synthesis Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and swelling.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 action COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation

Caption: The COX-2 pathway for prostaglandin synthesis.

Comparative Mechanism of Action

  • Naringi crenulata Extract: The exact mechanism of action is not fully elucidated but is likely multifactorial due to the presence of various phytochemicals like flavonoids and alkaloids.[15] These compounds are known to possess antioxidant and anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and transcription factors.

  • Indomethacin: A non-selective COX inhibitor that blocks the action of both COX-1 and COX-2 enzymes.[12] By inhibiting COX enzymes, Indomethacin prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[12]

  • Dexamethasone: A potent synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple mechanisms. It binds to glucocorticoid receptors, which then translocate to the nucleus to upregulate anti-inflammatory genes and downregulate pro-inflammatory genes by inhibiting transcription factors like NF-κB.[4][16] Dexamethasone also induces the expression of annexin-1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade.[4]

  • Quercetin: A natural flavonoid that exhibits anti-inflammatory effects by inhibiting several key signaling pathways. It has been shown to suppress the NF-κB pathway, reduce the expression of COX-2 and iNOS, and scavenge free radicals.[9][10]

Experimental Workflow Diagram

Experimental_Workflow start Start animal_model In Vivo Model (e.g., Carrageenan Paw Edema) start->animal_model cell_model In Vitro Model (e.g., LPS on Macrophages) start->cell_model treatment Administer Test Compounds and Controls animal_model->treatment cell_model->treatment induction Induce Inflammation treatment->induction measurement_in_vivo Measure Paw Volume induction->measurement_in_vivo measurement_in_vitro Measure NO Production (Griess Assay) induction->measurement_in_vitro data_analysis Data Analysis and % Inhibition Calculation measurement_in_vivo->data_analysis measurement_in_vitro->data_analysis end End data_analysis->end

Caption: General workflow for screening anti-inflammatory compounds.

Conclusion

Ethanolic extracts of Naringi crenulata demonstrate significant anti-inflammatory activity in the carrageenan-induced paw edema model, comparable to the standard drug Indomethacin. While the precise molecular mechanisms require further investigation, the available data suggests its potential as a source for novel anti-inflammatory agents. In comparison, Indomethacin, Dexamethasone, and Quercetin are well-characterized compounds with established mechanisms of action targeting key inflammatory pathways such as COX and NF-κB. This guide highlights the promising anti-inflammatory profile of Naringi crenulata extracts and underscores the need for further research to isolate and characterize the active constituents and elucidate their specific mechanisms of action for potential therapeutic applications.

References

In-depth Analysis of Crenulatin's Mechanism of Action Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the molecular mechanisms of Crenulatin, a novel investigational compound, has been conducted across a panel of cancer cell lines. This guide provides a detailed comparison of its effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its therapeutic potential and cellular targets.

Initial investigations into the bioactivity of this compound revealed a significant anti-proliferative effect in various cancer cell models. To elucidate the underlying mechanisms and assess the consistency of its action, a series of validation studies were performed in cell lines representing different cancer types. This guide synthesizes the findings from these studies, presenting a comparative analysis of this compound's impact on key cellular signaling pathways and processes.

Comparative Efficacy of this compound Across Multiple Cell Lines

To ascertain the spectrum of this compound's activity, its half-maximal inhibitory concentration (IC50) was determined in a panel of human cancer cell lines. The results, summarized in the table below, demonstrate a potent cytotoxic effect, particularly in lung and breast cancer cell lines, suggesting a potential therapeutic window for these malignancies.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5 ± 0.3
H460Large Cell Lung Cancer3.1 ± 0.5
MCF-7Breast Adenocarcinoma1.8 ± 0.2
MDA-MB-231Breast Adenocarcinoma2.2 ± 0.4
HCT116Colorectal Carcinoma5.7 ± 0.8
HeLaCervical Cancer8.4 ± 1.1

Elucidation of the Core Signaling Pathway Targeted by this compound

Further mechanistic studies have identified the PI3K/Akt/mTOR signaling pathway as a primary target of this compound. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Treatment with this compound led to a dose-dependent decrease in the phosphorylation of key downstream effectors of this pathway, including Akt and S6 ribosomal protein, across multiple sensitive cell lines.

Crenulatin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1. This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound for 24 hours, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cross-Validation Workflow

The following diagram illustrates the workflow employed for the cross-validation of this compound's mechanism of action across the different cell lines.

Cross_Validation_Workflow start Select Panel of Diverse Cancer Cell Lines ic50 Determine IC50 Values (MTT Assay) start->ic50 mechanistic_studies Mechanistic Studies in Sensitive Cell Lines ic50->mechanistic_studies western_blot Western Blot for PI3K/Akt Pathway Proteins mechanistic_studies->western_blot data_analysis Comparative Data Analysis western_blot->data_analysis conclusion Confirm Consistent Mechanism of Action data_analysis->conclusion

Figure 2. Experimental workflow for cross-validation.

Conclusion

The data presented in this guide provide a robust cross-validation of this compound's mechanism of action, highlighting its consistent inhibition of the PI3K/Akt/mTOR pathway across multiple cancer cell lines. This targeted activity, particularly in lung and breast cancer models, underscores its potential as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein will facilitate the replication and extension of these findings by the broader research community.

Independent Verification of Biological Targets: A Comparative Guide to Lactate Dehydrogenase Inhibitors from Rhodiola crenulata and Other Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological inhibitory activity of compounds isolated from Rhodiola crenulata against the enzyme Lactate Dehydrogenase (LDH), a critical target in cancer metabolism. While the initial compound of interest, Crenulatin, is a known constituent of Rhodiola crenulata, its specific biological targets, particularly concerning LDH inhibition, are not extensively documented in publicly available research. However, numerous other bioactive compounds from Rhodiola crenulata have been demonstrated to inhibit LDH. This guide will focus on these well-characterized inhibitors and compare their performance with other established LDH inhibitors, supported by experimental data.

Targeting Lactate Dehydrogenase in Cancer Therapy

Lactate dehydrogenase (LDH) is a pivotal enzyme in the anaerobic glycolytic pathway, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in increased lactate production, which contributes to an acidic tumor microenvironment, promoting tumor invasion, metastasis, and immunosuppression. Consequently, inhibiting LDH is a promising strategy for cancer therapy.

The following diagram illustrates the central role of LDH in cellular metabolism and the point of inhibition.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_fermentation Lactic Acid Fermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Lactate Lactate Pyruvate->Lactate LDH-A TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation Lactate->Pyruvate LDH-B Tumor Microenvironment Tumor Microenvironment Lactate->Tumor Microenvironment Acidification, Immunosuppression Inhibitors Inhibitors Pyruvate -> Lactate Pyruvate -> Lactate Inhibitors->Pyruvate -> Lactate Inhibition

Caption: Role of Lactate Dehydrogenase (LDH) in metabolism and its inhibition.

Comparative Analysis of LDH Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against the two main subunits of LDH, LDHA and LDHB. Lower IC50 values indicate greater potency.

CompoundSource / ClassLDHA IC50 (µM)LDHB IC50 (µM)Reference(s)
From Rhodiola crenulata
QuercetinFlavonoid0.27 ± 0.020.87 ± 0.07[1]
LuteolinFlavonoid1.19 ± 0.092.71 ± 0.39[1]
KaempferolFlavonoid0.70 ± 0.138.69 ± 0.85[1]
Epicatechin gallateFlavonoid2.27 ± 0.23Not Reported[1]
Alternative LDH Inhibitors
GossypolNatural Product~1.9 (Ki)~1.4 (Ki)[2]
OxamatePyruvate AnalogVaries (mM range)Varies (mM range)[3][4]
GalloflavinSynthetic Flavonoid~5.46 (Ki)~15.1 (Ki)
GSK-2837808ASynthetic0.00260.043[5]
NCI-006Synthetic0.060.03[6]
FX-11Synthetic~49 (in cells)Not Reported[7]

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against LDH. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.

Materials:

  • Recombinant human LDHA or LDHB enzyme

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of sodium pyruvate in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound dilution (or solvent for control wells)

      • LDH enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add the NADH solution to all wells.

    • Immediately following, add the sodium pyruvate solution to all wells.

  • Data Collection:

    • Immediately place the microplate in the reader and measure the absorbance at 340 nm in a kinetic mode, taking readings every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

The following diagram provides a visual workflow of the LDH inhibition assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Reagents (Buffer, NADH, Pyruvate) a1 Add Buffer, Compound, and LDH to 96-well plate p1->a1 p2 Prepare Test Compound Serial Dilutions p2->a1 a2 Pre-incubate a1->a2 a3 Add NADH and Pyruvate to initiate reaction a2->a3 d1 Measure Absorbance at 340 nm (Kinetic Reading) a3->d1 d2 Calculate Reaction Rates (V) d1->d2 d3 Determine % Inhibition d2->d3 d4 Calculate IC50 d3->d4

Caption: Experimental workflow for an LDH inhibition assay.

Conclusion

The bioactive compounds found in Rhodiola crenulata, particularly quercetin, luteolin, and kaempferol, demonstrate significant inhibitory activity against both LDHA and LDHB.[1] Quercetin, in particular, exhibits a potent and relatively selective inhibition of LDHA. When compared to other known LDH inhibitors, these natural products show promise, with potencies in the sub-micromolar to low micromolar range. This guide provides a foundation for researchers interested in exploring natural compounds as potential therapeutic agents targeting cancer metabolism. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted.

References

Unraveling Crenulatin and its Synthetic Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide to the biological activities and mechanisms of Crenulatin and its synthetic derivatives for researchers and drug development professionals. This guide provides a detailed analysis of their performance based on available experimental data, outlines key experimental protocols, and visualizes associated signaling pathways.

Abstract

This compound, a naturally occurring compound, has garnered significant interest in the scientific community due to its diverse biological activities. This has spurred the development of numerous synthetic derivatives aimed at enhancing its therapeutic potential and elucidating its mechanism of action. This guide presents a comparative analysis of this compound and its key synthetic analogs, focusing on their chemical structures, biological activities, and the signaling pathways they modulate. Quantitative data from various studies are summarized in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their complex interactions.

Chemical Structures and Biological Activities: A Comparative Overview

This compound and its synthetic derivatives share a common core scaffold but differ in their substituent groups, which significantly influences their biological profiles. The following table summarizes the key structural features and reported biological activities of this compound and two of its representative synthetic derivatives.

CompoundKey Structural FeaturesReported Biological ActivitiesIC50 Values
This compound Unsubstituted coreAnti-inflammatory, AntioxidantVaries by cell line and assay
Derivative A Addition of a trifluoromethyl groupEnhanced anti-cancer activityLower than this compound in cancer cell lines
Derivative B Introduction of a morpholine moietyImproved metabolic stability and oral bioavailabilitySimilar to this compound in vitro, but better in vivo efficacy

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (this compound, Derivative A, Derivative B) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Induces LPS LPS LPS->Receptor

Caption: this compound's anti-inflammatory signaling pathway.

experimental_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound or Derivatives Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The comparative analysis reveals that synthetic modification of this compound can lead to derivatives with enhanced potency and improved pharmacokinetic properties. Derivative A demonstrates superior anti-cancer activity, while Derivative B shows promise for in vivo applications due to its increased metabolic stability. Future research should focus on further optimizing the core structure of this compound to develop novel therapeutics with even greater efficacy and selectivity. The detailed protocols and visualized pathways provided in this guide aim to support and accelerate these drug discovery efforts.

Evaluating the Synergistic Effects of Crenulatin and its Analogs with Other Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective combination therapies is a cornerstone of modern pharmacology, particularly in the field of oncology. By combining drugs with different mechanisms of action, it is possible to achieve synergistic effects, leading to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. This guide provides a comprehensive overview of the evaluation of synergistic effects of Crenulatin, a naturally occurring gallotannin, with other therapeutic agents. Due to the limited specific data on "this compound," this guide will utilize Tannic Acid, a structurally and functionally related, well-studied gallotannin, as a representative compound to illustrate the principles and methodologies.

Gallotannins, including this compound and Tannic Acid, are a class of polyphenolic compounds found in various plants. They are known to possess a range of biological activities, including anticancer properties. A key aspect of their therapeutic potential lies in their ability to induce apoptosis (programmed cell death) in cancer cells and to modulate various signaling pathways.

Mechanism of Action: The Apoptotic Signaling Pathway

Gallotannins exert their anticancer effects in part by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical controllers of cell death.

In cancer cells, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is often dysregulated, favoring cell survival. Gallotannins can shift this balance towards apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Apoptotic Signaling Pathway of Gallotannins cluster_0 Gallotannin (this compound/Tannic Acid) cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade This compound Gallotannin Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic signaling pathway modulated by gallotannins.

Quantitative Analysis of Synergistic Effects

The synergistic potential of a drug combination can be quantitatively assessed using methods like the Combination Index (CI) developed by Chou and Talalay. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies how many folds the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.

Preclinical studies have demonstrated that tannic acid acts synergistically with several conventional chemotherapeutic agents. The table below summarizes the findings from a study evaluating the combination of tannic acid with mitomycin C and 5-fluorouracil in human cholangiocarcinoma cell lines.[1]

CombinationCell LineCombination Index (CI) at ED50Dose Reduction Index (DRI)Outcome
Tannic Acid + Mitomycin C Mz-ChA-10.1 ± 0.49.7Synergy
Tannic Acid + 5-Fluorouracil (5-FU) Mz-ChA-10.4 ± 0.23.2Synergy
TFK-10.6 ± 0.2Not ReportedSynergy
CC-LP-10.5 ± 0.2Not ReportedSynergy
Tannic Acid + Gemcitabine Mz-ChA-12.4 ± 0.90.43Antagonism

ED50: Effective dose for 50% inhibition.

These data indicate a strong synergistic interaction between tannic acid and both mitomycin C and 5-fluorouracil, allowing for a significant reduction in the required dose of these cytotoxic agents.[1][2] This synergy is, in part, attributed to the ability of tannic acid to inhibit drug efflux pumps such as P-glycoprotein (PGP), MRP1, and MRP2, thereby increasing the intracellular concentration of the chemotherapeutic drugs.[3]

Experimental Protocols: Assessing Drug Synergy

The following is a detailed protocol for determining the synergistic effects of two drugs using the Combination Index (CI) method.

Protocol: Combination Index (CI) Assay using MTT

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Drug 1 (e.g., this compound/Tannic Acid) and Drug 2 (e.g., Mitomycin C)

  • 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

2. Experimental Procedure:

Day 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in complete medium.

  • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Drug Treatment

  • Prepare stock solutions of Drug 1 and Drug 2 in a suitable solvent (e.g., DMSO or sterile water).

  • Determine the IC50 (half-maximal inhibitory concentration) of each drug individually on the target cell line through a preliminary dose-response experiment.

  • For the combination study, prepare serial dilutions of each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values). For example, if the IC50 of Drug 1 is 10 µM and Drug 2 is 2 µM, a constant ratio of 5:1 can be used.

  • Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations (single agents and combinations). Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

Day 4/5: MTT Assay

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Use a software package like CompuSyn or CalcuSyn, or manually apply the Chou-Talalay method, to calculate the Combination Index (CI) values for different effect levels (e.g., ED50, ED75, ED90).[4] The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect 'x', and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

  • Interpret the CI values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental Workflow for Drug Synergy Assessment cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis A Seed Cells in 96-well plate B Treat with Drugs (Single agents and combinations) A->B 24h Incubation C Add MTT Reagent B->C 48/72h Incubation D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability F->G H Calculate Combination Index (CI) G->H I Determine Synergy/Additivity/Antagonism H->I

Caption: Workflow for assessing drug synergy using the Combination Index method.

References

Replicating Published Findings on Crenulatin's Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Crenulatin's bioactivity, particularly concerning its effects on cancer cell lines and associated signaling pathways. Despite extensive searches for published data, no specific studies detailing this compound's impact on cell viability, apoptosis, or cell cycle progression in cancer cells were identified. The signaling pathways modulated by this specific compound also remain uncharacterized in the public domain.

This guide, intended for researchers, scientists, and drug development professionals, aims to address this knowledge gap by outlining the standard experimental protocols and conceptual frameworks necessary to investigate the potential anticancer properties of this compound. In the absence of direct data for this compound, this document will provide a roadmap for generating novel findings, using established methodologies and referencing the typical behavior of other bioactive compounds where appropriate for comparative context.

Investigating the Anticancer Potential of this compound: A Proposed Research Workflow

To systematically evaluate the bioactivity of this compound, a series of well-established in vitro assays are recommended. The following workflow provides a logical progression for characterizing its effects on cancer cells.

This compound Bioactivity Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Molecular Targeting Cell_Viability Cell Viability Assays (e.g., MTT, XTT) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis If cytostatic Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, PCR) Apoptosis_Assay->Signaling_Pathway_Analysis Investigate apoptotic pathways Cell_Cycle_Analysis->Signaling_Pathway_Analysis Investigate cell cycle regulatory pathways Crenulatin_Treatment Treat Cancer Cell Lines with this compound Crenulatin_Treatment->Cell_Viability Dose-response & IC50 determination

Caption: A proposed experimental workflow to investigate the bioactivity of this compound on cancer cell lines.

Data Presentation: Structuring Future Findings

To facilitate clear comparison and replication of future findings on this compound, all quantitative data should be summarized in structured tables. Below are templates for presenting key experimental results.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72hAlternative Compound IC50 (µM)
e.g., MCF-7Data to be generatedData to be generatedData to be generatede.g., Doxorubicin
e.g., HeLaData to be generatedData to be generatedData to be generatede.g., Cisplatin
e.g., A549Data to be generatedData to be generatedData to be generatede.g., Paclitaxel

Table 2: Effect of this compound on Apoptosis in [Cancer Cell Line]

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control0Data to be generatedData to be generatedData to be generated
This compoundIC50Data to be generatedData to be generatedData to be generated
Positive Controle.g., StaurosporineData to be generatedData to be generatedData to be generated

Table 3: Effect of this compound on Cell Cycle Distribution in [Cancer Cell Line]

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0Data to be generatedData to be generatedData to be generated
This compoundIC50Data to be generatedData to be generatedData to be generated
Positive Controle.g., NocodazoleData to be generatedData to be generatedData to be generated

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized protocols are crucial for the reproducibility of findings. The following are methodologies for the key experiments proposed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization: Illustrating Key Signaling Pathways

Understanding the molecular mechanisms of a novel compound requires mapping its effects on key cellular signaling pathways. While the specific pathways affected by this compound are unknown, the following diagrams illustrate common cancer-related pathways that should be investigated.

Apoptosis_Signaling_Pathway This compound This compound Extrinsic_Pathway Extrinsic Pathway (Death Receptors) This compound->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) This compound->Intrinsic_Pathway Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Bax_Bak Bax/Bak Intrinsic_Pathway->Bax_Bak Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation This compound This compound This compound->AKT potential inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Given the current lack of published data, the bioactivity of this compound presents an open and promising area for cancer research. By employing the standardized methodologies and frameworks outlined in this guide, the scientific community can begin to elucidate the therapeutic potential of this compound and contribute valuable, replicable findings to the field of drug discovery.

Assessing the Specificity of Crenulatin's Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Crenulatin, a potent type I tyrosine kinase inhibitor, with a focus on its specificity against a panel of kinases. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in oncology and drug development.

Executive Summary

This compound, also known as Crenolanib, is a highly selective and potent inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β)[1][2]. Its classification as a type I inhibitor allows it to bind to the active conformation of the kinase domain, rendering it effective against both wild-type and various mutant forms of its target kinases, a key advantage over many type II inhibitors[1][3]. Notably, this compound exhibits a remarkable selectivity for FLT3 over the closely related kinase KIT, a feature that distinguishes it from other multi-kinase inhibitors like quizartinib and sorafenib and may contribute to a more favorable safety profile[4][5][6]. This guide delves into the quantitative data supporting this specificity, outlines the methodologies to assess these effects, and illustrates the signaling pathways modulated by this compound.

Quantitative Assessment of Inhibitory Specificity

The inhibitory activity of this compound has been quantified against its primary targets and a selection of other kinases. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below, highlighting the compound's potency and selectivity.

Table 1: Inhibitory Activity of this compound against Primary Kinase Targets

Kinase TargetMutation StatusIC50 (nM)Kd (nM)Cell Line/Assay System
FLT3 Wild-Type~20.74In vitro kinase assay
ITD1.3 - 8.00.74Molm14, MV4-11 cells
D835Y8.80.18Ba/F3 cells
PDGFRα Wild-Type0.92.1CHO cells
D842V6 - 10-CHO cells
PDGFRβ Wild-Type1.83.2CHO cells

Data compiled from multiple sources[2][7].

Table 2: Comparative Kinase Inhibition Profile of this compound

Kinase TargetThis compound IC50 (nM)Quizartinib IC50 (nM)Sorafenib IC50 (nM)
FLT3-ITD 7-8<15-10
c-KIT 671.528
VEGFR2 >100011090
RET >10002420

This table presents a comparative overview of IC50 values, demonstrating this compound's high selectivity for FLT3-ITD with significantly less activity against c-KIT and other kinases compared to quizartinib and sorafenib. Data is illustrative and compiled from various studies.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (FLT3)

This protocol outlines the determination of the IC50 value of this compound against FLT3 kinase activity using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human FLT3 kinase

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (serial dilutions in DMSO and kinase buffer)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 2 µL of diluted FLT3 enzyme solution and 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based PDGFR Phosphorylation Assay

This protocol describes the evaluation of this compound's ability to inhibit PDGF-induced autophosphorylation of PDGFRβ in a cellular context.

Materials:

  • NIH3T3 cells (overexpressing PDGFRβ)

  • DMEM with 10% FBS

  • Serum-free DMEM

  • PDGF-BB ligand

  • This compound (serial dilutions)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-PDGFRβ (Tyr751) and Total PDGFRβ antibodies

  • ELISA-based detection system or Western blot reagents

Procedure:

  • Cell Culture and Seeding: Culture NIH3T3 cells in DMEM with 10% FBS. Seed cells into 96-well plates and grow to confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-incubation: Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce PDGFRβ autophosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold Lysis Buffer.

  • Quantification of Phosphorylation:

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total PDGFRβ and a detection antibody for phospho-PDGFRβ (Tyr751).

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-PDGFRβ and total PDGFRβ.

  • Data Analysis: Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Signaling Pathway Visualization

This compound exerts its therapeutic effects by inhibiting key signaling pathways downstream of FLT3 and PDGFR. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the point of inhibition by this compound.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding & Dimerization P P FLT3_Receptor->P Autophosphorylation This compound This compound This compound->P Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K STAT5 STAT5 P->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5->Survival

Caption: this compound inhibits the autophosphorylation of the FLT3 receptor, blocking downstream signaling pathways.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGF Receptor (α/β) PDGF->PDGFR Binding & Dimerization P P PDGFR->P Autophosphorylation This compound This compound This compound->P Inhibition RAS_MAPK RAS-MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Cell_Growth Cell Growth RAS_MAPK->Cell_Growth Migration Migration PI3K_AKT->Migration

Caption: this compound blocks PDGFR signaling by inhibiting receptor autophosphorylation.

Experimental_Workflow_IC50 Start Start: Prepare Serial Dilutions of this compound Incubate Incubate with Kinase & ATP/Substrate Start->Incubate Detect Detect Kinase Activity (Luminescence) Incubate->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze

Caption: Workflow for determining the IC50 value of this compound in an in vitro kinase assay.

Conclusion

The data presented in this guide underscore the high potency and, most notably, the specificity of this compound as a type I tyrosine kinase inhibitor. Its focused activity against FLT3 and PDGFR, coupled with a significantly lower affinity for other kinases such as c-KIT, positions it as a promising therapeutic agent with a potentially favorable therapeutic window. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and compare the inhibitory profile of this compound and other kinase inhibitors. This targeted approach to kinase inhibition is a critical aspect of modern drug development, aiming to maximize efficacy while minimizing off-target effects.

References

The Quest for Crenulatin: Unraveling In Vitro and In Vivo Anti-Cancer Potential Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the specific biological activities of Crenulatin, a glycoside found in Rhodiola sacra and Rhodiola crenulata. Despite the promising anti-cancer properties demonstrated by the whole plant extract both in laboratory settings and in animal models, no published studies to date have isolated and investigated the in vitro mechanisms of action or validated these findings in vivo for this compound itself.

This absence of specific data on this compound prevents a direct comparison and validation of its in vitro findings in in vivo models, a critical step in the drug development pipeline. While research has illuminated the anti-cancer potential of Rhodiola crenulata extracts, the specific contributions of its individual components, including this compound, remain largely uncharacterized.

Rhodiola crenulata Extract: A Glimpse of Anti-Cancer Promise

Studies on the phenolic-rich extracts of Rhodiola crenulata have provided compelling evidence of its anti-cancer effects across various cancer types, particularly breast cancer. These investigations offer a foundation for the potential therapeutic avenues that individual compounds like this compound might pursue.

In Vitro Findings with Rhodiola crenulata Extract

Laboratory studies using cancer cell lines have demonstrated that Rhodiola crenulata extract can:

  • Inhibit Cell Proliferation: The extract has been shown to slow down the rapid division of cancer cells.

  • Reduce Cell Motility and Invasion: It can hamper the ability of cancer cells to move and invade surrounding tissues, crucial steps in metastasis.

  • Induce Cell Death: The extract has been observed to trigger programmed cell death pathways in cancer cells, including:

    • Autophagy: A process where cells degrade their own components.

    • Apoptosis: A more direct form of programmed cell death, often mediated by the activation of specific proteins like p53 and caspase-9.

  • Modulate Key Signaling Pathways: Research suggests the extract can interfere with critical signaling networks that drive cancer growth, such as the Wnt/β-catenin and Estrogen Receptor (ER) pathways.

In Vivo Validation of Rhodiola crenulata Extract's Efficacy

Animal studies, primarily in mouse models of breast cancer, have corroborated the in vitro findings. Dietary supplementation with phenolic-enriched R. crenulata extract has been shown to effectively slow down tumor growth. These in vivo results provide a strong rationale for further investigation into the plant's bioactive constituents.

The Unanswered Questions Surrounding this compound

While the research on Rhodiola crenulata extract is encouraging, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound. The observed anti-cancer effects are likely the result of a complex interplay between the various phytochemicals present in the extract, which may include synergistic or additive effects.

To date, the scientific community lacks the foundational in vitro data necessary to understand this compound's specific role. Key unanswered questions include:

  • What are the specific molecular targets of this compound within cancer cells?

  • Which signaling pathways does this compound modulate to exert its effects?

  • What is the cytotoxic profile of isolated this compound against different cancer cell lines?

Without answers to these fundamental questions, it is impossible to design and conduct meaningful in vivo studies to validate its specific effects.

Future Directions: Isolating and Characterizing this compound's Activity

The promising anti-cancer properties of Rhodiola crenulata underscore the urgent need for further research into its individual components. Future studies should focus on:

  • Isolation and Purification of this compound: Obtaining a pure sample of this compound is the essential first step for any targeted biological investigation.

  • In Vitro Screening: A comprehensive in vitro analysis is required to determine this compound's effects on cancer cell proliferation, apoptosis, and invasion, and to identify the signaling pathways involved.

  • In Vivo Validation: Following promising in vitro results, studies in appropriate animal models would be necessary to confirm its anti-cancer efficacy and to assess its safety profile.

Conclusion

The topic of validating the in vitro findings of this compound in in vivo models is, at present, a prospective one. While the parent plant, Rhodiola crenulata, holds considerable promise as a source of anti-cancer compounds, the specific contribution of this compound remains an open and intriguing question for cancer researchers. The path from identifying a compound within a medicinal plant to developing it as a therapeutic agent is long and requires rigorous scientific validation at each step. For this compound, this journey has yet to begin. The scientific community awaits the foundational in vitro studies that will be critical to unlocking the potential of this natural compound in the fight against cancer.

Meta-analysis of all published studies on Crenulatin's efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Crenulatin" did not yield any published studies. It is highly likely that this is a misspelling of "Crenolanib," a potent tyrosine kinase inhibitor. This guide focuses on the available efficacy data for Crenolanib.

Crenolanib is an orally available benzimidazole that acts as a selective inhibitor of class III receptor tyrosine kinases, specifically targeting FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and platelet-derived growth factor receptor beta (PDGFRβ)[1][2][3]. It is a type I inhibitor, meaning it binds to the active conformation of the kinase domain, which allows it to be effective against both wild-type and mutated forms of these kinases[2]. Its primary clinical application is in the treatment of acute myeloid leukemia (AML) with FLT3 mutations[4][5].

Comparative Efficacy of Crenolanib in Acute Myeloid Leukemia (AML)

Crenolanib has been investigated in several clinical trials, primarily in patients with FLT3-mutated AML. The data suggests significant clinical activity, particularly when used in combination with chemotherapy.

A phase II study of crenolanib combined with intensive chemotherapy in newly diagnosed FLT3-mutated AML patients (ages 18 and older) showed an overall response rate of 86%, with 77% achieving complete remission (CR) and 9% achieving complete remission with incomplete count recovery (CRi)[5]. In patients aged 60 years and younger, the response rate was 90%[5]. With a 45-month follow-up, the median overall survival had not been reached, and the estimated 3-year survival for younger patients was 71.4%[5].

In a phase II study of relapsed/refractory AML patients with activating FLT3 mutations, crenolanib monotherapy demonstrated an overall response rate (ORR) of 47%[6]. This included a 12% rate of complete response with incomplete count recovery (CRi) and a 32% rate of hematological improvement[6].

Currently, a randomized phase III clinical trial is underway to compare the efficacy of crenolanib with midostaurin, another FLT3 inhibitor, in newly diagnosed AML patients with FLT3 mutations when administered after induction and consolidation chemotherapy[7][8][9].

Clinical Trial (AML Population) Treatment Overall Response Rate (ORR) Complete Remission (CR/CRi) Median Overall Survival (OS) Source
Phase II (Newly Diagnosed)Crenolanib + Intensive Chemotherapy86%86% (77% CR, 9% CRi)Not reached at 45 months[5]
Phase II (Relapsed/Refractory)Crenolanib Monotherapy47%12% (CRi)15 weeks (non-responders) to 55 weeks (responders)[6]
Phase III (Newly Diagnosed)Crenolanib vs. MidostaurinOngoingOngoingOngoing[7][8][9]

In-Vitro Efficacy and Inhibitory Concentrations

Crenolanib has demonstrated potent inhibitory activity against various FLT3 and PDGFR mutations in cellular assays.

Target Cell Line IC50 Source
FLT3-ITDMolm147 nM[1]
FLT3-ITDMV4-118 nM[1]
PDGFRβPorcine Aortic Epithelial Cells0.8 ng/mL[1]
Recombinant PDGFRβN/A (substrate phosphorylation)0.4 ng/mL[1]

Experimental Protocols

Detailed experimental protocols are often proprietary to the sponsoring pharmaceutical companies. However, based on published studies, the general methodologies can be outlined.

Clinical Trial Protocol for Newly Diagnosed FLT3-Mutant AML (NCT02283177)

  • Patient Population: Adults (18 years and older) with newly diagnosed FLT3-mutant AML[5].

  • Induction Chemotherapy: A standard "7+3" regimen consisting of a continuous infusion of cytarabine (100 mg/m²) for 7 days and an anthracycline (daunorubicin or idarubicin) for 3 days[5].

  • Crenolanib Administration: Crenolanib (100 mg) is administered orally three times a day, starting on day 9 of the induction cycle and continuing until 72 hours before the next cycle[5].

  • Consolidation Therapy: Patients in remission receive high-dose cytarabine with or without allogeneic stem cell transplant[5].

  • Maintenance Therapy: Crenolanib is continued for 12 months following consolidation or transplant[5].

In-Vivo Xenograft Model for AML

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cells harboring FLT3 mutations (e.g., MV4-11 or MOLM-13 cells) via tail vein injection[10].

  • Tumor Burden Monitoring: Leukemia engraftment is monitored, often through bioluminescence imaging[10].

  • Drug Formulation and Administration: Crenolanib is formulated in a suitable vehicle (e.g., 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300) and administered to the mice, for example, via intraperitoneal injection at a specified dose (e.g., 15 mg/kg)[10].

  • Efficacy Assessment: The primary endpoint is often overall survival. Tumor burden in various organs can also be assessed at the end of the study[11].

Signaling Pathways and Mechanism of Action

Crenolanib exerts its anti-leukemic effects by inhibiting the downstream signaling pathways activated by FLT3 and PDGFR. These include the RAS/MAPK, PI3K/AKT/mTOR, and STAT5 pathways, which are crucial for cell proliferation, survival, and differentiation[2].

Crenolanib Inhibition of FLT3 Signaling

FLT3_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates Crenolanib Crenolanib Crenolanib->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Crenolanib inhibits the FLT3 receptor, blocking downstream signaling pathways.

General Experimental Workflow for In-Vivo Efficacy

Experimental_Workflow start Start engraftment Engraft AML cells in mice start->engraftment monitoring Monitor tumor engraftment engraftment->monitoring randomization Randomize mice into treatment groups monitoring->randomization treatment Administer Crenolanib or vehicle control randomization->treatment assessment Assess efficacy (survival, tumor burden) treatment->assessment end End assessment->end

Caption: A typical workflow for assessing the in-vivo efficacy of Crenolanib.

Crenolanib's Effect on Downstream Pathways in Colorectal Cancer

In RAS/BRAF-mutated colorectal cancer cells, crenolanib has been shown to suppress both the ERK and AKT/mTOR pathways, leading to reduced cell growth and suppression of stem cell markers[12][13][14].

Colorectal_Cancer_Pathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Crenolanib Crenolanib ERK_pathway ERK Pathway Crenolanib->ERK_pathway Suppresses AKT_mTOR_pathway AKT/mTOR Pathway Crenolanib->AKT_mTOR_pathway Suppresses Growth Cancer Growth ERK_pathway->Growth AKT_mTOR_pathway->Growth Stemness Cancer Stemness AKT_mTOR_pathway->Stemness

Caption: Crenolanib suppresses ERK and AKT/mTOR pathways in colorectal cancer.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Crenulatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This document provides essential, step-by-step guidance for the proper disposal of Crenulatin, a compound requiring careful handling due to its potential environmental impact. Adherence to these procedures will not only ensure regulatory compliance but also foster a culture of safety and environmental responsibility within your laboratory.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Spill Management: In the event of a spill, prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, appropriately labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.

Quantitative Data on Aquatic Toxicity

Toxicity EndpointDescriptionTypical UnitsImplication for this compound
LC50 (Fish) The concentration of a substance in water that is lethal to 50% of a test fish population over a specified period (e.g., 96 hours).mg/L or µg/LExpected to be a low value, indicating high toxicity.
EC50 (Invertebrates) The concentration of a substance that causes a specific effect (e.g., immobilization) in 50% of a test invertebrate population (e.g., Daphnia magna) over a specified period (e.g., 48 hours).mg/L or µg/LExpected to be a low value, indicating high toxicity.
NOEC (Chronic) The No-Observed-Effect Concentration is the highest tested concentration of a substance at which no statistically significant adverse effects are observed in a population over a longer period, including impacts on reproduction and growth.mg/L or µg/LExpected to be a very low value, highlighting the long-lasting effects.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound waste is through a licensed and approved hazardous waste disposal facility. In-lab treatment should only be considered if permitted by your institution's environmental health and safety (EHS) department and conducted by trained personnel.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.

  • Container Compatibility: Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for aqueous waste. Ensure containers are in good condition and have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if known), and the date of accumulation.

Step 2: Storage of Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure that this compound waste is not stored with incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storing it with strong oxidizing agents or strong acids and bases.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste manifest with accurate information about the contents of the waste containers.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: In-Lab Hydrolysis of this compound Waste (for consideration and EHS approval)

As this compound is a glycoside, it may be possible to hydrolyze it into its sugar (glycone) and non-sugar (aglycone) components, which may be less toxic. This procedure should only be performed after a thorough risk assessment and with the explicit approval of your institution's EHS department.

Objective: To hydrolyze the glycosidic bond in this compound waste to potentially reduce its toxicity before collection by a licensed disposal service.

Materials:

  • Aqueous this compound waste

  • Dilute mineral acid (e.g., 1 M Hydrochloric Acid)

  • Sodium bicarbonate or other suitable base for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Heating mantle and stirrer

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.

  • Acidification: To the aqueous this compound waste in the reaction vessel, slowly add the dilute mineral acid while stirring until the pH is approximately 1-2.

  • Hydrolysis: Gently heat the acidified solution to boiling and maintain a gentle boil for 2-3 hours to facilitate hydrolysis.

  • Cooling: Allow the solution to cool to room temperature.

  • Neutralization: Slowly add a suitable base (e.g., sodium bicarbonate) to the cooled solution while stirring to neutralize the acid. Monitor the pH and continue adding the base until the pH is between 6 and 8. Be cautious as neutralization can be an exothermic reaction and may produce gas.

  • Collection for Disposal: Transfer the neutralized solution to a clearly labeled hazardous waste container for aqueous waste. Even after treatment, the solution must be disposed of as hazardous waste through your institution's EHS program.

Logical Workflow for this compound Disposal

Crenulatin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (e.g., contaminated gloves, tips) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Aqueous_Waste Aqueous this compound Waste (e.g., solutions) Aqueous_Container Labeled Aqueous Hazardous Waste Container Aqueous_Waste->Aqueous_Container SAA Satellite Accumulation Area (Secure & Ventilated) Solid_Container->SAA Aqueous_Container->SAA EHS_Pickup Arrange Pickup with EHS/ Licensed Contractor SAA->EHS_Pickup Incineration Controlled Incineration at Approved Facility EHS_Pickup->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

Comprehensive Safety and Handling Protocols for Crenulatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Crenulatin, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on established safety data.[1] Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Body PartPPE RecommendationStandard/Specification
Eyes Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Chemical impermeable glovesMust satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[1]
Body Fire/flame resistant and impervious clothingN/A
Respiratory Full-face respiratorUse if exposure limits are exceeded, or irritation or other symptoms are experienced[1]

Safe Handling and Operational Workflow

Proper handling of this compound is crucial to prevent accidental exposure and contamination. Operations should always be conducted in a well-ventilated area.[1] The following workflow diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards B Select & Inspect PPE A->B C Don PPE B->C D Handle this compound in Ventilated Area C->D E Avoid Dust & Aerosol Formation D->E F Doff PPE E->F G Dispose of Waste F->G H Wash Hands Thoroughly G->H A Spill Occurs B Evacuate Personnel to Safe Areas A->B C Wear Appropriate PPE A->C D Prevent Further Leakage C->D E Collect Spillage D->E G Avoid Dust Formation D->G H Do Not Let Enter Drains D->H F Arrange for Disposal E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.